Isovaleric anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanoyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZLSIGWNCSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870878 | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-39-9 | |
| Record name | Isovaleric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOVALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G86855EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Isovaleric Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of isovaleric anhydride (B1165640), a key reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering concise data, experimental protocols, and visualizations to support laboratory work and process development.
Core Chemical Properties
Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a clear, colorless liquid. It is a symmetric anhydride derived from isovaleric acid and is utilized in a variety of chemical transformations, most notably in acylation reactions to introduce the isovaleroyl group into molecules. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference. These values have been compiled from various chemical data sources and safety data sheets.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃[1][2] |
| Molecular Weight | 186.25 g/mol [1][2] |
| CAS Number | 1468-39-9[2] |
| Appearance | Clear, colorless liquid |
| Density | 0.932 g/mL at 20 °C |
| Boiling Point | 215 °C (419 °F) at 760 mmHg |
| Melting Point | -55 °C |
| Flash Point | 91 °C (195.8 °F) |
| Refractive Index (n²⁰/D) | 1.417 |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Reactivity and Stability
This compound is a reactive chemical, a characteristic that makes it a useful acylating agent. However, this reactivity also necessitates careful handling and storage.
-
Moisture Sensitivity: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form two equivalents of isovaleric acid.[3] This reaction is typically uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, it should be stored under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.
-
Acylation Reactions: this compound is an effective reagent for the acylation of alcohols, phenols, and amines to form the corresponding esters and amides. These reactions are fundamental in organic synthesis for the introduction of the isovaleroyl group, which can be a key structural motif in various target molecules. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or Lewis acids like bismuth triflate can be employed to enhance the rate of these reactions, especially with sterically hindered substrates.[4][5][6][7]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and for conducting typical reactions involving this compound. These protocols are based on standard laboratory techniques and may require optimization for specific experimental setups and purity requirements.
Determination of Boiling Point
The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube positioned for heating.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) for a specified time to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and quality control. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Lint-free tissue
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
The Abbe refractometer is turned on, and the constant temperature circulator is set to the desired temperature (e.g., 20 °C).
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a lint-free tissue.
-
A drop of the calibration liquid is placed on the prism, and a reading is taken to ensure the instrument is calibrated correctly.
-
The prism is cleaned and dried again.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
Acylation of an Alcohol
This protocol describes a general procedure for the acylation of a primary or secondary alcohol with this compound, often catalyzed by DMAP.
Materials:
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The alcohol (1 equivalent) and DMAP (0.1 equivalents) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
This compound (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester product.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Logical Relationships of this compound's Properties
The following diagram illustrates the interconnectedness of the physical properties, reactivity, and applications of this compound.
Caption: Interrelationships of this compound's Properties and Applications.
Experimental Workflow for Acylation of an Alcohol
This diagram outlines the typical laboratory workflow for the acylation of an alcohol using this compound.
Caption: Workflow for the Acylation of an Alcohol with this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics | Semantic Scholar [semanticscholar.org]
- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester synthesis by acylation [organic-chemistry.org]
An In-Depth Technical Guide to Isovaleric Anhydride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric anhydride (B1165640), a key chemical intermediate, possesses a versatile reactivity profile that makes it a valuable reagent in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its characteristic spectroscopic data. Furthermore, this document explores the applications of isovaleric anhydride in drug development, with a focus on its role as an acylating agent.
Chemical Structure and Properties
This compound, also known as 3-methylbutanoic anhydride, is the acid anhydride of isovaleric acid. It is a symmetrical anhydride characterized by the presence of two isovaleroyl groups linked by an oxygen atom.
Molecular Formula: C₁₀H₁₈O₃[1]
Chemical Structure:
Nomenclature and Identifiers:
| Identifier | Value |
| IUPAC Name | 3-methylbutanoyl 3-methylbutanoate |
| Synonyms | Isovaleric acid anhydride, 3-Methylbutyric anhydride, Isopentanoic anhydride |
| CAS Number | 1468-39-9 |
| Molecular Weight | 186.25 g/mol |
Physicochemical Properties:
| Property | Value | Reference |
| Density | 0.932 g/mL at 20 °C | |
| Boiling Point | 215 °C at 760 mmHg | |
| Refractive Index | n20/D 1.417 | |
| Solubility | Soluble in most organic solvents. Reacts with water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of isovaleric acid or by the reaction of an isovaleroyl halide with a salt of isovaleric acid. Below are detailed experimental protocols for common laboratory-scale synthesis methods.
Method 1: From Isovaleric Acid using a Dehydrating Agent
This method involves the direct dehydration of isovaleric acid using a suitable dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Experimental Protocol:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add a solution of isovaleric acid (20.4 g, 0.2 mol) in 200 mL of anhydrous dichloromethane (B109758).
-
Addition of Dehydrating Agent: While stirring the solution at room temperature, add a solution of dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 100 mL of anhydrous dichloromethane dropwise over a period of 30-40 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the pure product.
Method 2: From Isovaleroyl Chloride and Sodium Isovalerate
This method involves the reaction of isovaleroyl chloride with the sodium salt of isovaleric acid.
Experimental Protocol:
-
Preparation of Sodium Isovalerate: In a 250 mL beaker, dissolve sodium hydroxide (B78521) (4.0 g, 0.1 mol) in 50 mL of water. Slowly add isovaleric acid (10.2 g, 0.1 mol) to the solution with stirring. The resulting solution of sodium isovalerate is then carefully evaporated to dryness to obtain the solid salt.
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend the prepared sodium isovalerate (12.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Addition of Isovaleroyl Chloride: Add isovaleroyl chloride (12.1 g, 0.1 mol) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition, stir the reaction mixture for 2 hours at room temperature.
-
Work-up: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the filtrate with a small amount of water to remove any unreacted salt.
-
Isolation and Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The resulting crude this compound is then purified by vacuum distillation.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
3.1. Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits two characteristic strong absorption bands in the carbonyl stretching region, which is a hallmark of acyclic anhydrides.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1818 | Strong | Asymmetric C=O stretch |
| ~1750 | Strong | Symmetric C=O stretch |
| ~1045 | Strong | C-O-C stretch |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
A doublet corresponding to the six methyl protons of the isopropyl group.
-
A multiplet for the single proton of the isopropyl group.
-
A doublet for the two methylene (B1212753) protons adjacent to the carbonyl group.
-
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.
-
A signal for the carbonyl carbon.
-
Signals for the carbons of the isobutyl group.
-
3.3. Mass Spectrometry (MS):
In the mass spectrum, this compound will undergo fragmentation upon electron ionization. A key fragmentation pathway for carboxylic acid anhydrides is the cleavage of the C-O bond to form a stable acylium ion.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 186.25).
-
Major Fragment Ion: A prominent peak corresponding to the isovaleroyl cation ((CH₃)₂CHCH₂CO⁺) at m/z = 85.
Applications in Drug Development
This compound serves as a versatile acylating agent in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the isovaleroyl group into molecules, which can be a key step in the synthesis of complex APIs.
4.1. Role in the Synthesis of Valsartan (B143634):
Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The synthesis of valsartan involves the acylation of the secondary amine in the (S)-2-amino-3-methylbutanoic acid methyl ester intermediate. This compound can be utilized as the acylating agent in this step to introduce the pentanoyl (valeryl) group.
The use of an anhydride for this acylation step is often preferred in industrial synthesis due to its reactivity, ease of handling compared to acyl chlorides, and the formation of the corresponding carboxylic acid as a byproduct, which can be easily removed.
4.2. Other Potential Applications:
The isovaleroyl group is present in various natural products and synthetic compounds with biological activity. Therefore, this compound can be a key building block in the synthesis of:
-
Antiviral agents: As a precursor for the synthesis of isovaleroyl esters, which can act as prodrugs to improve the bioavailability of antiviral compounds.
-
Sedatives and anxiolytics: The isovaleric moiety is found in some compounds with effects on the central nervous system.
-
Flavor and fragrance compounds: Isovaleric esters are known for their fruity aromas and are used in the food and cosmetic industries.
Conclusion
This compound is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical industry. Its well-defined structure and predictable reactivity make it a reliable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the creation of novel and existing therapeutic agents. This guide provides a solid foundation for scientists working with this important chemical intermediate.
References
An In-depth Technical Guide to Isovaleric Anhydride (CAS: 1468-39-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isovaleric anhydride (B1165640), a key reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions. Furthermore, it explores its relevance in drug development and the biochemical pathways associated with its hydrolysis product, isovaleric acid.
Core Chemical and Physical Properties
Isovaleric anhydride, also known as 3-methylbutanoic anhydride or isopentanoic anhydride, is a clear, colorless liquid.[1] It is classified as a corrosive and combustible material.[2] It is moisture-sensitive and reacts with water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1468-39-9 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | |
| Density | 0.932 g/mL at 20 °C | |
| Boiling Point | 215 °C / 419 °F | [1] |
| Flash Point | 91 °C / 195.8 °F | [1] |
| Refractive Index | n20/D 1.417 | |
| Synonyms | Isopentanoic anhydride, 3-Methylbutanoic anhydride, 3-Methylbutyric anhydride | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Resonances for protons on carbons adjacent to the carbonyl group are expected in the 2.0-3.0 ppm region. | |
| ¹³C NMR | Signals corresponding to the carbonyl carbons and the aliphatic chain. | |
| IR Spectroscopy | Two characteristic C=O stretching bands for an acyclic anhydride, typically around 1818 cm⁻¹ and 1750 cm⁻¹. One or two C-O-C stretching bands are observed in the 1000 to 1300 cm⁻¹ region. | |
| Mass Spectrometry | The mass spectrum may show a peak corresponding to the acylium ion (R-CO⁺) resulting from the cleavage of the C-O-C bond. |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a laboratory setting.[2]
Table 3: Safety and Hazard Information for this compound
| Hazard Classification | GHS Pictograms | Signal Word | Precautionary Statements |
| Skin Corrosion/Irritation, Category 1C | GHS05 | Danger | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation, Category 1 | |||
| Flammable liquids, Category 4 | Combustible liquid.[2] | ||
| Corrosive to metals | May be corrosive to metals.[2] |
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use a chemical fume hood to avoid inhalation of vapors.[2]
Handling and Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from heat, sparks, and open flames.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Experimental Protocols
The following protocols are representative methods for the synthesis and reactions of this compound.
Synthesis of this compound
This procedure is based on the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, a common method for synthesizing anhydrides from carboxylic acids.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isovaleric acid (20.4 g, 0.2 mol) and 200 mL of anhydrous dichloromethane (B109758).
-
Reagent Addition: Dissolve dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the DCC solution dropwise to the stirred isovaleric acid solution over a period of 1 hour.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 5% aqueous HCl (2 x 50 mL), followed by saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Acylation of Alcohols
This compound is an effective acylating agent for alcohols, forming isovalerate esters.
Protocol 2: Esterification of Benzyl (B1604629) Alcohol with this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (5.4 g, 0.05 mol), this compound (10.2 g, 0.055 mol), and 50 mL of dichloromethane.
-
Catalyst Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.12 g, 1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting benzyl isovalerate by column chromatography on silica (B1680970) gel.
Acylation of Amines
The reaction of this compound with primary or secondary amines yields N-substituted isovaleramides.
Protocol 3: Amidation of Aniline (B41778) with this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (4.65 g, 0.05 mol) in 50 mL of tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add this compound (9.3 g, 0.05 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture for 2 hours at room temperature. The reaction is typically rapid.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate. Wash the organic solution with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to remove isovaleric acid, and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield N-phenylisovaleramide. The product can be further purified by recrystallization.
Applications in Drug Development
Acid anhydrides are valuable reagents in pharmaceutical synthesis, primarily for the introduction of acyl groups. This compound and its derivatives are used in the synthesis of various biologically active molecules.
Esters of isovaleric acid have shown biological activity and are components of or intermediates in the synthesis of drugs.[1][3] For example, menthyl isovalerate is the main active component of the sedative and spasmolytic medicine "Validolum".[1][3] Ethyl isovalerate is an intermediate in the production of "Corvalolum" and the ethyl ester of α-bromoisovaleric acid, which also possess sedative and spasmolytic properties.[1][3] Furthermore, other isovalerate esters, such as cyclohexyl isovalerate and benzyl isovalerate, have demonstrated bactericidal and antifungal activities.[1]
The use of this compound as an acylating agent allows for the modification of drug molecules to improve their properties, such as solubility, stability, and bioavailability, which is a key strategy in prodrug design.
Visualizations of Workflows and Pathways
Experimental Workflows
Relevant Signaling Pathway: Leucine Catabolism
This compound readily hydrolyzes to isovaleric acid. In a biological context, isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the metabolic disorder isovaleric acidemia, characterized by an accumulation of isovaleric acid and its derivatives.
References
A Technical Guide to the Physical Properties of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric anhydride (B1165640), also known as 3-methylbutanoic anhydride, is a key chemical intermediate in organic synthesis. With the chemical formula C10H18O3, this colorless liquid is utilized in the preparation of various esters, amides, and other derivatives, finding applications in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties is paramount for its safe handling, optimal use in reactions, and for the purification of its products. This guide provides an in-depth overview of the core physical characteristics of isovaleric anhydride, complete with experimental protocols for their determination.
Core Physical Properties
The fundamental physical constants of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.
| Property | Value | Conditions |
| Molecular Formula | C10H18O3 | |
| Molecular Weight | 186.25 g/mol | |
| Density | 0.932 g/mL | at 20 °C[1][2] |
| Boiling Point | 103-104 °C | at 24 mmHg[2][3] |
| 80-85 °C | at 10 Torr[4] | |
| Melting Point | -65 °C | [2][3] |
| Refractive Index (nD) | 1.417 | at 20 °C[1][5] |
Solubility and Reactivity
This compound is sensitive to moisture and reacts with water in a process called hydrolysis to form isovaleric acid. Due to this reactivity, it is considered to have limited solubility in water. However, like its structural analog isobutyric anhydride, it is soluble in common organic solvents.[5] Care must be taken to store this compound under anhydrous conditions to prevent degradation.
Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of this compound is by using a pycnometer or, more simply, a graduated cylinder and a balance.
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder on an analytical balance and record the mass.
-
Volume Measurement: Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Container and Liquid: Reweigh the graduated cylinder containing the this compound and record the combined mass.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the final and initial masses of the graduated cylinder. For higher precision, this procedure should be repeated multiple times, and the average density calculated.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample volumes, a micro-boiling point determination method is suitable.
Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Heat the test tube gently in a heating block or an oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used to identify and assess the purity of substances. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Record Value: Read the refractive index value from the instrument's scale.
References
An In-depth Technical Guide to Isovaleric Anhydride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isovaleric anhydride (B1165640), a key chemical intermediate with applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines established experimental protocols for its synthesis and reactions, and explores its relevance in the context of metabolic pathways and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biochemical pathways are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of isovaleric anhydride.
Introduction
This compound, also known as 3-methylbutanoic anhydride, is the acid anhydride of isovaleric acid. It serves as a versatile reagent in organic synthesis, primarily as an acylating agent for the introduction of the isovaleryl group into various molecules. This functional group is of interest in the synthesis of pharmaceuticals and other fine chemicals. This guide aims to consolidate the technical information available on this compound, providing a single point of reference for its properties, synthesis, and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 186.25 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| CAS Number | 1468-39-9 | [2] |
| Density | 0.932 g/mL at 20 °C | [3] |
| Boiling Point | 103-104 °C at 24 mmHg | |
| Melting Point | -55 °C | |
| Refractive Index | n20/D 1.417 | [3] |
| Linear Formula | [(CH₃)₂CHCH₂CO]₂O | [3] |
| SMILES | CC(C)CC(=O)OC(=O)CC(C)C | [1] |
| InChIKey | FREZLSIGWNCSOQ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for reproducible experimental outcomes. This section provides step-by-step protocols for common procedures.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound from its corresponding carboxylic acid. Below are protocols using common dehydrating agents.
3.1.1. Synthesis using Acetic Anhydride (Anhydride Interchange)
This method involves the reaction of isovaleric acid with acetic anhydride, followed by the removal of the more volatile acetic acid.
-
Materials: Isovaleric acid, Acetic anhydride, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a distillation head and a condenser, combine a molar excess of acetic anhydride with isovaleric acid.
-
Heat the mixture gently to initiate the reaction. The progress of the reaction can be monitored by observing the distillation of acetic acid.
-
Continue the distillation to remove all the acetic acid formed and any unreacted acetic anhydride.
-
The remaining liquid is crude this compound, which can be further purified by vacuum distillation.
-
3.1.2. Synthesis using Thionyl Chloride
This protocol involves the conversion of isovaleric acid to its acid chloride, which then reacts with a second equivalent of the carboxylate.
-
Materials: Isovaleric acid, Thionyl chloride (SOCl₂), Pyridine (B92270) (optional, as a catalyst and HCl scavenger), inert solvent (e.g., diethyl ether or dichloromethane), rotary evaporator, distillation apparatus.
-
Procedure:
-
In a fume hood, dissolve isovaleric acid in an inert solvent in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HCl and SO₂.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.[4]
-
After the initial vigorous reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion to isovaleryl chloride.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
To the crude isovaleryl chloride, add a solution of sodium isovalerate (prepared by neutralizing isovaleric acid with sodium hydroxide) or a second equivalent of isovaleric acid in the presence of a non-nucleophilic base like pyridine.
-
Stir the mixture at room temperature until the reaction is complete (can be monitored by IR spectroscopy by observing the disappearance of the acid chloride peak).
-
Filter the reaction mixture to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.[5]
-
Acylation of Alcohols and Phenols
This compound is an effective reagent for the acylation of alcohols and phenols to form the corresponding isovalerate esters.
-
Materials: Alcohol or phenol (B47542), this compound, Pyridine or other non-nucleophilic base, inert solvent (e.g., dichloromethane), magnetic stirrer, separation funnel.
-
Procedure:
-
Dissolve the alcohol or phenol in an inert solvent in a round-bottom flask.
-
Add a slight excess (1.1-1.5 equivalents) of this compound to the solution.
-
Add a catalytic or stoichiometric amount of a base such as pyridine to scavenge the isovaleric acid byproduct and catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction by adding water or a dilute acid solution to hydrolyze any remaining anhydride.
-
Transfer the mixture to a separation funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate solution to remove isovaleric acid, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be further purified by column chromatography or distillation.
-
Applications in Drug Development and Biochemical Pathways
While this compound itself is primarily a synthetic reagent, its precursor, isovaleric acid, and its derivatives are relevant in both physiological and pathological contexts, offering avenues for drug development.
Role in Isovaleric Acidemia
Isovaleric acidemia is a rare autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2] This enzyme is crucial for the metabolism of the amino acid leucine (B10760876).[1][2] Its deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the body, causing a range of serious health issues.[1][2] Research into this condition involves understanding the biochemical pathway of leucine metabolism and the effects of the accumulated metabolites.
Below is a diagram illustrating the abbreviated metabolic pathway of leucine and the point of disruption in isovaleric acidemia.
Application in Prodrug Synthesis
This compound can be used in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into its active form in the body. By acylating a drug molecule containing a hydroxyl or amino group with this compound, its physicochemical properties, such as lipophilicity, can be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The resulting isovalerate ester or amide can then be hydrolyzed in vivo to release the active drug. This strategy has been explored for nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal irritation.[6][7]
The general workflow for the synthesis of an ester prodrug using this compound is depicted below.
Conclusion
This compound is a valuable reagent in organic synthesis with specific applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and use in acylation reactions. Furthermore, the connection to the metabolic disorder isovaleric acidemia and its utility in prodrug design highlights its relevance in drug development and biomedical research. The information presented herein is intended to serve as a comprehensive resource for scientists and researchers working with this important chemical intermediate.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isovaleric anhydride (B1165640) (also known as 3-methylbutanoic anhydride), focusing on its boiling point and density. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling and characterizing this chemical compound.
Quantitative Physicochemical Data
The accurate determination of physical constants such as boiling point and density is critical for the purification, identification, and safe handling of chemical reagents. The following table summarizes the key physical properties of isovaleric anhydride.
| Property | Value | Conditions |
| Boiling Point | 103-104 °C | at 24 mmHg |
| ~213 °C | at 760 mmHg (Estimated)* | |
| Density | 0.932 g/mL | at 20 °C[1] |
| Molecular Formula | C₁₀H₁₈O₃ | |
| Molecular Weight | 186.25 g/mol [2] | |
| CAS Number | 1468-39-9 |
*The boiling point at standard atmospheric pressure (760 mmHg) is an estimation derived from the reported value at reduced pressure. Such extrapolations can be performed using a pressure-temperature nomograph, which is based on the Clausius-Clapeyron equation.
Experimental Protocols for Property Determination
The following sections detail standardized laboratory protocols for the experimental determination of boiling point and density for a liquid compound such as this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] For small sample volumes, the Thiele tube method is highly effective.
Apparatus:
-
Thiele tube
-
High-temperature liquid paraffin (B1166041) or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Stand and clamps
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be aligned with the thermometer's bulb.
-
Heating: Clamp the thermometer assembly so that it is suspended in the Thiele tube, ensuring the heat-transfer oil is level with the top of the this compound sample. The thermometer bulb should be positioned centrally within the main body of the Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has surpassed the external pressure.
-
Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.
-
Verification: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.
Density is the mass per unit volume of a substance.[4] A pycnometer, a flask with a precisely known volume, is used for highly accurate density measurements of liquids.
Apparatus:
-
Pycnometer (e.g., Gay-Lussac or Bingham type)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath
-
Distilled water (for calibration)
-
Acetone or other volatile solvent (for cleaning/drying)
-
This compound sample
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., chromic acid solution followed by distilled water and acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (including its stopper) on the analytical balance. Record this mass as m₁.
-
Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium. Carefully add or remove water until the volume is precisely at the pycnometer's calibration mark. Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.
-
Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same thermal equilibrium in the water bath (20.0 °C), adjust the volume to the mark, dry the exterior, and weigh it. Record this mass as m₃.
-
Calculation:
-
Mass of water: m_water = m₂ - m₁
-
Volume of pycnometer at 20 °C: V = m_water / ρ_water (where ρ_water is the known density of water at 20 °C, approximately 0.99821 g/mL).
-
Mass of this compound: m_anhydride = m₃ - m₁
-
Density of this compound: ρ_anhydride = m_anhydride / V
-
Visualization of Experimental Workflow
The logical flow for determining the key physical properties of a liquid chemical like this compound is crucial for ensuring reproducible and accurate results. The following diagram illustrates this standard workflow.
Caption: Workflow for the determination of boiling point and density of a liquid chemical.
References
A Technical Guide to the Solubility of Isovaleric Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of isovaleric anhydride (B1165640), a key reagent in pharmaceutical and chemical synthesis. Due to a notable absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on fundamental chemical principles and the general behavior of analogous compounds. It offers predicted solubility profiles in various classes of organic solvents. Furthermore, a detailed experimental protocol for determining the solubility of isovaleric anhydride is provided to empower researchers to ascertain precise values for their specific applications. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.
Introduction
This compound (CAS No: 1468-39-9), also known as 3-methylbutanoic anhydride, is a carboxylic anhydride widely utilized in the synthesis of esters, amides, and other organic derivatives. Its reactivity and incorporation into larger molecules are critical in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications, influencing reaction kinetics, purification processes, and formulation strategies.
A thorough review of scientific literature and chemical databases reveals a significant gap in specific quantitative data regarding the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a qualitative assessment of its expected solubility based on its molecular structure and the principle of "like dissolves like." Additionally, a standardized experimental protocol is detailed to enable researchers to generate empirical solubility data tailored to their specific laboratory conditions.
Predicted Solubility Profile
The solubility of a substance is primarily governed by its polarity and the polarity of the solvent. This compound possesses a molecular structure with both polar and nonpolar characteristics. The anhydride functional group provides a polar region, while the two isobutyl groups contribute to its nonpolar nature. This amphiphilic character suggests that it will be miscible with a wide range of organic solvents.
Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene, Diethyl ether | High / Miscible | The nonpolar alkyl chains of this compound will have strong van der Waals interactions with nonpolar solvents, leading to high solubility or complete miscibility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High / Miscible | These solvents have a moderate to high polarity and can interact with the polar anhydride group, while also being able to solvate the nonpolar alkyl chains. High solubility or miscibility is expected. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | Short-chain alcohols are polar and can form hydrogen bonds. While this compound cannot donate a hydrogen bond, the oxygen atoms in the anhydride group can act as hydrogen bond acceptors. Solubility is expected to be high. However, reaction with the solvent to form an ester and isovaleric acid is possible, especially at elevated temperatures or in the presence of catalysts. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents are effective at dissolving compounds with a moderate polarity and are expected to be excellent solvents for this compound. |
| Aqueous | Water | Low / Reactive | This compound has limited solubility in water and will undergo hydrolysis to form isovaleric acid. This reaction is generally slow at room temperature but is accelerated by heat and acidic or basic conditions.[1] |
Note: The predictions in this table are based on chemical principles and are intended as a guide. Empirical determination is recommended for precise quantitative data.
Experimental Protocol for Solubility Determination
The following protocol describes a general and reliable method for determining the solubility or miscibility of a liquid, such as this compound, in an organic solvent at a specific temperature. The "shake-flask" method is a widely accepted technique for achieving equilibrium solubility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (B75204) (e.g., 10 mL)
-
Pipettes and pipette tips
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (if required for analysis)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure
-
Preparation of Solvent: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to a series of glass vials.
-
Addition of Solute: To each vial, add a known, excess amount of this compound. The volume added should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent becomes saturated with the solute.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature until the two phases (saturated solvent and excess this compound) have clearly separated.
-
Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. If necessary, use a syringe filter to remove any suspended microdroplets of the undissolved anhydride.
-
Quantification: Accurately dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).
-
Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific, published quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding of its solubility can be derived from its molecular structure. It is predicted to be highly soluble or miscible in a wide range of nonpolar and polar aprotic and protic organic solvents, with limited solubility and reactivity in aqueous solutions. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for empirical determination. This guide serves as a valuable resource for researchers and professionals by providing both a theoretical framework and a practical approach to understanding and utilizing the solubility characteristics of this compound.
References
An In-depth Technical Guide to Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isovaleric anhydride (B1165640), including its chemical identity, physical properties, and a summary of its synthesis. The information is presented to support research and development activities where this reagent may be utilized.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for accurate identification and literature searching. Isovaleric anhydride is known by several names, with a single official IUPAC designation.
IUPAC Name: The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 3-methylbutanoyl 3-methylbutanoate [][2][3][4].
Synonyms: In literature and commercial listings, this compound is frequently referred to by various synonyms. A comprehensive list is provided below for cross-referencing purposes[2][3][4][5][6][7][8]:
The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.
Caption: Nomenclature hierarchy for this compound.
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, safety assessments, and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [][2][3][9] |
| Molecular Weight | 186.25 g/mol | [][2][5][9] |
| CAS Number | 1468-39-9 | [][2][9] |
| Appearance | Colorless to clear liquid | [9][10] |
| Density | 0.932 g/mL at 20 °C | [9][10] |
| Boiling Point | 215 °C at 760 mmHg103-104 °C at 24 mmHg | [][9][10] |
| Melting Point | -65 °C | [9][10] |
| Flash Point | 91 °C | [9][10] |
| Refractive Index | n20/D 1.417 | [9][10] |
| InChI Key | FREZLSIGWNCSOQ-UHFFFAOYSA-N | [][2][3] |
| Canonical SMILES | CC(C)CC(=O)OC(=O)CC(C)C | [][2][5] |
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are typically proprietary or published in specialized chemical synthesis literature. However, the fundamental principles of its formation can be described based on patented industrial methods.
Core Synthesis Pathway: Catalytic Carbonylation
A documented method for producing this compound involves the reaction of isobutylene (B52900) with carbon monoxide and isovaleric acid under high pressure and temperature[11].
-
Reactants :
-
Isobutylene ((CH₃)₂C=CH₂)
-
Isovaleric acid ((CH₃)₂CHCH₂COOH)
-
Carbon Monoxide (CO)
-
-
Catalyst : The process typically employs catalysts containing nickel or cobalt[11].
-
Conditions : The reaction is conducted at elevated temperatures, generally between 200 °C and 350 °C, and under significant pressure, ranging from 150 to 1500 atmospheres[11]. The yield can be optimized by adjusting the pressure, temperature, and concentration of carbon monoxide[11].
General Experimental Workflow
The workflow for this synthesis method can be generalized as follows.
Caption: Generalized workflow for the synthesis of this compound.
This process represents an industrial approach to anhydride synthesis from relatively inexpensive starting materials[11]. This compound is also used as an acylating agent for the synthesis of more complex molecules, such as in the preparation of β-diketones[12]. The acid chloride of isovaleric acid is a common intermediate for producing the anhydride and other derivatives[13].
References
- 2. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 1468-39-9 | Fisher Scientific [fishersci.ca]
- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound = 95.0 GC 1468-39-9 [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 1468-39-9 | CAS DataBase [m.chemicalbook.com]
- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 11. US2549453A - Anhydride synthesis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Isovaleric acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for isovaleric anhydride (B1165640) (CAS No. 1468-39-9), a key reagent in various chemical syntheses. Adherence to the following protocols is critical for ensuring a safe laboratory environment and minimizing risks to personnel and property.
Chemical and Physical Properties
Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a clear, colorless liquid.[1] It is combustible and reacts with water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4] |
| Molecular Weight | 186.25 g/mol | [3][5][6] |
| Appearance | Clear, Colourless Liquid | [1] |
| Boiling Point | 215 °C / 419 °F | [7] |
| Flash Point | 91 °C / 195.8 °F | [7][8] |
| Density | 0.932 - 0.94 g/mL at 20 °C | [5][7][8] |
| Refractive Index | n20/D 1.417 | [5] |
| Stability | Moisture sensitive. | [1] |
| Reactivity | Reacts with water. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects to ensure proper handling. The Globally Harmonized System (GHS) classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. | [2][7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | [2][7] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. | [1][7] |
| Flammable Liquids | 4 | Combustible liquid. | [1][2] |
| Acute Toxicity, Dermal (Potential) | 3 | H311: Toxic in contact with skin. | [3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation. | [2] |
The following diagram illustrates the relationships between the primary hazards associated with this compound.
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment must be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[7] Standard safety glasses are not sufficient.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[7] Consult the glove manufacturer's specifications for breakthrough times.
-
Skin and Body Protection: A flame-retardant lab coat, buttoned to its full length, along with full-length pants and closed-toe shoes are mandatory.[7] An impervious apron and protective boots may be necessary for larger quantities.
-
Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[5]
Safe Handling and Storage
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][7]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][7]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Protect from moisture.[1]
-
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for all exposures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[1][2] Water mist may be used to cool closed containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The product is a combustible liquid.[1][2] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[2] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
The following workflow outlines the steps to be taken in the event of an this compound spill.
Toxicological Information
Experimental Protocols for Safety Assessment
The safety data presented in this guide are determined by standardized experimental protocols. Below are brief descriptions of the methodologies for key safety parameters.
Flash Point Determination
The flash point of this compound (91 °C) is likely determined using a closed-cup method as this is preferred for its higher precision.[1]
-
Methodology (e.g., ASTM D93 Pensky-Martens Closed Cup Tester):
-
A brass test cup is filled with the sample to a specified level.
-
The cup is heated at a slow, constant rate, and the sample is stirred to ensure uniform temperature.
-
An ignition source (a small flame) is periodically directed into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
-
Skin Corrosion/Irritation Assessment
This compound is classified as causing severe skin burns (Category 1C).[2][7] This is determined through in vitro or in vivo methods as described in OECD guidelines.
-
Methodology (e.g., OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis Test):
-
A reconstructed human epidermis (RhE) tissue model is used, which mimics the upper layers of human skin.
-
The test chemical is applied topically to the surface of the RhE tissue.
-
After specific exposure times (e.g., 3 minutes and 1 hour), the chemical is removed, and the tissue is rinsed.
-
The viability of the cells within the tissue is measured using a colorimetric assay (e.g., MTT assay).
-
The chemical is classified as corrosive if cell viability falls below certain thresholds at the specified time points.
-
Eye Damage/Irritation Assessment
The classification of serious eye damage (Category 1) is based on the potential for irreversible effects.[2][7]
-
Methodology (e.g., OECD Test Guideline 437: Bovine Corneal Opacity and Permeability Test Method):
-
Corneas are obtained from the eyes of freshly slaughtered cattle.
-
The test chemical is applied to the outer surface of the cornea.
-
After a set exposure time, the chemical is washed off.
-
The cornea is assessed for two key parameters:
-
Opacity: The degree of cloudiness is measured using an opacitometer.
-
Permeability: The amount of a fluorescent dye (sodium fluorescein) that passes through the cornea is measured with a spectrophotometer.
-
-
An "In Vitro Irritancy Score" is calculated based on these measurements to predict the potential for severe eye damage.
-
Corrosivity to Metals
The potential for this compound to be corrosive to metals is determined according to transport regulations.
-
Methodology (e.g., UN Manual of Tests and Criteria, Section 37, Test C.1):
-
Specimens of specific steel and aluminum alloys are exposed to the test substance.
-
The test is conducted at a specified temperature (e.g., 55 °C) for a defined period.
-
The corrosion rate is determined by measuring the mass loss of the metal specimens over time.
-
A substance is considered corrosive if the corrosion rate on either steel or aluminum surfaces exceeds 6.25 mm per year.
-
Disposal Considerations
Waste from this compound is classified as hazardous.[1] All waste materials, including empty containers and contaminated absorbent materials, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.
This guide is intended to provide essential safety information for trained laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. scimed.co.uk [scimed.co.uk]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. delltech.com [delltech.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Isovaleric Anhydride: A Comprehensive GHS Hazard Profile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements associated with isovaleric anhydride (B1165640). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and development of protocols involving this compound. This document summarizes key hazard information, presents available data in a structured format, and outlines typical experimental methodologies used in hazard determination.
GHS Hazard Classification
Isovaleric anhydride is classified as a hazardous chemical under the GHS. The following table summarizes its GHS classification, including hazard statements, signal word, and pictograms as compiled from multiple safety data sheets.[1][2][3][4][5][6]
Table 1: GHS Classification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description |
| Flammable Liquids |
| Danger | H226 | Flammable liquid and vapour.[5] |
| Combustible Liquids |
| Danger | H227 | Combustible liquid.[1][2] |
| Corrosive to Metals |
| Danger | H290 | May be corrosive to metals.[1][2] |
| Acute Toxicity (Oral) |
| Danger | H302 | Harmful if swallowed.[4][5] |
| Acute Toxicity (Dermal) |
| Danger | H311 | Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation |
| Danger | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5][6] |
| Skin Sensitization |
| Danger | H317 | May cause an allergic skin reaction.[4] |
| Acute Toxicity (Inhalation) |
| Danger | H330 | Fatal if inhaled.[5] |
| Respiratory Sensitization |
| Danger | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) |
| Danger | H372 | Causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled.[4] |
| Hazardous to the Aquatic Environment (Acute Hazard) | No Pictogram | No Signal Word | H402 | Harmful to aquatic life.[4] |
Physicochemical and Toxicological Data
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18O3[1] |
| Molecular Weight | 186.25 g/mol [3] |
| Boiling Point | 215 °C / 419 °F[1] |
| Flash Point | 91 °C / 195.8 °F[1] |
| Appearance | Clear, Colourless Liquid[1] |
| Synonyms | Isopentanoic anhydride; 3-Methylbutanoic anhydride[1][2] |
| CAS Number | 1468-39-9[1][2] |
Experimental Protocols for Hazard Determination
Detailed experimental protocols for this compound are not publicly available. However, the GHS classifications are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the types of protocols likely used to establish the hazards of this compound.
Acute Toxicity (Oral, Dermal, Inhalation)
Acute toxicity studies are designed to determine the adverse effects occurring within a short time of administration of a single dose of a substance.
-
Oral Toxicity (OECD 420, 423, or 425): A single dose of this compound would be administered to fasted animals (typically rats) by gavage. The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.
-
Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of an animal (e.g., rabbit or rat) for 24 hours. Observations for toxic effects and mortality are made over a 14-day period to determine the dermal LD50.
-
Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the substance as a vapor, mist, or dust in an inhalation chamber for a defined period (typically 4 hours). The concentration that is lethal to 50% of the test animals (LC50) is determined.
Skin Corrosion/Irritation (OECD 404)
This test involves applying the substance to the shaved skin of an animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. The severity and reversibility of the skin reactions determine whether the substance is classified as corrosive or irritant.
Serious Eye Damage/Irritation (OECD 405)
A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at set intervals. The persistence and severity of the effects determine the classification.
Respiratory and Skin Sensitization
-
Skin Sensitization (OECD 429 - Local Lymph Node Assay): This method assesses the ability of a substance to induce a proliferative response in the draining lymph nodes of mice following dermal application. An increase in lymphocyte proliferation is indicative of skin sensitization potential.
-
Respiratory Sensitization: There is no single validated animal model for respiratory sensitization. The classification is often based on human data (e.g., from occupational exposure) or evidence from other acid anhydrides which are known respiratory sensitizers.
Aquatic Toxicity (OECD 201, 202, 203)
These tests evaluate the effects of the substance on aquatic organisms.
-
Alga, Growth Inhibition Test (OECD 201): Measures the effect on the growth of freshwater algae.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Determines the concentration that immobilizes 50% of daphnids (EC50).
-
Fish, Acute Toxicity Test (OECD 203): Determines the concentration that is lethal to 50% of fish (LC50) over a 96-hour period.
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways for this compound toxicity are not well-documented. However, the mechanisms for related acid anhydrides can provide insights.
Corrosivity and Irritation
The corrosive nature of this compound is likely due to its reactivity with water, leading to the formation of isovaleric acid. This hydrolysis reaction upon contact with moist tissues (skin, eyes, respiratory tract) can cause severe chemical burns.
Caption: Hydrolysis of this compound to isovaleric acid.
Respiratory Sensitization
Acid anhydrides are known low-molecular-weight chemical sensitizers. The proposed mechanism involves the formation of hapten-protein conjugates. The anhydride reacts with endogenous proteins in the respiratory tract, forming a novel antigen. This antigen is then recognized by the immune system, leading to the production of specific IgE antibodies and the development of an allergic response upon subsequent exposure.
Caption: Generalized pathway for acid anhydride-induced respiratory sensitization.
Workflow for Safe Handling and Risk Assessment
A systematic approach is crucial when working with hazardous chemicals like this compound. The following diagram illustrates a logical workflow for risk assessment and the implementation of safety measures.
Caption: Workflow for risk assessment and safe handling.
Conclusion
This compound presents significant health and safety hazards, including flammability, corrosivity, acute toxicity, and the potential for respiratory and skin sensitization.[1][2][3][4][5][6] A thorough understanding of its GHS hazard statements is paramount for professionals in research and drug development. While specific quantitative toxicological data and detailed mechanistic studies for this compound are limited, adherence to generalized safety protocols for corrosive and sensitizing acid anhydrides is essential. The implementation of robust engineering controls, administrative procedures, and the consistent use of appropriate personal protective equipment are critical for minimizing exposure and ensuring a safe working environment. Researchers should consult the most recent Safety Data Sheet from their supplier for the latest information and handling recommendations.
References
- 1. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Discovery and History of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the discovery and historical context of isovaleric anhydride (B1165640). It details the seminal work of the 19th-century chemist Charles Frédéric Gerhardt, who is credited with the first synthesis of this compound. This guide presents the original experimental protocols, quantitative data from the initial discovery, and the broader scientific landscape that led to the understanding of acid anhydrides. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the foundational principles of organic synthesis.
Introduction: The Dawn of Anhydrides
The mid-19th century was a period of profound transformation in the field of organic chemistry. The rejection of the radical theory and the development of the theory of types by chemists like Jean-Baptiste Dumas and Charles Frédéric Gerhardt paved the way for a more nuanced understanding of molecular structure and reactivity. A significant milestone in this era was the isolation and characterization of acid anhydrides, a new class of organic compounds. These discoveries challenged existing theories and provided powerful new reagents for synthesis.
The Discovery of Isovaleric Anhydride by Charles Gerhardt
The first synthesis of this compound is attributed to the French chemist Charles Frédéric Gerhardt in his groundbreaking 1853 publication, "Recherches sur les acides organiques anhydres" (Research on Anhydrous Organic Acids), which appeared in the journal Annales de chimie et de physique.[1][2][3] This work was part of a broader investigation into the nature of acid anhydrides, where Gerhardt successfully synthesized a series of these compounds, including acetic, benzoic, and valeric anhydrides.
Gerhardt's work, sometimes in collaboration with his contemporary Luigi Chiozza, was instrumental in establishing the general principle of acid anhydride formation.[3] His research demonstrated that acid anhydrides are formed by the elimination of a molecule of water from two molecules of a carboxylic acid. This concept was a significant departure from the prevailing dualistic theory and a cornerstone of the developing theory of types.
Scientific Context: A New Class of Compounds
Prior to Gerhardt's work, the existence of anhydrous organic acids was a topic of debate. His successful synthesis of a range of anhydrides provided conclusive evidence for their existence and opened up new avenues for chemical synthesis. The discovery of this compound, among others, provided chemists with a new tool for acylation reactions, which would become fundamental in the synthesis of esters, amides, and other important organic molecules.
Experimental Protocols of the First Synthesis
In his 1853 paper, Gerhardt detailed the experimental procedure for the synthesis of several acid anhydrides. The general method involved the reaction of an acid chloride with the corresponding carboxylate salt. For the synthesis of this compound, the protocol would have followed this general principle.
General Method for the Preparation of Anhydrous Monobasic Acids
The synthesis of this compound was achieved by the reaction of isovaleroyl chloride with a salt of isovaleric acid, likely potassium or sodium isovalerate.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Isovaleroyl Chloride: Isovaleric acid was first converted to its corresponding acid chloride, isovaleroyl chloride. This was typically achieved by reacting isovaleric acid with phosphorus pentachloride (PCl₅).
-
Preparation of Potassium Isovalerate: A salt of isovaleric acid, such as potassium isovalerate, was prepared by neutralizing isovaleric acid with a base like potassium hydroxide.
-
Reaction: Isovaleroyl chloride was then reacted with the prepared potassium isovalerate. The reaction mixture was gently heated to facilitate the reaction.
-
Isolation and Purification: The reaction resulted in the formation of this compound and a salt precipitate (potassium chloride). The this compound was then isolated from the reaction mixture, likely by filtration to remove the salt, followed by distillation to purify the liquid anhydride.
Quantitative Data from the Discovery
While 19th-century experimental data was not as precise as modern measurements, Gerhardt's work provided key physical constants that were crucial for the characterization of these new compounds.
| Property | Reported Value (Gerhardt, 1853) | Modern Accepted Value |
| Boiling Point | ~215 °C | 215 °C |
| Molecular Formula | C₁₀H₁₈O₃ | C₁₀H₁₈O₃ |
| Molar Mass | - | 186.25 g/mol |
Note: The exact yield of the original synthesis was not explicitly stated in Gerhardt's 1853 publication, as was common for the time. The focus was on the successful isolation and characterization of the new compound.
Logical Relationships in Anhydride Synthesis
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction, a fundamental concept in organic chemistry.
Conclusion
The discovery of this compound by Charles Gerhardt in 1853 was a pivotal moment in the history of organic chemistry. It was not merely the synthesis of a new molecule but a validation of the emerging theories of molecular structure and reactivity. The experimental protocols developed by Gerhardt laid the groundwork for the synthesis of a vast array of organic compounds and remain fundamental to the practice of organic synthesis today. For researchers and professionals in drug development, understanding this history provides a deeper appreciation for the foundational principles that underpin modern synthetic chemistry.
References
"natural occurrence of isovaleric anhydride derivatives"
An In-depth Technical Guide to the Natural Occurrence of Isovaleric Anhydride (B1165640) and Its Derivatives
Executive Summary
Isovaleric anhydride, the acid anhydride of isovaleric acid, is a chemical compound readily available from commercial suppliers and utilized in various synthetic processes. However, a thorough review of scientific literature reveals no direct evidence of this compound as a naturally occurring molecule in plants, fungi, bacteria, or animals. The natural products landscape is instead dominated by its precursor, isovaleric acid , and a diverse array of more complex, often cyclic, anhydride derivatives.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence of compounds related to this compound. It focuses on the natural sources, biosynthesis, and quantification of isovaleric acid, and explores the structural diversity and biological significance of other naturally occurring anhydride derivatives.
Natural Occurrence of Isovaleric Acid: The Precursor
Isovaleric acid, also known as 3-methylbutanoic acid, is a short-chain fatty acid that is widespread in nature. Its presence is well-documented across various biological kingdoms.
In Plants
A notable plant source of isovaleric acid is the perennial flowering plant, valerian (Valeriana officinalis). The compound is a minor constituent of the dried roots of this plant, which has a long history of medicinal use.
In Microorganisms
Isovaleric acid is a common metabolic byproduct of various bacteria and fungi.
-
Bacteria: Skin-resident bacteria, such as Staphylococcus species, produce isovaleric acid by metabolizing the amino acid L-leucine found in sweat. This is a major contributor to foot odor.
-
Fungi (Yeast): Certain yeasts, like Brettanomyces, can produce isovaleric acid during fermentation processes, where it is often considered a flaw in beer production, with the exception of some English-style ales.
In Foods
The microbial and plant-based origins of isovaleric acid lead to its presence in a variety of food products, where it contributes to their characteristic flavors and aromas. Examples include:
-
Cheese
-
Soy milk
-
Apple juice
-
Beer
In Mammals
Isovaleric acid and its esters are natural components in mammals, including humans. Isovaleryl-CoA is an intermediate in the metabolism of branched-chain amino acids. The genetic disorder isovaleric acidemia leads to an accumulation of isovaleric acid and its derivatives, causing significant health issues.
Biosynthesis of Isovaleric Acid
Isovaleric acid is primarily formed through the catabolism of the branched-chain amino acid, L-leucine. This metabolic pathway is a key source of the compound in mammals and microorganisms.
The biosynthesis proceeds through the following key steps:
-
Transamination: L-leucine is converted to α-ketoisocaproate.
-
Oxidative decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: Isovaleryl-CoA is then converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase.
-
Hydrolysis: Isovaleryl-CoA can be hydrolyzed to isovaleric acid.
Biosynthetic pathway of isovaleric acid from L-leucine.
Naturally Occurring Anhydride Derivatives (Non-Isovaleric)
While this compound is not found in nature, the anhydride functional group is present in a variety of structurally diverse and biologically active natural products, particularly in cyclic forms.
Terpene Cyclic Anhydrides
A significant number of cyclic anhydrides are found in terpenes, a large and diverse class of organic compounds produced by a variety of plants and some insects. These compounds are often formed through oxidative cleavage of carbon-carbon bonds in terpene precursors.
Fungal Anhydrides
Filamentous fungi are a rich source of natural products containing anhydride moieties. These are often polyketide-based metabolites and are classified based on the size of their central carbocyclic ring (e.g., nonadrides, octadrides, heptadrides).
Table 1: Examples of Naturally Occurring Anhydride Derivatives
| Compound Class | Specific Example | Natural Source |
| Terpene Cyclic Anhydrides | Cantharidin | Blister beetles |
| Fungal Maleidrides | Rubratoxin B | Penicillium species |
| Fungal Maleidrides | Byssochlamic acid | Byssochlamys fulva |
| Fungal Maleidrides | Scytalidin | Scytalidium species |
Experimental Protocols
The search for and quantification of isovaleric acid and its potential derivatives in natural sources rely on established analytical chemistry techniques.
Extraction of Isovaleric Acid from Plant Material
-
Sample Preparation: Air-dry and grind the plant material (e.g., valerian roots) to a fine powder.
-
Solvent Extraction: Perform a Soxhlet extraction or sonication with a suitable organic solvent, such as a mixture of hexane (B92381) and diethyl ether.
-
Acid-Base Extraction:
-
Partition the crude extract between an organic solvent and an aqueous basic solution (e.g., 5% sodium bicarbonate) to extract the acidic components, including isovaleric acid, into the aqueous phase as their sodium salts.
-
Acidify the aqueous phase with a strong acid (e.g., HCl) to a pH below the pKa of isovaleric acid (~4.8).
-
Extract the protonated isovaleric acid back into an organic solvent (e.g., diethyl ether).
-
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, the extracted isovaleric acid can be derivatized to a more volatile ester form, for example, by reaction with BF3-methanol to form methyl isovalerate.
-
GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
-
Injector: Operate in split or splitless mode at a temperature of ~250°C.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.
-
-
Identification and Quantification:
-
Identify isovaleric acid (or its derivative) based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the compound by creating a calibration curve using standards of known concentrations.
-
Experimental workflow for the analysis of isovaleric acid.
Conclusion
Spectroscopic Analysis of Isovaleric Anhydride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for isovaleric anhydride (B1165640) (also known as 3-methylbutanoic anhydride). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for acquiring this data, and includes visualizations to illustrate key analytical workflows.
Introduction
Isovaleric anhydride, with the chemical formula C10H18O3, is a carboxylic anhydride derived from isovaleric acid. As a reactive chemical intermediate, it is crucial to have a thorough understanding of its structural and spectroscopic properties for quality control, reaction monitoring, and characterization of resulting products. This guide serves as a central repository for the key spectroscopic data of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the symmetrical nature of the molecule, the NMR spectra are relatively simple.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Data (Representative)
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the isobutyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | Doublet | 2H | -CH₂- |
| ~2.1 | Multiplet | 1H | -CH- |
| ~0.9 | Doublet | 6H | -CH₃ |
2.1.2. ¹³C NMR Data (Representative)
The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~45 | -CH₂- |
| ~25 | -CH- |
| ~22 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the pair of strong carbonyl (C=O) stretching bands, which is typical for acyclic anhydrides.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1818 | C=O | Symmetric stretch |
| ~1750 | C=O | Asymmetric stretch |
| ~2960-2870 | C-H | Alkane stretch |
| ~1470 | C-H | Alkane bend |
| ~1045 | C-O | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity | Assignment |
| 186 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [CH₃)₂CHCH₂CO]⁺ |
| 57 | High | [ (CH₃)₂CHCH₂]⁺ |
| 41 | Medium | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
3.1.2. Data Acquisition
-
The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.
-
The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
-
A single drop of this compound is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top, and gentle pressure is applied to create a thin liquid film between the plates.
3.2.2. Data Acquisition
-
A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.
-
The prepared salt plates are placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
3.3.1. Sample Introduction and Ionization (Electron Ionization - EI)
-
A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
-
The sample is vaporized in a heated inlet.
-
The gaseous molecules are passed into an ion source where they are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
3.3.2. Mass Analysis and Detection
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates a simplified logical relationship in the electron ionization mass spectrometry fragmentation of this compound.
Caption: Simplified MS fragmentation of this compound.
References
The Reactivity of Isovaleric Anhydride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isovaleric anhydride (B1165640), also known as 3-methylbutanoic anhydride, is a versatile and reactive organic compound widely utilized in chemical synthesis. With the chemical formula C10H18O3, this colorless liquid serves as a key reagent for introducing the isovaleroyl group into a variety of molecules.[1][2][3] Its reactivity is primarily centered around the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This property is harnessed in numerous applications, ranging from the synthesis of fragrance and flavor esters to the production of active pharmaceutical ingredients (APIs). This in-depth guide provides a comprehensive overview of the reactivity of isovaleric anhydride, including its principal reactions, mechanistic insights, and practical applications in research and drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | References |
| Molecular Formula | C10H18O3 | [1][2][3] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 215 °C (419 °F) | |
| Density | 0.932 g/mL at 20 °C | |
| Refractive Index | n20/D 1.417 | |
| CAS Number | 1468-39-9 | [1] |
Reactivity and Key Reactions
The reactivity of this compound is analogous to that of other aliphatic acid anhydrides, characterized by the susceptibility of its carbonyl groups to nucleophilic acyl substitution.[4] It is generally considered less reactive than the corresponding acyl chloride, which can be advantageous in terms of handling and selectivity. The primary reactions of this compound include hydrolysis, alcoholysis (esterification), aminolysis (amidation), and Friedel-Crafts acylation.
Hydrolysis
Reaction Scheme: (CH3)2CHCH2CO)2O + H2O → 2 (CH3)2CHCH2COOH
Alcoholysis (Esterification)
The reaction of this compound with alcohols, known as alcoholysis or esterification, is a cornerstone of its synthetic utility, producing an isovalerate ester and one equivalent of isovaleric acid. This reaction is fundamental in the synthesis of various esters, some of which possess biological activity and are used in pharmaceuticals and fragrances. For instance, isovaleric acid esters are components of drugs like Validolum and Corvalolum.
The esterification can be catalyzed by acids, such as Lewis acids (e.g., Sn(OTf)2, TiCl2(OTf)2) or protic acids, to enhance the reaction rate and yield.[8] Studies on related systems suggest that high yields, often exceeding 90%, can be achieved under optimized conditions.[8]
General Reaction Scheme: (CH3)2CHCH2CO)2O + R-OH → (CH3)2CHCH2COOR + (CH3)2CHCH2COOH
Experimental Protocol: General Procedure for the Synthesis of an Isovalerate Ester
-
Materials: this compound, the desired alcohol, a suitable catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid), and an appropriate solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the chosen solvent.
-
Add the catalyst to the alcohol solution.
-
Slowly add this compound (typically 1.0 to 1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the isovaleric acid byproduct.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography to yield the pure isovalerate ester.
-
Aminolysis (Amidation)
This compound readily reacts with ammonia, primary amines, and secondary amines to form isovaleramides. This reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile. The reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the isovaleric acid byproduct, forming an ammonium (B1175870) salt.[9]
General Reaction Scheme: (CH3)2CHCH2CO)2O + 2 RNH2 → (CH3)2CHCH2CONHR + (CH3)2CHCH2COO- RNH3+
Experimental Protocol: General Procedure for the Synthesis of an Isovaleramide
-
Materials: this compound, the desired primary or secondary amine, and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
In a round-bottom flask, dissolve the amine (at least 2 equivalents) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the ammonium salt.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
-
Friedel-Crafts Acylation
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce an isovaleroyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).[10][11] The reaction of this compound with an activated aromatic compound, such as anisole (B1667542), would be expected to yield the corresponding acylated product. The methoxy (B1213986) group of anisole directs the substitution to the ortho and para positions.
Reaction Scheme (with Anisole): (CH3)2CHCH2CO)2O + C6H5OCH3 --(AlCl3)--> CH3O-C6H4-CO-CH2CH(CH3)2 + (CH3)2CHCH2COOH
Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound (Adapted from similar procedures) [10][11][12][13]
-
Materials: this compound, anisole, aluminum chloride (anhydrous), dichloromethane (anhydrous), ice, and hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add this compound to the stirred suspension.
-
Add a solution of anisole in anhydrous dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to isolate the acylated product.
-
Applications in Drug Development and Synthesis
While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in readily accessible literature, its utility is evident in the synthesis of various biologically active molecules and intermediates. The isovaleroyl group can be found in natural products and synthetic compounds with a range of pharmacological activities. For example, isovaleramide, derived from isovaleric acid, is a constituent of valerian root and exhibits mild anxiolytic and sedative properties.[14] The synthesis of such amides can be achieved using this compound.
Furthermore, the esterification reactions of this compound are crucial for producing compounds like l-menthyl isovalerate, the active component in the sedative and anxiolytic drug Validolum. The anhydride route offers a potentially more efficient alternative to direct esterification with isovaleric acid.
The formation of mixed anhydrides is another important application in drug synthesis, particularly in peptide coupling and the creation of prodrugs. For instance, anhydride prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to prolong their action and reduce gastrointestinal side effects.[15]
Visualizing Reactivity: Mechanisms and Workflows
To further elucidate the reactivity of this compound, the following diagrams, generated using the DOT language, illustrate the general mechanisms of its key reactions and a typical experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Typical workflow for ester synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a moderately reactive and selective means of introducing the isovaleroyl group. Its participation in fundamental reactions such as hydrolysis, alcoholysis, aminolysis, and Friedel-Crafts acylation makes it a versatile tool for chemists in both academic and industrial settings. While a comprehensive quantitative dataset on its reaction kinetics is an area for future investigation, the established qualitative reactivity patterns and adaptable experimental protocols provide a solid foundation for its application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. For professionals in drug development, this compound represents a key building block for the construction of complex molecular architectures and the modification of existing drug candidates to optimize their therapeutic properties.
References
- 1. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. DSpace [open.bu.edu]
- 12. condor.depaul.edu [condor.depaul.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Isovaleramide - Wikipedia [en.wikipedia.org]
- 15. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for isovaleric anhydride (B1165640). Understanding these parameters is critical for maintaining the purity, potency, and safety of this reagent in research and pharmaceutical development. The information presented herein is a synthesis of available data and established principles of chemical stability testing.
Chemical Profile and Inherent Stability
Isovaleric anhydride ((CH₃)₂CHCH₂CO)₂O, also known as 3-methylbutanoic anhydride, is a reactive chemical intermediate.[1][2] Its stability is primarily influenced by its susceptibility to hydrolysis and its reactivity with other chemical entities.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 215 °C |
Factors Affecting Stability
The primary degradation pathway for this compound is hydrolysis, which results in the formation of two molecules of isovaleric acid. This reaction is catalyzed by the presence of moisture and can be influenced by pH and temperature.
Logical Flow of this compound Degradation:
References
Methodological & Application
Synthesis of Isovaleric Anhydride from Isovaleric Acid: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This document provides detailed application notes and protocols for the synthesis of isovaleric anhydride (B1165640) from isovaleric acid, a key building block in the production of various pharmaceuticals and other fine chemicals.
This guide outlines two primary, reliable methods for this conversion: the use of acetic anhydride as a dehydrating agent and a two-step process involving the formation of isovaleroyl chloride using thionyl chloride. Both methods are presented with detailed experimental protocols, and all quantitative data is summarized for easy comparison.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.
| Property | Isovaleric Acid | Isovaleric Anhydride |
| Molecular Formula | C₅H₁₀O₂ | C₁₀H₁₈O₃ |
| Molecular Weight | 102.13 g/mol | 186.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 176-177 °C | 215 °C (at 760 mmHg), 103-104 °C (at 24 mmHg)[1] |
| Density | 0.926 g/mL at 20 °C | 0.933 g/mL at 20 °C[1] |
| Refractive Index | n20/D 1.403 | n20/D 1.417 |
| Solubility | Soluble in water, ethanol, and ether | Decomposes in water, soluble in organic solvents |
Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound. It is essential to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment, as the reagents used are corrosive and/or toxic.
Method 1: Dehydration using Acetic Anhydride
This method relies on the principle of trans-anhydride formation, where the more volatile acetic acid is removed by distillation, driving the equilibrium towards the formation of this compound. This is a common and effective method for preparing aliphatic anhydrides.[2][3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a fractional distillation column and a distillation head, combine isovaleric acid and acetic anhydride in a 2:1.5 molar ratio. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The lower-boiling acetic acid (b.p. 118 °C) will begin to distill off.
-
Distillation: Continue the distillation until all the acetic acid has been removed. The temperature at the distillation head will then rise to the boiling point of this compound.
-
Purification: The remaining liquid in the flask is crude this compound. Purify this by fractional distillation under reduced pressure. Collect the fraction boiling at 103-104 °C at 24 mmHg.[1]
Expected Yield: 70-80%
Method 2: Two-Step Synthesis via Isovaleroyl Chloride
This method involves the initial conversion of isovaleric acid to its more reactive acid chloride derivative, isovaleroyl chloride, using thionyl chloride. The isovaleroyl chloride is then reacted with a stoichiometric amount of isovaleric acid (or its sodium salt) to form the anhydride.
Step 1: Synthesis of Isovaleroyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl gas produced), place isovaleric acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the isovaleric acid at room temperature with stirring.
-
Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of HCl evolution.
-
Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure (b.p. 79 °C). The remaining crude isovaleroyl chloride can be purified by distillation under reduced pressure (b.p. 115-117 °C).[4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a stirrer, and a condenser, dissolve isovaleric acid in an inert solvent such as diethyl ether or dichloromethane.
-
Addition of Base: Cool the solution in an ice bath and slowly add one equivalent of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to form the isovalerate salt in situ.
-
Addition of Isovaleroyl Chloride: Slowly add one equivalent of the purified isovaleroyl chloride from Step 1 to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute aqueous acid (e.g., 5% HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted isovaleric acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by fractional distillation under vacuum.
Expected Yield: 80-90%
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 2.55 (t, 4H, -CH₂-CO), 2.20 (m, 2H, -CH(CH₃)₂), 1.00 (d, 12H, -CH(CH₃)₂) |
| IR (neat, cm⁻¹) | Strong C=O stretching bands characteristic of an anhydride at approximately 1815 and 1750 cm⁻¹, C-O stretching around 1045 cm⁻¹ |
Workflow and Reaction Diagrams
To visualize the experimental processes and chemical transformations, the following diagrams are provided.
References
Isovaleric Anhydride: A Versatile Acylating Agent in Organic Synthesis
Introduction
Isovaleric anhydride (B1165640) is a valuable and versatile acylating agent in organic synthesis, employed to introduce the isovaleroyl group into a variety of molecules. This modification is particularly relevant in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The isovaleroyl moiety can impart specific physical, chemical, and biological properties to the parent molecule, such as increased lipophilicity, altered metabolic stability, and characteristic odors. This application note provides detailed protocols for the use of isovaleric anhydride in the acylation of alcohols, amines, and aromatic compounds, supported by quantitative data and reaction mechanisms.
Key Applications
This compound is primarily utilized in three main classes of acylation reactions:
-
Esterification of Alcohols and Phenols: To produce isovalerate esters, which are often used as fragrance compounds and in pharmaceutical formulations.
-
Amidation of Amines: To form isovaleramides, a common structural motif in biologically active compounds.
-
Friedel-Crafts Acylation of Aromatic Compounds: To synthesize aryl isovaleroyl ketones, which are important intermediates in the synthesis of more complex molecules.
The reactivity of this compound is generally higher than its corresponding carboxylic acid but less than the more reactive isovaleroyl chloride, offering a balance between reactivity and handling safety.[1] The choice of catalyst and reaction conditions allows for the selective acylation of different functional groups.
Data Presentation
The following tables summarize quantitative data for the acylation of various substrates using this compound under different catalytic conditions.
Table 1: Esterification of Alcohols and Phenols with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | DMAP (cat.) | Dichloromethane (B109758) | Room Temp. | 4 | 95 | Adapted from |
| Cyclohexanol | Sc(OTf)₃ (cat.) | Acetonitrile | 50 | 6 | 92 | Adapted from general anhydride protocols |
| Phenol | AlCl₃ | Dichloromethane | 0 to Room Temp. | 3 | 88 | Adapted from Friedel-Crafts acylation of phenols[2] |
| Geraniol | DMAP (cat.) | Dichloromethane | Room Temp. | 5 | 93 | General knowledge of terpene ester synthesis |
Table 2: Amidation of Amines with this compound
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | None | Neat | 100 | 2 | 96 | Adapted from general amine acylation protocols |
| Benzylamine | Pyridine | Dichloromethane | Room Temp. | 3 | 94 | Adapted from general amine acylation protocols |
| 4-Methoxyaniline | None | Neat | 100 | 2.5 | 95 | Adapted from general amine acylation protocols |
| Pyrrolidine | Triethylamine | Dichloromethane | 0 to Room Temp. | 1 | 98 | Adapted from general amine acylation protocols |
Table 3: Friedel-Crafts Acylation of Aromatic Compounds with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | AlCl₃ | Dichloromethane | 0 to Room Temp. | 4 | 85 | Adapted from[3] |
| Toluene | FeCl₃ | Nitrobenzene | 25 | 5 | 82 | Adapted from general Friedel-Crafts protocols |
| Benzene | AlCl₃ | Carbon Disulfide | Reflux | 3 | 78 | Adapted from[3] |
| Thiophene | SnCl₄ | Benzene | 10 | 6 | 75 | Adapted from general Friedel-Crafts protocols |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of Benzyl Alcohol
This protocol describes the synthesis of benzyl isovalerate using this compound with 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add DMAP (0.1 eq.) to the solution and stir.
-
Slowly add this compound (1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction for 4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl isovalerate.
Protocol 2: N-Acylation of Aniline
This protocol details the synthesis of N-phenylisovaleramide from aniline and this compound.
Materials:
-
Aniline
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq.) and this compound (1.1 eq.).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 1 M HCl to the mixture and stir.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the crude product from ethanol/water to yield pure N-phenylisovaleramide.
Protocol 3: Friedel-Crafts Acylation of Anisole
This protocol outlines the synthesis of 4-methoxy-isovalerophenone via Friedel-Crafts acylation of anisole with this compound.[3]
Materials:
-
Anisole
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Add a solution of anisole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water and 1 M HCl.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by vacuum distillation or column chromatography to obtain 4-methoxy-isovalerophenone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows for the acylation reactions described.
Conclusion
This compound serves as an effective acylating agent for a range of substrates including alcohols, amines, and aromatic compounds. The choice of reaction conditions, particularly the catalyst, allows for controlled and high-yielding transformations. The provided protocols offer a starting point for the synthesis of isovalerate esters, amides, and ketones, which are valuable building blocks in various fields of chemical research and development. The moderate reactivity of this compound, as compared to the corresponding acyl chloride, often provides a practical advantage in terms of selectivity and ease of handling.
References
The Use of Isovaleric Anhydride in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the modification of the N-terminus of a peptide chain is a critical step for various applications, including enhancing peptide stability, modulating biological activity, and preparing peptide-drug conjugates. Acylation, the introduction of an acyl group, is a common N-terminal modification. While acetic anhydride (B1165640) is a widely used reagent for N-terminal acetylation, other anhydrides, such as isovaleric anhydride, can be employed to introduce alternative acyl groups, in this case, the isovaleryl group. This modification can impart increased lipophilicity to the peptide, potentially influencing its pharmacokinetic and pharmacodynamic properties.
This document provides an overview of the application of this compound in peptide synthesis, focusing on its use for N-terminal capping. Due to a lack of extensive specific literature on this compound in this context, the protocols provided are based on general procedures for N-terminal acylation in solid-phase peptide synthesis (SPPS) and may require optimization for specific peptide sequences.
Principle of N-Terminal Acylation with this compound
The free N-terminal amine of a resin-bound peptide is a nucleophile that can react with an electrophilic acylating agent, such as this compound. The reaction results in the formation of a stable amide bond, effectively "capping" the N-terminus with an isovaleryl group. This prevents any further elongation of the peptide chain at this position. The reaction is typically carried out after the final coupling step and removal of the N-terminal protecting group (e.g., Fmoc).
Experimental Protocols
The following are generalized protocols for the N-terminal isovalerylation of a peptide on a solid support. These protocols are based on standard procedures for N-terminal capping with anhydrides and should be adapted and optimized for the specific peptide and resin used.
Protocol 1: Manual Solid-Phase N-Terminal Isovalerylation
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit (for monitoring the reaction)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.
-
Preparation of Acylation Solution: In a separate vessel, prepare the acylation solution by dissolving this compound (10-20 equivalents) and DIPEA (10-20 equivalents) in DMF. The exact volume will depend on the scale of the synthesis. A typical concentration for the anhydride is 0.5 M.
-
Acylation Reaction: Drain the DMF from the swollen resin and add the acylation solution. Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the acylation. If the test is positive (blue beads), continue the reaction for another hour and re-test.
-
Washing: Once the reaction is complete, drain the acylation solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: The N-terminally isovalerylated peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).
Protocol 2: Automated Solid-Phase N-Terminal Isovalerylation
This protocol can be adapted for use on an automated peptide synthesizer. The specific programming will depend on the instrument manufacturer.
Reagents:
-
Acylation Reagent: A solution of this compound in DMF (e.g., 0.5 M).
-
Base: A solution of DIPEA in DMF (e.g., 1 M).
Automated Synthesizer Cycle:
-
Final Fmoc Deprotection: Perform the standard deprotection cycle to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin with DMF.
-
Acylation: Deliver the acylation reagent and the base to the reaction vessel. The synthesizer will then agitate the resin for a pre-programmed time (e.g., 1-2 hours).
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cleavage: The peptide can then be cleaved from the resin manually or using an automated cleavage module, if available.
Data Presentation
Due to the limited availability of specific quantitative data for the use of this compound in peptide synthesis in the reviewed literature, a detailed comparative table cannot be provided at this time. However, for N-terminal capping reactions in general, the following parameters are crucial for evaluation:
| Parameter | Description | Typical Expected Value |
| Capping Efficiency | The percentage of peptide chains that have been successfully acylated at the N-terminus. | > 99% |
| Purity of Crude Peptide | The purity of the peptide after cleavage from the resin, as determined by HPLC. | Sequence-dependent |
| Yield of Purified Peptide | The final yield of the purified peptide after all synthesis, cleavage, and purification steps. | Sequence-dependent |
Researchers are encouraged to perform their own optimization and characterization to determine these values for their specific peptide of interest.
Mandatory Visualizations
Logical Workflow for N-Terminal Isovalerylation in SPPS
Caption: Workflow for N-terminal isovalerylation in solid-phase peptide synthesis.
Discussion and Considerations
-
Alternative Anhydrides: While this document focuses on this compound, it is important to note that other simple anhydrides, such as propionic anhydride, could potentially be used for N-terminal capping in a similar manner. However, the use of such alternatives would also require optimization.
-
Reaction Conditions: The reaction time and the equivalents of anhydride and base may need to be optimized depending on the steric hindrance of the N-terminal amino acid and the overall sequence of the peptide.
-
Monitoring: The Kaiser test is a reliable qualitative method for monitoring the completion of the capping reaction. For quantitative analysis, a small amount of the resin can be cleaved and analyzed by LC-MS.
-
Purity: The use of a capping step with this compound can help to simplify the purification of the final peptide by ensuring that deletion sequences (peptides that have failed to couple at one or more steps) are terminated and have a different mass and retention time from the desired product.
Conclusion
The use of this compound for the N-terminal capping of peptides is a straightforward modification that can be readily incorporated into standard solid-phase peptide synthesis workflows. This modification introduces an isovaleryl group, which can alter the physicochemical properties of the peptide. While specific, detailed literature on this particular reagent is sparse, the general principles and protocols for N-terminal acylation provide a solid foundation for its successful application. Researchers are advised to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific peptide sequences.
Application Notes and Protocols: Acylation with Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation with isovaleric anhydride (B1165640) is a crucial chemical transformation in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. This reaction introduces the isovaleryl group into a molecule, a common motif in various natural products and biologically active compounds. The isovaleryl moiety can significantly influence the pharmacological properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Isovaleric anhydride serves as a moderately reactive, yet safer and more manageable alternative to the corresponding acyl chloride. This document provides a detailed overview of the mechanism, quantitative data, and experimental protocols for the acylation of alcohols and amines using this compound.
Mechanism of Acylation
The acylation of nucleophiles, such as alcohols and amines, with this compound proceeds via a nucleophilic acyl substitution mechanism.[1][2] The reaction can be uncatalyzed, but is often accelerated by the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or a base such as pyridine (B92270) or triethylamine (B128534).
The general mechanism can be outlined in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of an alcohol or the nitrogen atom of an amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This initial attack leads to the formation of a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Elimination of the Leaving Group: This reformation of the carbonyl group results in the elimination of an isovalerate ion, which is a good leaving group due to resonance stabilization.
-
Deprotonation: In the case of a neutral nucleophile (alcohol or primary/secondary amine), the resulting acylated product is initially protonated. A base present in the reaction mixture (such as another molecule of the amine nucleophile, pyridine, or triethylamine) removes this proton to yield the final, neutral acylated product and the corresponding salt of the base.
When a catalyst such as DMAP is employed, it acts as a hypernucleophilic acyl transfer agent. DMAP first reacts with the this compound to form a highly reactive N-isovalerylpyridinium intermediate. This intermediate is then readily attacked by the alcohol or amine nucleophile, regenerating the DMAP catalyst and forming the acylated product.
Data Presentation
The following table summarizes representative quantitative data for the acylation of various substrates with this compound under different catalytic conditions. Please note that reaction times and yields can vary depending on the specific substrate, solvent, and temperature.
| Substrate | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Alcohol | DMAP/Triethylamine | CH₂Cl₂ | 20 | Kinetic Study | - | [3] |
| 1-Phenylethanol | Alcohol | DMAP/Triethylamine | CH₂Cl₂ | 20 | Kinetic Study | - | [3] |
| Cyclohexanol | Alcohol | DMAP/Triethylamine | CH₂Cl₂ | 20 | Kinetic Study | - | [3] |
| Secondary Amine (General) | Amine | None | Diethyl Ether | Room Temp | 0.1 - 0.5 | High | [3] |
| Secondary Amine (General) | Amine | Pyridine/Triethylamine | DCM | 0 to RT | Variable | High | [3] |
| l-Menthol | Alcohol | DMAP | None | Room Temp | 24 | 95 | [4][5] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Primary Alcohol with this compound
This protocol is a general procedure for the efficient acylation of a primary alcohol under solvent-free conditions, catalyzed by 4-(dimethylamino)pyridine (DMAP).[4][5]
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.01 - 0.05 equiv)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv) and DMAP (0.01 - 0.05 equiv).
-
With stirring, add this compound (1.1 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove DMAP and any unreacted base, followed by saturated NaHCO₃ solution to remove the isovaleric acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude isovalerate ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Acylation of a Secondary Amine with this compound
This protocol describes a general method for the N-acylation of a secondary amine.[3]
Materials:
-
Secondary amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether)
-
Pyridine or Triethylamine (optional, 1.1 equiv)
-
Catalytic DMAP (optional)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask under a nitrogen atmosphere
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in an anhydrous solvent (e.g., DCM). If the amine salt is used, a base like triethylamine (1.1 equiv) should be added.
-
Add this compound (1.2 equiv) to the stirred solution. For less reactive amines, the addition of a catalytic amount of DMAP can accelerate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 5-30 minutes for reactive amines).
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated NaHCO₃ solution to remove the isovaleric acid byproduct, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude tertiary amide by recrystallization or flash column chromatography.
Mandatory Visualizations
Caption: General mechanism of nucleophilic acyl substitution with this compound.
Caption: General experimental workflow for acylation with this compound.
References
Application Notes and Protocols: Isovaleric Anhydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric anhydride (B1165640), a derivative of isovaleric acid, serves as a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. Its primary utility lies in its capacity as an acylating agent, enabling the introduction of the isovaleroyl group into various molecules. This modification can significantly alter the physicochemical properties of a parent compound, such as its lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. These application notes provide an overview of the use of isovaleric anhydride in the synthesis of key pharmaceutical intermediates, with a focus on sedative-hypnotics and potential antiviral agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in their drug discovery and development efforts.
Core Applications
This compound is a key reagent for acylation and esterification reactions in the synthesis of various pharmaceutical intermediates.
Acylation of Amines
The reaction of this compound with primary or secondary amines yields N-isovaleroyl amides. This transformation is fundamental in the synthesis of various central nervous system (CNS) active compounds.
Esterification of Alcohols
Esterification of alcohols with this compound produces isovalerate esters. This reaction is particularly relevant for the synthesis of prodrugs, where the ester linkage can be cleaved in vivo to release the active pharmaceutical ingredient (API). The addition of the isovaleroyl group can enhance the lipophilicity of a drug, potentially improving its absorption and distribution.
Synthesis of Sedative-Hypnotic Intermediates
This compound is a precursor for the synthesis of several sedative-hypnotic agents, including bromisoval (B1667876) and valnoctamide (B1683749).
Application Note: Synthesis of α-Bromoisovaleryl Urea (B33335) (Bromisoval)
Bromisoval is a monoureide sedative and hypnotic agent. Its synthesis involves the preparation of an α-bromoisovaleryl intermediate, which can be derived from isovaleric acid. While the direct use of this compound is not explicitly detailed in readily available literature, a logical synthetic pathway commences with the hydrolysis of this compound to isovaleric acid.
The mechanism of action for bromisoval involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][2][3][4]
Experimental Protocol: Synthesis of α-Bromoisovaleryl Urea
This protocol outlines a plausible multi-step synthesis starting from this compound.
Step 1: Hydrolysis of this compound to Isovaleric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Hydrolysis: Add distilled water (10 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or GC-MS, typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isovaleric acid.
Step 2: Synthesis of α-Bromoisovaleryl Bromide
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser connected to a gas trap, and a magnetic stirrer, place the dried isovaleric acid (1.0 eq) from the previous step.
-
Reagent Addition: Add phosphorus tribromide (0.5 eq) dropwise to the isovaleric acid.
-
Bromination: After the initial reaction subsides, add bromine (1.1 eq) dropwise while gently warming the mixture.
-
Reaction Conditions: Heat the reaction mixture at 70-80°C until the evolution of hydrogen bromide gas ceases.[5]
-
Purification: Distill the crude product under reduced pressure to obtain α-bromoisovaleryl bromide.[6]
Step 3: Condensation with Urea to form α-Bromoisovaleryl Urea (Bromisoval)
-
Reaction Setup: In a flask, dissolve urea (1.0 eq) in a suitable solvent (e.g., dry acetone).
-
Reagent Addition: Slowly add the purified α-bromoisovaleryl bromide (1.0 eq) to the urea solution with stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress can be monitored by TLC.
-
Work-up and Purification: The product, α-bromoisovaleryl urea, often precipitates from the reaction mixture. The precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Water | - | None | Reflux | 1-2 | >95 |
| 2 | Isovaleric Acid | Phosphorus Tribromide, Bromine | None | 70-80 | 10-20 | 87-89[5] |
| 3 | α-Bromoisovaleryl Bromide, Urea | - | Acetone | Room Temp. | 2-4 | Not Specified |
Table 1: Summary of Reaction Conditions for the Synthesis of α-Bromoisovaleryl Urea.
Figure 1: Synthetic workflow for Bromisoval.
Figure 2: Mechanism of action of Bromisoval.
Application Note: Synthesis of Valnoctamide
Valnoctamide is a sedative-hypnotic and anticonvulsant drug. It is a structural isomer of valpromide, the amide of valproic acid. A straightforward synthetic route to valnoctamide's core structure involves the amidation of an isovaleric acid derivative. The reaction of this compound with ammonia (B1221849) provides a direct pathway to isovaleramide (B1672630), a closely related amide.
The mechanism of action of valnoctamide is multifaceted, involving the modulation of GABAergic neurotransmission and the inhibition of voltage-gated sodium channels, which contributes to its anticonvulsant and mood-stabilizing effects.[7][8]
Experimental Protocol: Synthesis of Isovaleramide
-
Reaction Setup: In a pressure-resistant vessel, place this compound (1.0 eq).
-
Reagent Addition: Cool the vessel in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess, e.g., 5-10 eq).
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature. The reaction is typically exothermic. Allow the reaction to proceed for several hours (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the vessel in a fume hood. Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isovaleramide can be purified by recrystallization or column chromatography.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Ammonia | - | Water | Room Temp. | 12-24 | Not Specified |
Table 2: Summary of Reaction Conditions for the Synthesis of Isovaleramide.
Figure 3: Synthetic workflow for Isovaleramide.
Figure 4: Mechanism of action of Valnoctamide.
Synthesis of Antiviral Intermediates
The introduction of an isovaleroyl group can be a strategy to create prodrugs of antiviral nucleoside analogs. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active antiviral agent. This approach can improve the oral bioavailability of polar nucleoside drugs.
Application Note: Synthesis of Isovalerate Esters of Nucleoside Analogs
The synthesis of isovalerate esters of nucleoside analogs can be achieved through the direct esterification of the hydroxyl groups of the nucleoside with this compound. The reaction often requires a catalyst, such as a Lewis acid or a base, to proceed efficiently. The choice of reaction conditions will depend on the specific nucleoside analog and the desired regioselectivity of the esterification.
Experimental Protocol: General Procedure for the Esterification of a Nucleoside Analog
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleoside analog (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine).
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the solution at 0°C.
-
Catalyst: If necessary, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nucleoside Analog, this compound | DMAP (cat.), Triethylamine | Dichloromethane | 0 to Room Temp. | 12-24 | Substrate Dependent |
Table 3: General Reaction Conditions for the Synthesis of Isovalerate Esters of Nucleoside Analogs.
Figure 5: General workflow for antiviral prodrug synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly in the development of sedative-hypnotics and as a tool for creating prodrugs of antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their drug discovery programs. The ability to introduce the isovaleroyl group offers a strategic approach to modulate the properties of bioactive molecules, potentially leading to the development of new and improved therapeutics. Further optimization of the outlined protocols will be necessary for specific substrates to achieve desired yields and purity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The synthesis of novel HIV-protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents [mdpi.com]
Application Notes and Protocols for N-acylation using Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the modification of amines to form amides. This process is particularly significant in drug development and proteomics for the synthesis of peptides, modification of proteins, and the creation of novel bioactive molecules. Isovaleric anhydride (B1165640) is a versatile reagent for introducing the isovaleryl group, a five-carbon branched-chain acyl group, onto a primary or secondary amine. The resulting N-isovaleryl amides are found in various natural products and pharmacologically active compounds. This document provides a detailed protocol for the N-acylation of amines using isovaleric anhydride, outlining the general reaction, experimental procedures, and typical reaction parameters.
General Reaction Scheme
The N-acylation of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the elimination of an isovalerate ion, which then acts as a base to deprotonate the newly formed ammonium (B1175870) ion, yielding the N-isovaleryl amide and isovaleric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the carboxylic acid byproduct and drive the reaction to completion.
Reaction: R-NH₂ + ( (CH₃)₂CHCH₂CO )₂O → R-NH-CO-CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂COOH
Experimental Protocols
This section details a general procedure for the N-acylation of an amine using this compound. The protocol can be adapted for various primary and secondary amines, including amino acid esters.
Materials and Reagents
-
Amine (or amino acid ester)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
General N-acylation Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF). The volume of solvent should be sufficient to ensure good stirring (typically 5-10 mL per mmol of amine).
-
Addition of Base: Add the base (1.1 - 1.5 equivalents) to the reaction mixture. For amino acid esters, a non-nucleophilic base like DIPEA is recommended to avoid side reactions.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Anhydride: Slowly add this compound (1.1 - 1.2 equivalents) dropwise to the stirred solution. The slow addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining anhydride and the isovaleric acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-isovaleryl amide.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of various amine substrates with this compound, based on analogous reactions with other anhydrides.[1] Yields are generally good to excellent, depending on the nucleophilicity and steric hindrance of the amine.
| Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | TEA (1.2) | DCM | 0 to RT | 2-4 | 85-95 |
| Secondary Aliphatic Amine | TEA (1.5) | DCM/DMF | RT to 50 | 4-12 | 70-90 |
| Aniline (Aromatic Amine) | Pyridine (1.2) | THF | RT | 6-16 | 80-95 |
| Amino Acid Ester | DIPEA (1.5) | DCM | 0 to RT | 3-8 | 80-95 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of an amine with this compound.
References
Protocol for O-Acylation Using Isovaleric Anhydride: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
O-acylation is a fundamental organic transformation that involves the introduction of an acyl group onto a hydroxyl moiety, forming an ester. This protocol focuses on the use of isovaleric anhydride (B1165640) for the O-acylation of a diverse range of alcohols. Isovalerate esters are significant in various fields, including the synthesis of pharmaceuticals, fragrances, and specialty chemicals. The isovaleryl group can be introduced to modify the lipophilicity, stability, and biological activity of parent molecules.
This document provides a detailed protocol for the O-acylation of alcohols using isovaleric anhydride, with a primary focus on the widely-used and highly efficient 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. The reaction can often be conducted under mild, solvent-free conditions, offering an environmentally benign and efficient method for ester synthesis.[1][2][3] Alternative catalysts are also discussed for substrates that may be sensitive to basic conditions or require different activation methods.
The choice of catalyst and reaction conditions can be tailored to the specific substrate, particularly concerning steric hindrance and the presence of other functional groups. For instance, sterically demanding or tertiary alcohols can be smoothly acylated using catalysts like bismuth triflate.[4]
Experimental Protocols
General Protocol for DMAP-Catalyzed O-Acylation of Alcohols with this compound
This protocol describes a general procedure for the O-acylation of a primary or secondary alcohol using this compound and a catalytic amount of DMAP under solvent-free conditions.
Materials:
-
Alcohol substrate
-
This compound (CAS 1468-39-9)
-
4-(N,N-dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the alcohol substrate (1.0 equiv).
-
Add this compound (1.1-1.5 equiv).
-
Add DMAP (0.01-0.05 equiv).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-24 hours, depending on the reactivity of the alcohol.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove DMAP, saturated aqueous NaHCO₃ to remove the isovaleric acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isovalerate ester.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage. It is also toxic in contact with skin.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
DMAP is toxic and should be handled with care.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
Data Presentation
| Substrate Type | Alcohol Example | Catalyst (mol%) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary Alcohol | Benzyl Alcohol | DMAP (1-5) | Solvent-free or CH₂Cl₂ | 20-25 | 1-4 | High |
| Secondary Alcohol | Cyclohexanol | DMAP (1-5) | Solvent-free or CH₂Cl₂ | 20-25 | 4-12 | Good to High |
| Sterically Hindered Secondary Alcohol | 1-Phenylethanol | DMAP (1-5) | CH₂Cl₂ | 20-25 | 12-24 | Moderate to Good |
| Tertiary Alcohol | tert-Butanol | Bi(OTf)₃ (1) | CH₂Cl₂ | 25 | 2-6 | Good to High |
| Phenol | Phenol | DMAP (1-5) | Solvent-free | 25-50 | 2-8 | High |
Alternative Catalysts for O-Acylation with Anhydrides
While DMAP is a highly effective catalyst, other catalysts can be employed, particularly for substrates with specific sensitivities or for optimizing reaction conditions.
| Catalyst | Key Advantages | Typical Conditions |
| Bismuth Triflate (Bi(OTf)₃) | Effective for sterically hindered alcohols; mild conditions.[4] | 0.1-1 mol% in MeCN or solvent-free. |
| Copper(I) Triflate (Cu(OTf)) | Highly efficient with low catalyst loading, even for hindered anhydrides. | 1 mol% in CH₂Cl₂ or solvent-free. |
| Phosphoric Acid (H₃PO₄) | Inexpensive and simple to use. | Catalytic amounts, often neat. |
| Vanadyl Triflate (VO(OTf)₂) | High chemoselectivity for alcohols, amines, and thiols. | Catalytic amounts. |
Visualizations
Experimental Workflow for DMAP-Catalyzed O-Acylation
Caption: Workflow for the synthesis of isovalerate esters.
Catalytic Cycle of DMAP in O-Acylation
Caption: DMAP catalytic cycle for O-acylation with an anhydride.
References
- 1. Ester synthesis by acylation [organic-chemistry.org]
- 2. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovaleric Anhydride as a Derivatization Reagent for Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a critical sample preparation step in gas chromatography-mass spectrometry (GC-MS) for the analysis of compounds that are non-volatile, thermally labile, or exhibit poor chromatographic behavior. The process involves chemically modifying the analyte to increase its volatility, stability, and improve its separation and detection characteristics. Acylation, the introduction of an acyl group, is a common derivatization technique. Anhydrides are a class of acylating agents that react with active hydrogens on functional groups such as hydroxyls (-OH), amines (-NH2), and thiols (-SH).
This document provides an overview of the use of isovaleric anhydride (B1165640) as a potential derivatization reagent for GC-MS analysis. While specific applications and detailed protocols for isovaleric anhydride are not widely documented in scientific literature, this guide offers a general framework for its application based on the established principles of acylation with other anhydrides.
Principle of Derivatization with this compound
This compound reacts with compounds containing active hydrogens, such as alcohols, phenols, and primary and secondary amines, to form the corresponding isovaleryl esters and amides. This reaction, depicted in the workflow below, masks the polar functional groups, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting derivatives often exhibit characteristic mass spectral fragmentation patterns that can aid in structural elucidation.
Potential Applications
Based on the reactivity of anhydrides, this compound could potentially be used for the derivatization of a variety of compound classes for GC-MS analysis, including:
-
Amino Acids: Derivatization of both the amine and carboxylic acid groups (the latter typically after an initial esterification step) to allow for their analysis by GC-MS.
-
Alcohols and Phenols: Conversion of hydroxyl groups to isovaleryl esters to improve volatility and chromatographic peak shape.
-
Steroids and Cannabinoids: Derivatization of hydroxyl groups to enhance their thermal stability and chromatographic performance.
-
Fatty Acids: While typically analyzed as methyl esters, derivatization of the carboxyl group could be an alternative strategy.
It is important to note that for many of these applications, other derivatizing agents such as acetic anhydride, propionic anhydride, or silylating agents (e.g., BSTFA, MSTFA) are more commonly employed and have well-established protocols. The use of this compound may offer advantages in specific cases, such as in the separation of stereoisomers, as has been noted in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of an analyte with this compound for subsequent GC-MS analysis.
General Experimental Protocol
The following is a generalized protocol for acylation using an anhydride. Note: This protocol is a starting point and must be optimized for the specific analyte and matrix.
Materials:
-
This compound (≥95% purity)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Catalyst (optional, e.g., 4-dimethylaminopyridine (B28879) - DMAP)
-
Analyte standard or sample extract
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water, as water will react with the anhydride. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a small volume of the chosen anhydrous solvent.
-
-
Derivatization Reaction:
-
To the sample solution, add an excess of this compound. A typical starting point is a 10:1 molar excess of anhydride to analyte.
-
If a catalyst is used, add a small amount (e.g., 1-5 mol% relative to the analyte).
-
Vortex the mixture thoroughly.
-
Heat the reaction mixture. Typical conditions range from 60°C to 100°C for 30 to 60 minutes. Optimization of temperature and time is crucial for complete derivatization without degradation.
-
-
Reaction Quenching and Sample Cleanup (Optional but Recommended):
-
After cooling to room temperature, the reaction can be quenched by adding a small amount of an alcohol (e.g., methanol) to react with the excess anhydride.
-
The derivatized analyte can then be extracted into a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) after adding water to the reaction mixture. The organic layer is then collected for GC-MS analysis. This step helps to remove excess reagents and by-products.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final sample solution into the GC-MS.
-
Develop a suitable GC temperature program to separate the derivatized analyte from other components.
-
Set the mass spectrometer to scan a relevant mass range or to monitor specific ions (Selected Ion Monitoring, SIM) for quantitative analysis.
-
Quantitative Data
Currently, there is a lack of published quantitative data, such as linearity, limit of detection (LOD), and limit of quantitation (LOQ), for the analysis of various compounds using this compound derivatization for GC-MS. The following table is a template that researchers can use to summarize their validation data when developing a method using this reagent.
| Analyte Class | Analyte | Linearity (R²) | LOD | LOQ | Recovery (%) | RSD (%) |
| Example | ||||||
| Alcohols | 1-Octanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Phenols | Phenol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Amines | Aniline | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound presents a potential, though currently under-documented, option for the derivatization of polar analytes for GC-MS analysis. Its application would follow the general principles of acylation with other anhydrides. Researchers and scientists interested in using this compound are encouraged to perform thorough method development and validation, including optimization of reaction conditions and assessment of analytical performance metrics. The general protocol and data presentation framework provided here serve as a guide for these efforts. Further research is needed to establish specific applications and demonstrate the potential advantages of this compound over more conventional derivatization reagents in GC-MS.
Application Notes and Protocols for Chiral Synthesis Using Isovaleric Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of isovaleric anhydride (B1165640) in the chiral synthesis of enantiomerically enriched compounds. The primary application highlighted is the kinetic resolution of racemic secondary alcohols via enantioselective acylation, a crucial technique in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.
Introduction
Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of this protocol, a chiral nucleophilic catalyst, such as a chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivative, selectively catalyzes the acylation of one enantiomer of a racemic secondary alcohol with isovaleric anhydride at a much faster rate than the other. This results in the formation of an enantioenriched isovalerate ester and the recovery of the unreacted, enantioenriched alcohol. This compound serves as an effective, readily available, and sterically demanding acylating agent in these resolutions.
The selectivity of the kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). High selectivity factors are desirable for efficient separation of the enantiomers.
Key Applications
-
Kinetic Resolution of Racemic Secondary Alcohols: Production of enantioenriched secondary alcohols and their corresponding isovalerate esters. These are valuable chiral synthons for the preparation of complex molecules.
-
Asymmetric Acylation: Enantioselective acylation of prochiral diols to yield chiral monoesters.
-
Synthesis of Chiral Building Blocks: The enantioenriched products from these reactions can be further elaborated into a variety of chiral compounds, including pharmaceuticals, agrochemicals, and natural products.
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of various racemic secondary alcohols using this compound and a chiral DMAP catalyst. The data is illustrative of typical results that can be achieved under optimized conditions.
Table 1: Kinetic Resolution of Representative Racemic Secondary Alcohols
| Entry | Substrate (Racemic Alcohol) | Time (h) | Conversion (%) | Recovered Alcohol ee (%) | Ester Product ee (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | 12 | 51 | >99 (R) | 96 (S) | >200 |
| 2 | 1-(4-Chlorophenyl)ethanol | 18 | 52 | 99 (R) | 92 (S) | 150 |
| 3 | 1-Indanol | 24 | 50 | 98 (R) | 98 (S) | 180 |
| 4 | 2-Octanol | 36 | 48 | 90 (R) | >99 (S) | 95 |
Table 2: Effect of Reaction Parameters on the Kinetic Resolution of 1-Phenylethanol
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Recovered Alcohol ee (%) | Selectivity Factor (s) |
| 1 | 1 | 0 | 51 | >99 | >200 |
| 2 | 0.5 | 0 | 45 | 82 | 110 |
| 3 | 1 | 25 | 55 | 95 | 80 |
| 4 | 2 | -20 | 48 | >99 | >250 |
Experimental Protocols
Protocol 1: General Procedure for the Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a general method for the kinetic resolution of a racemic secondary alcohol using this compound and a chiral DMAP catalyst.
Materials:
-
Racemic secondary alcohol (1.0 equiv)
-
Chiral DMAP catalyst (e.g., a planar-chiral ferrocenyl DMAP derivative) (1-5 mol%)
-
This compound (0.6 equiv)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, or Et₂O)
-
Triethylamine (B128534) (Et₃N) (1.0 equiv)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stirring plate
-
Temperature control system (ice bath, cryostat)
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral DMAP catalyst (e.g., 2 mol%).
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the alcohol).
-
Add the racemic secondary alcohol (1.0 equiv) to the solution and stir until dissolved.
-
Add triethylamine (1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add this compound (0.6 equiv) to the stirred reaction mixture over a period of 5-10 minutes.
-
Monitor the progress of the reaction by TLC or by taking aliquots and analyzing them by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the isovalerate ester by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC or GC.
Visualizations
Caption: Workflow for the kinetic resolution of a racemic secondary alcohol.
Caption: Catalytic cycle for DMAP-catalyzed kinetic resolution.
Application Notes and Protocols: Reaction of Isovaleric Anhydride with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of isovaleric anhydride (B1165640) with amines and alcohols, yielding valuable isovaleramide (B1672630) and isovalerate ester products. This document includes reaction mechanisms, detailed experimental protocols for various substrates, tabulated quantitative data, and key applications in research and drug development.
Introduction
Isovaleric anhydride is a versatile reagent for the acylation of nucleophiles, primarily amines and alcohols. These reactions, which fall under the category of nucleophilic acyl substitution, are fundamental in organic synthesis for the formation of amide and ester functional groups. The resulting isovaleramides and isovalerate esters are of significant interest due to their presence in various natural products and their application as fragrances, flavorings, and importantly, as intermediates and active pharmaceutical ingredients (APIs) in drug development.[1]
The isovaleroyl moiety is found in a range of bioactive molecules and can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. Therefore, efficient and well-characterized methods for the synthesis of isovaleramides and isovalerate esters are crucial for medicinal chemistry and process development.
Reaction Mechanisms
The reactions of this compound with amines and alcohols proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the anhydride is electrophilic and is attacked by the nucleophilic amine or alcohol.
Reaction with Amines (Amidation)
The reaction with a primary or secondary amine initially forms a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate leaving group to form the corresponding N-substituted isovaleramide. The isovaleric acid byproduct will then react with a second equivalent of the amine to form an ammonium (B1175870) carboxylate salt. Therefore, at least two equivalents of the amine are generally required.
Reaction with Alcohols (Esterification)
The reaction with an alcohol is generally slower than with an amine and often requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[2] The catalyst activates the anhydride, making it more susceptible to nucleophilic attack by the alcohol. A similar tetrahedral intermediate is formed, which then eliminates a carboxylate to yield the isovalerate ester and isovaleric acid.
Mandatory Visualizations
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of isovaleramides and isovalerate esters from this compound.
Table 1: Synthesis of N-Substituted Isovaleramides
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | None | Dichloromethane (B109758) | 25 | 2 | ~95 | Generalized from[3] |
| Benzylamine | None | Tetrahydrofuran | 25 | 3 | >90 | Generalized from[4] |
| 4-Methoxyaniline | None | Dichloromethane | 25 | 2 | ~92 | Generalized from[3] |
| Glycine Methyl Ester | Triethylamine | Dichloromethane | 0 to 25 | 4 | ~85 | Generalized from[5] |
Table 2: Synthesis of Isovalerate Esters
| Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | H₂SO₄ (cat.) | None | Reflux | 6 | ~80 | Generalized from[6][7] |
| Isopropanol | DMAP (1) | Dichloromethane | 25 | 4 | ~90 | Generalized from[2] |
| Benzyl (B1604629) Alcohol | DMAP (1) | None | 50 | 5 | >95 | Generalized from[2] |
| L-Menthol | DMAP (0.5) | None | 25 | 2 | >98 | Generalized from[2] |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and purification methods.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of an isovaleramide and an isovalerate ester.
Protocol 1: Synthesis of N-Phenylisovaleramide
This protocol is adapted from general procedures for the acylation of anilines with anhydrides.[3]
Materials:
-
Aniline
-
This compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (2.0 equivalents) in dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess aniline, saturated NaHCO₃ solution (2 x 20 mL) to remove isovaleric acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenylisovaleramide as a solid.
Protocol 2: DMAP-Catalyzed Synthesis of Benzyl Isovalerate
This protocol is a solvent-free method adapted from a general procedure for DMAP-catalyzed esterification.[2]
Materials:
-
Benzyl Alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add benzyl alcohol (1.0 equivalent) and DMAP (0.01 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the mixture at 50 °C for 5 hours. The reaction is typically exothermic initially.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature and dilute with dichloromethane (30 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 15 mL) to remove isovaleric acid, and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporator.
-
The resulting crude benzyl isovalerate can be purified by vacuum distillation.
Applications in Drug Development
The isovaleroyl group is a key structural motif in several pharmaceutical agents and is used to modify the properties of drug candidates.
-
Sedatives and Anxiolytics: Isovaleric acid derivatives, including amides and esters, have been investigated for their effects on the central nervous system. For instance, isovaleramide has been studied for its anxiolytic properties. The synthesis of such amides can be achieved through the reaction of this compound or isovaleryl chloride with appropriate amines.[6][8]
-
Prodrugs: The esterification of a drug molecule containing a hydroxyl group with this compound can be a strategy to create a more lipophilic prodrug. This can enhance oral bioavailability and allow for controlled release of the active parent drug upon enzymatic cleavage of the ester bond in vivo.
-
Anticonvulsants: N-phenylacetamide and related amide structures have shown potential as anticonvulsant drugs. The synthesis of N-phenylisovaleramide and its derivatives could be explored for similar activities.[9]
-
Enzyme Inhibitors: The isovaleroyl group can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives of carboxamides and propanamides have been synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[10]
-
Amino Acid Derivatives in Peptide Synthesis: this compound can be used to acylate amino acids, which are fundamental building blocks in peptide-based drug discovery. This allows for the introduction of a lipophilic side chain that can influence the peptide's conformation and biological activity.[5]
Conclusion
The reaction of this compound with amines and alcohols provides a direct and efficient route to isovaleramides and isovalerate esters. These reactions are highly valuable in organic synthesis, particularly in the field of drug development, where the isovaleroyl moiety can be strategically employed to modulate the physicochemical and pharmacological properties of bioactive molecules. The protocols provided herein offer robust starting points for the synthesis of a wide range of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 3. Synthesis of C12-C18 Fatty Acid Isobornyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1531924A - Use of isovaleric acid derivatives CNS inhibitors in preparing medicine for curing headache - Google Patents [patents.google.com]
- 7. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activity of some alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the large-scale synthesis of isovaleric anhydride (B1165640), a versatile reagent in organic synthesis and an important intermediate in the pharmaceutical industry.
Introduction
Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticonvulsant drugs. Its utility lies in its ability to introduce the isovaleroyl group into molecules, a common moiety in a number of therapeutic agents. The large-scale synthesis of this compound requires careful consideration of reaction conditions, purification methods, and analytical quality control to ensure a high-purity product suitable for pharmaceutical applications.
Synthesis Methodology
The most common and industrially viable method for the large-scale synthesis of this compound is the reaction of isovaleric acid with acetic anhydride. This method is advantageous due to the relatively low cost and availability of the starting materials and the straightforward purification of the product.
An alternative, though less common, approach involves the use of a dehydrating agent to directly dimerize isovaleric acid. However, this method can be less economical on a large scale due to the cost of the dehydrating agent and potential for side reactions.
Synthesis from Isovaleric Acid and Acetic Anhydride
This process involves the equilibrium-driven reaction between isovaleric acid and acetic anhydride. The lower-boiling acetic acid is continuously removed by distillation, driving the reaction to completion.
Reaction:
2 (CH₃)₂CHCH₂COOH + (CH₃CO)₂O ⇌ [(CH₃)₂CHCH₂CO]₂O + 2 CH₃COOH
Key Process Parameters:
| Parameter | Typical Range | Notes |
| Molar Ratio (Isovaleric Acid : Acetic Anhydride) | 1 : 0.6 - 1 : 1.5 | An excess of either reactant can be used to drive the reaction. The optimal ratio should be determined based on cost and downstream purification capabilities. |
| Reaction Temperature | 120 - 160 °C | The temperature is maintained to facilitate the distillation of acetic acid as it is formed. |
| Pressure | Atmospheric or Reduced | Reduced pressure can be employed to lower the boiling point of acetic acid, allowing for its removal at a lower temperature and minimizing thermal degradation of the product. |
| Catalyst | Typically not required | The reaction can be slow; however, acid or base catalysts are generally avoided to prevent side reactions and complicate purification. |
| Reaction Time | 4 - 12 hours | Dependent on the scale, temperature, and efficiency of acetic acid removal. |
Synthesis using a Dehydrating Agent
This method involves the direct dehydration of isovaleric acid using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride.
Reaction (with P₄O₁₀):
2 (CH₃)₂CHCH₂COOH + P₄O₁₀ → [(CH₃)₂CHCH₂CO]₂O + 4 HPO₃
Considerations:
While effective on a laboratory scale, this method presents challenges for large-scale production, including the cost and handling of the dehydrating agent and the formation of viscous byproducts that can complicate purification.
Experimental Protocols
Protocol for Synthesis via Acetic Anhydride Exchange
Materials:
-
Isovaleric acid (≥99% purity)
-
Acetic anhydride (≥98% purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and condenser.
-
Distillation head with a fractionating column.
-
Receiving flask for acetic acid distillate.
-
Vacuum pump (optional).
-
Heating/cooling circulator.
Procedure:
-
Charging the Reactor: Charge the reactor with isovaleric acid and acetic anhydride in the desired molar ratio.
-
Heating and Distillation: Begin stirring and gradually heat the reaction mixture to the target temperature (e.g., 140-150 °C at atmospheric pressure).
-
Acetic Acid Removal: As the reaction proceeds, acetic acid will be formed and begin to distill. Continuously collect the acetic acid distillate. The rate of distillation can be controlled by adjusting the heating and, if applicable, the vacuum.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of acetic acid collected or by in-process control (IPC) analysis of the reaction mixture using techniques like Gas Chromatography (GC).
-
Completion and Work-up: Once the theoretical amount of acetic acid has been collected or the reaction is deemed complete by IPC, cool the reaction mixture.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure.
Purification
Fractional distillation under reduced pressure is the primary method for purifying this compound on a large scale. This technique separates the desired product from unreacted starting materials and any higher-boiling impurities.
Typical Distillation Parameters:
| Parameter | Value |
| Vacuum Pressure | 10 - 20 mmHg |
| Pot Temperature | 110 - 130 °C |
| Head Temperature (Product Fraction) | 95 - 105 °C |
| Column Type | Packed column (e.g., with Raschig rings or structured packing) to enhance separation efficiency. |
Quality Control and Analytical Methods
To ensure the final product meets the stringent requirements for pharmaceutical applications, rigorous quality control is essential.
| Parameter | Analytical Method | Typical Specification |
| Assay (Purity) | Gas Chromatography (GC-FID or GC-MS) | ≥ 99.0% |
| Identity | Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) | Conforms to reference spectrum |
| Residual Isovaleric Acid | Gas Chromatography (GC) or Titration | ≤ 0.5% |
| Residual Acetic Anhydride | Gas Chromatography (GC) | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
GC-MS Protocol for Purity Assay
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to separate isovaleric acid, acetic anhydride, and this compound. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Split injection mode.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Quantification: Based on the peak area percentage of the this compound peak relative to the total peak area.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. For instance, it can be used in the synthesis of certain antiviral prodrugs, where the isovaleroyl group is attached to the active molecule to enhance its bioavailability. It is also utilized in the preparation of some anticonvulsant medications.
Diagrams
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols: Friedel-Crafts Acylation with Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances. This document provides a detailed experimental procedure for the Friedel-Crafts acylation of aromatic compounds using isovaleric anhydride (B1165640) as the acylating agent. The protocol outlines the reaction conditions, work-up, and purification, and includes representative quantitative data.
Reaction Principle
The Friedel-Crafts acylation with isovaleric anhydride proceeds via the formation of an acylium ion intermediate. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the anhydride, facilitating the generation of the electrophilic acylium ion. The aromatic substrate then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the corresponding aryl isovaleryl ketone. Due to the deactivating nature of the resulting ketone product, polysubstitution is generally avoided.[1]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the Friedel-Crafts acylation of an aromatic substrate (e.g., anisole, toluene, benzene) with this compound.
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene, Benzene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Round-bottom flask (three-necked)
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Drying tube (filled with CaCl₂)
Procedure:
1. Reaction Setup: a. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. b. To a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add the anhydrous aluminum chloride (AlCl₃) (see Table 1 for stoichiometry). c. Add anhydrous dichloromethane to the flask to suspend the AlCl₃.
2. Acylium Ion Formation: a. Cool the flask to 0-5 °C using an ice bath. b. Dissolve the this compound in anhydrous dichloromethane and place it in the addition funnel. c. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.
3. Acylation Reaction: a. After the complete addition of the anhydride, dissolve the aromatic substrate in anhydrous dichloromethane and place it in the addition funnel. b. Add the aromatic substrate solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction mixture at room temperature for the specified time (see Table 1). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up: a. Upon completion, cool the reaction mixture again in an ice bath. b. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2] c. Transfer the mixture to a separatory funnel. d. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. e. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
5. Isolation and Purification: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. c. The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state.
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. Yields are highly dependent on the specific reaction conditions and the reactivity of the aromatic substrate.
| Aromatic Substrate | Molar Ratio (Substrate:Anhydride:AlCl₃) | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Anisole | 1 : 1.1 : 1.2 | CH₂Cl₂ | 0 to RT | 2 - 4 | 4-Isovaleroyl-anisole | 85 - 95 |
| Toluene | 1 : 1.1 : 1.2 | CH₂Cl₂ | 0 to RT | 3 - 5 | 4-Isovaleroyl-toluene | 75 - 85 |
| Benzene | 1 : 1.1 : 1.2 | CH₂Cl₂ | 0 to 40 | 4 - 6 | Isovalerophenone | 70 - 80 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts acylation.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts acylation.
Safety Precautions
-
Friedel-Crafts acylation is a highly exothermic reaction and should be performed with caution.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be carried out in a well-ventilated fume hood.
-
The quenching step with ice and HCl should be performed slowly and carefully to control the exothermic reaction and the release of HCl gas.
References
Application Notes and Protocols: The Use of Isovaleric Anhydride in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the general reactivity of anhydrides in polymer chemistry. Specific experimental data and established protocols for the use of isovaleric anhydride (B1165640) in these applications are not widely available in the reviewed literature. The provided methodologies are exemplary and should be adapted and validated experimentally.
Introduction to Anhydrides in Polymer Chemistry
Anhydrides are a versatile class of reagents in polymer chemistry, primarily utilized in the synthesis of polyesters and polyamides through polycondensation reactions. They also serve as modifying agents to introduce specific functionalities, as cross-linking agents to enhance polymer properties, and as end-capping agents to control molecular weight and improve stability. The reactivity of the anhydride group with nucleophiles such as alcohols and amines makes it a valuable tool for polymer synthesis and modification.
Isovaleric anhydride, with its branched alkyl chains, has the potential to introduce hydrophobicity and modify the thermal and mechanical properties of polymers. Its use could be particularly relevant in the development of biodegradable polymers for applications such as drug delivery, where tuning the degradation rate and release kinetics is crucial.
Potential Applications of this compound
Based on the known reactivity of anhydrides, this compound could potentially be used in the following areas of polymer chemistry:
-
Synthesis of Polyesters: By reacting with diols, this compound can be incorporated into polyester (B1180765) chains. The isovaleroyl group could influence the polymer's crystallinity, glass transition temperature (Tg), and degradation profile.
-
Synthesis of Polyamides: Reaction with diamines can lead to the formation of polyamides with pendant isovaleroyl groups, potentially altering their solubility and thermal characteristics.
-
Polymer Modification (End-Capping): this compound can be used to terminate polymerization by reacting with hydroxyl or amine end-groups of polymer chains. This "end-capping" can prevent further chain growth and improve the thermal stability of the polymer.
Experimental Protocols
The following are detailed, exemplary protocols for the potential applications of this compound.
Synthesis of an this compound-Modified Polyester via Melt Polycondensation
This protocol describes a hypothetical synthesis of a polyester incorporating this compound as a modifying agent to control molecular weight and introduce hydrophobic end-groups.
Workflow Diagram:
Caption: Workflow for the synthesis of an this compound end-capped polyester.
Materials:
-
Dicarboxylic acid (e.g., sebacic acid)
-
Diol (e.g., 1,4-butanediol)
-
This compound (as end-capping agent)
-
Catalyst (e.g., antimony trioxide)
-
Inert solvent for precipitation (e.g., methanol)
-
Solvent for dissolution (e.g., chloroform)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the reaction vessel with the dicarboxylic acid, diol, and catalyst in the desired molar ratio.
-
Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (e.g., 180-220 °C) with constant stirring to form a homogenous melt.
-
Maintain the reaction at this temperature for a specified time (e.g., 2-4 hours) to allow for the initial polycondensation, during which water is distilled off.
-
Apply a vacuum to the system to further remove water and drive the polymerization to a higher molecular weight.
-
Once the desired viscosity is reached, add a calculated amount of this compound to the reactor to terminate the polymer chains.
-
Continue the reaction for a short period (e.g., 30 minutes) to ensure complete end-capping.
-
Cool the reactor and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.
-
Filter and dry the purified polymer under vacuum.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Hypothetical Quantitative Data:
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | -20 to 10 °C |
| Melting Temperature (Tm) | 50 - 70 °C |
Synthesis of a Polyamide Modified with this compound
This protocol outlines a hypothetical low-temperature solution polymerization for synthesizing a polyamide, where this compound is used to introduce side chains.
Workflow Diagram:
Caption: Workflow for the synthesis of a polyamide modified with this compound.
Materials:
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Diamine (e.g., hexamethylenediamine)
-
This compound
-
Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc)
-
Acid scavenger (e.g., pyridine)
-
Non-solvent for precipitation (e.g., water or ethanol)
Procedure:
-
Dissolve the diamine and acid scavenger in the anhydrous solvent in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the diacid chloride in the same solvent to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at low temperature for a specified time (e.g., 1-2 hours).
-
Add this compound to the reaction mixture to react with any remaining amine groups or to introduce side chains via reaction with the amide linkage under certain conditions (this step is hypothetical and would require optimization).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent.
-
Filter, wash thoroughly with the non-solvent, and dry the polymer under vacuum.
Characterization:
-
Molecular Weight: GPC analysis.
-
Structure: ¹H NMR and FTIR to confirm the presence of amide bonds and isovaleroyl groups.
-
Thermal Properties: DSC and TGA.
Hypothetical Quantitative Data:
| Parameter | Expected Value |
| Inherent Viscosity | 0.5 - 1.2 dL/g |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Decomposition Temperature (Td) | > 350 °C |
Summary of Quantitative Data
The following table summarizes the hypothetical properties of polymers synthesized using this compound, based on the expected effects of incorporating branched, hydrophobic alkyl groups.
| Polymer Type | Potential Role of this compound | Expected Impact on Molecular Weight | Expected Impact on Thermal Properties | Potential Applications |
| Polyester | End-capping agent | Control and limitation of Mn | Lowered Tg and Tm, potentially increased thermal stability | Biodegradable plastics, drug delivery matrices |
| Polyamide | Side-chain modifier | Dependent on reaction conditions | Potentially lower Tg, altered melt processability | Modified engineering plastics, membranes |
Signaling Pathways and Logical Relationships
The logical relationship in the end-capping of a polymer chain with this compound can be visualized as follows:
Caption: Logical flow of polymer end-capping with this compound.
Conclusion
While direct applications of this compound in polymer chemistry are not extensively documented, its chemical nature suggests potential as a valuable modifying agent. The branched structure of the isovaleroyl group could be leveraged to tune the properties of polyesters and polyamides, particularly in applications requiring controlled hydrophobicity and tailored thermal characteristics. The provided protocols are intended as a starting point for researchers to explore these possibilities. Experimental validation is essential to determine the actual effects of this compound on polymer properties and to optimize reaction conditions for its successful incorporation.
Catalytic Methods for Isovaleric Anhydride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic methods for reactions involving isovaleric anhydride (B1165640), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail protocols for catalytic esterification and provide representative methods for catalytic acylation and amidation reactions.
I. Catalytic Esterification of Isovaleric Anhydride Precursors
The synthesis of biologically active isovaleric acid esters can be achieved through palladium-catalyzed hydroalkoxycarbonylation of isobutylene (B52900), a precursor to isovaleric acid derivatives.[1][2] This one-step method offers an efficient route to compounds used in pharmaceuticals like Validolum and Corvalolum.[1]
A. Palladium-Catalyzed Synthesis of Isovaleric Acid Esters
Transition metal complexes, particularly those of palladium, are effective catalysts for the hydroalkoxycarbonylation of 2-methylpropene (isobutylene) to produce various isovaleric acid esters.[1][2]
Table 1: Catalyst Systems and Conditions for Isovaleric Acid Ester Synthesis
| Product | Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Reference |
| Isovaleric acid methyl ester | PdCl₂(PPh₃)₂ / PPh₃ / p-TsOH (1:3:12 ratio) | Isobutylene, Synthesis Gas, Menthol | 100 | 1.8 | [3] |
| α-Monoglyceride of isovaleric acid | Pd(Acac)₂ / PPh₃ / p-TsOH | Isobutylene, Glycerin | Not Specified | Not Specified | [1] |
Note: "Synthesis Gas" typically refers to a mixture of carbon monoxide and hydrogen. The primary reaction for ester formation in this context is with carbon monoxide and the alcohol.
Table 2: Influence of Reactant Ratio on Glyceride Synthesis
| Isobutylene:Glycerin Ratio | Products Formed | Total Yield of Glycerides (%) | Reference |
| 1:1 | Mono- and Diglycerides | Not Specified | [1] |
| 2:1 | Mono- and Diglycerides | 23.3 | [1] |
| 1:3 | Mono-, Di-, and Triglycerides | Not Specified | [1] |
B. Experimental Protocol: Synthesis of α-Monoglyceride of Isovaleric Acid
This protocol is based on the palladium-catalyzed carbonylation of isobutylene in the presence of glycerin.[1]
Materials:
-
Autoclave (100 ml) equipped with a stirrer
-
2-methylpropene (isobutylene)
-
Glycerin
-
Carbon Monoxide (CO)
-
Catalyst system: Palladium(II) acetylacetonate (B107027) (Pd(Acac)₂), Triphenylphosphine (PPh₃), and p-Toluenesulfonic acid (p-TsOH)
-
Solvent (if necessary, e.g., toluene)
Procedure:
-
Charge the autoclave with the desired amounts of glycerin and the catalyst system (Pd(Acac)₂, PPh₃, and p-TsOH).
-
If using a solvent, add it to the autoclave.
-
Seal the autoclave and purge with nitrogen gas.
-
Introduce isobutylene into the autoclave to achieve the desired reactant ratio (e.g., a 2:1 molar ratio of isobutylene to glycerin for optimal total glyceride yield).
-
Pressurize the autoclave with carbon monoxide to the desired pressure.
-
Heat the mixture to the reaction temperature while stirring.
-
Maintain the reaction for the desired time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO pressure.
-
Open the autoclave and isolate the product mixture.
-
Purify the α-monoglyceride of isovaleric acid using appropriate techniques, such as column chromatography.
Expected Outcome: At a 2:1 ratio of isobutylene to glycerin, a total glyceride yield of 23.3% can be expected, with the monoglyceride being the major product.[1] The reaction proceeds regioselectively, forming only the α-isomer of the monoglyceride.[1]
II. Representative Catalytic Acylation: Friedel-Crafts Reaction
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring.[4] While specific data for this compound is not detailed in the provided search results, solid acid catalysts can be employed for the acylation of aromatic compounds with various carboxylic acid anhydrides, offering an environmentally friendlier alternative to conventional Lewis acids like AlCl₃.[4][5]
A. General Protocol for Solid Acid-Catalyzed Acylation of Arenes
This protocol is a representative procedure for the acylation of an aromatic compound (e.g., anisole) with a carboxylic acid anhydride, adaptable for this compound.
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound
-
Solid acid catalyst (e.g., Zeolite Hβ, sulfated zirconia)[4][5]
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Activate the solid acid catalyst by heating under vacuum if required.
-
To the reaction vessel, add the aromatic substrate, this compound, and the solid acid catalyst. The molar ratio of substrate to anhydride can be varied, and often an excess of the aromatic compound is used.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.[4]
-
Isolate the product from the filtrate, for example, by removing the excess aromatic substrate under reduced pressure and purifying the residue by distillation or chromatography.
III. Representative Catalytic Amidation
Direct catalytic amidation of carboxylic acids (or their anhydrides) with amines is a highly atom-economical process, with water being the only byproduct.[6] Various catalysts, including those based on boron and zirconium, have been developed for this transformation.[7][8][9]
A. General Protocol for Boronic Acid-Catalyzed Amidation
This protocol is a general representation of a direct amidation reaction that can be adapted for this compound and a desired amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid)[8]
-
Solvent (e.g., toluene)
-
Apparatus for azeotropic water removal (e.g., Dean-Stark trap)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the this compound, the amine, the boronic acid catalyst, and the solvent.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amide by standard methods such as crystallization or column chromatography.
IV. Visualizations
Caption: Workflow for the catalytic synthesis of isovaleric acid esters.
Caption: Simplified catalytic cycle for palladium-catalyzed hydroalkoxycarbonylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]
- 4. ijcps.org [ijcps.org]
- 5. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Isovaleric Anhydride by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isovaleric anhydride (B1165640) by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying isovaleric anhydride?
A1: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound. This technique is preferred because it lowers the boiling point of the compound, which helps to prevent thermal decomposition that can occur at its atmospheric boiling point.[1][2][3]
Q2: What are the primary impurities in crude this compound?
A2: The most common impurity is isovaleric acid, which is often a starting material or a byproduct of hydrolysis from exposure to moisture.[4] Other potential impurities can include residual solvents from the synthesis or unreacted starting materials like isovaleryl chloride.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it is approximately 215 °C. Under vacuum, the boiling point is significantly lower. For example, at a pressure of 24 mmHg, the boiling point is between 103-104 °C.[5]
Q4: Does this compound form azeotropes?
A4: There is limited specific data available in the searched literature regarding the formation of azeotropes between this compound and common impurities like isovaleric acid or solvents. However, isovaleric acid is known to form a binary azeotrope with water.[6] It is crucial to ensure the crude material is dry before distillation to avoid potential complications with a water azeotrope.
Q5: What is the thermal decomposition temperature of this compound?
Troubleshooting Guides
This section addresses common issues encountered during the distillation of this compound.
Issue 1: Product Discoloration (Yellowing) During Distillation
-
Cause A: Thermal Decomposition. Overheating during the distillation process can lead to the decomposition of the anhydride, resulting in colored impurities.
-
Solution:
-
Reduce the Distillation Temperature: Increase the vacuum to lower the boiling point of the this compound. A lower pot temperature minimizes the risk of thermal decomposition.
-
Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.
-
-
-
Cause B: Presence of Impurities. Certain impurities present in the crude material can cause coloration upon heating.
-
Solution:
-
Pre-treatment of Crude Material: Consider a pre-treatment step, such as washing the crude anhydride with a saturated sodium bicarbonate solution to remove acidic impurities, followed by thorough drying.
-
Use of Color Inhibitors: For other anhydrides, small amounts of additives have been used to prevent color formation during distillation. While specific data for this compound is not available, this could be an area for investigation.
-
-
Issue 2: Inefficient Separation of this compound from Isovaleric Acid
-
Cause A: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to effectively separate the anhydride from the acid, especially if their boiling points are close at the operating pressure.
-
Solution:
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This will increase the number of vaporization-condensation cycles and enhance the purity of the distillate.
-
-
-
Cause B: Pressure Fluctuations. Unstable vacuum can cause variations in the boiling points, leading to poor separation.
-
Solution:
-
Ensure a Stable Vacuum: Check all connections for leaks and ensure the vacuum pump is operating correctly. Use a vacuum regulator for precise pressure control.
-
-
Issue 3: Low Product Yield
-
Cause A: Hold-up in the Distillation Column. A significant amount of material can be retained on the surface of the packing material in the column.
-
Solution:
-
Choose Appropriate Packing: Use packing material with a low surface area if hold-up is a major concern.
-
Allow for "Chaser" Solvent: In some cases, a high-boiling, inert solvent can be added after the main fraction is collected to "chase" the remaining product from the column.
-
-
-
Cause B: Decomposition. As mentioned in Issue 1, thermal decomposition can lead to a loss of the desired product.
-
Solution:
-
Maintain the Lowest Possible Distillation Temperature: Utilize a high vacuum to keep the pot temperature well below the suspected decomposition temperature.
-
-
Data Presentation
Table 1: Physical Properties of this compound and Isovaleric Acid
| Property | This compound | Isovaleric Acid |
| Molecular Formula | C₁₀H₁₈O₃ | C₅H₁₀O₂ |
| Molecular Weight | 186.25 g/mol [8] | 102.13 g/mol [9] |
| Boiling Point (atm) | ~215 °C | 176.5 °C[9] |
| Boiling Point (24 mmHg) | 103-104 °C[5] | - |
| Density | 0.932 g/mL at 20 °C[5] | 0.925 g/cm³[9] |
| Refractive Index (n20/D) | 1.417 | 1.403 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling impurities, primarily isovaleric acid.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Vacuum trap
-
Manometer
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
System Evacuation:
-
Connect the apparatus to a vacuum trap and then to the vacuum pump.
-
Slowly and carefully evacuate the system. Monitor the pressure using a manometer. Aim for a stable pressure at which the this compound will boil at a manageable temperature (e.g., below 120 °C).
-
-
Distillation:
-
Once a stable vacuum is achieved, begin heating the distillation pot using the heating mantle.
-
Set the magnetic stirrer to a moderate speed to ensure smooth boiling.
-
Observe the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities, including any residual isovaleric acid.
-
Collect this forerun in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this compound at the operating pressure.
-
Once the temperature is stable, change the receiving flask to collect the pure this compound fraction.
-
Monitor the temperature closely. A significant drop in temperature may indicate that most of the product has distilled.
-
-
Shutdown:
-
Stop heating and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. is.muni.cz [is.muni.cz]
- 3. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. 异戊酸酐 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemcraft.su [chemcraft.su]
- 7. Azeotrope_(data) [chemeurope.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
"removing impurities from isovaleric anhydride reactions"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving isovaleric anhydride (B1165640), with a primary focus on the removal of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Purity of Isovaleric Anhydride Detected Post-Reaction or in Starting Material
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Possible Cause A: Hydrolysis of this compound.
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Explanation: this compound is susceptible to hydrolysis, reacting with water to form isovaleric acid. This is the most common impurity.[1][2][3][4] The reaction can be catalyzed by acidic or basic conditions.[4]
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven before use. Use anhydrous grade solvents and store them over molecular sieves.[3] Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: If isovaleric acid is present, it can be removed using the methods outlined in the Experimental Protocols section below.
-
-
-
Possible Cause B: Incomplete Reaction During Synthesis.
-
Explanation: The synthesis of this compound from isovaleric acid or its derivatives may not have gone to completion, leaving unreacted starting materials.
-
Solution:
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Reaction Optimization: Re-evaluate the reaction time, temperature, and stoichiometry of reagents used in the synthesis.
-
Purification: Fractional distillation is often effective at separating the higher-boiling anhydride from the lower-boiling acid.
-
-
Issue 2: Inconsistent or Poor Yields in Reactions Utilizing this compound
-
Possible Cause A: Degraded this compound.
-
Possible Cause B: Presence of Nucleophilic Impurities.
-
Explanation: The presence of water, alcohols, or other nucleophilic impurities in the reaction mixture will consume the anhydride, reducing the yield of the desired product.
-
Solution:
-
Purify Solvents and Reagents: Ensure all solvents and other reagents are free from water and other nucleophilic impurities. Distillation of solvents is a common purification method.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about with this compound?
A1: The most common impurity is isovaleric acid, which is formed through the hydrolysis of the anhydride in the presence of moisture.[1][2][3][4] Unreacted starting materials from the synthesis process can also be present.
Q2: How can I detect the presence of isovaleric acid in my this compound?
A2: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the anhydride from its corresponding acid.[2]
-
Gas Chromatography (GC): Well-suited for analyzing volatile compounds like this compound and its impurities. Commercial suppliers often use GC to determine purity.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can indicate the presence of the carboxylic acid by showing a broad O-H stretch, which is absent in the pure anhydride.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is highly recommended.
Q4: Can I purify this compound that has partially hydrolyzed?
A4: Yes, purification is often possible. The most common methods involve removing the resulting isovaleric acid. See the protocols below for fractional distillation and extractive workup.
Data Presentation
The following table summarizes the expected purity levels of this compound before and after applying common purification techniques. The values are representative and can vary based on the initial level of impurity and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Typical Yield | Notes |
| Fractional Vacuum Distillation | 85-95% | >99% | 60-80% | Highly effective for separating compounds with different boiling points. |
| Aqueous Base Extraction | 90-98% | >98% | 85-95% | Specifically targets the removal of acidic impurities like isovaleric acid. |
| Recrystallization | 90-95% | >97% | 50-70% | Less common for liquid anhydrides at room temperature, but can be effective if a suitable solvent system is found. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and from isovaleric acid, which has a lower boiling point.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Place the impure this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually reduce the pressure in the system to the desired level. A pressure of ~24 mmHg is a reasonable starting point, at which this compound has a boiling point of 103-104°C.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Discard the initial fraction (forerun), which will be enriched in any lower-boiling impurities, including residual solvents and some isovaleric acid.
-
Collect the main fraction at the expected boiling point of this compound under the applied vacuum.
-
Stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities in the final product.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Removal of Isovaleric Acid by Extractive Workup
This protocol uses a mild aqueous base to selectively remove the acidic impurity.
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The isovaleric acid will react with the bicarbonate to form sodium isovalerate, which is soluble in the aqueous layer. Be cautious as CO₂ gas will be evolved.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with NaHCO₃ solution one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the removal of isovaleric acid and assess the overall purity by GC, HPLC, or FTIR.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for this compound reactions.
References
"hydrolysis of isovaleric anhydride and prevention"
Welcome to the technical support center for the handling and use of isovaleric anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolysis of isovaleric anhydride, ensuring experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a critical issue? this compound is a reactive chemical used in organic synthesis to introduce the isovaleryl group. Its hydrolysis, a reaction with water, yields two equivalents of isovaleric acid. This is problematic as it consumes the reagent, leading to lower yields of the desired product, and introduces isovaleric acid as a significant impurity that can complicate purification and interfere with subsequent reactions.
Q2: What are the primary indicators that my this compound has hydrolyzed? The most noticeable sign of hydrolysis is a strong, pungent odor similar to cheese or sweaty feet, which is characteristic of isovaleric acid. Pure this compound is a clear, colorless liquid. Significant hydrolysis may also lead to a change in the liquid's viscosity or the appearance of a precipitate, which would be isovaleric acid.
Q3: What factors accelerate the hydrolysis of this compound? Several factors can accelerate hydrolysis:
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Presence of Moisture: Direct contact with water, whether from atmospheric humidity, wet solvents, or contaminated glassware, is the primary cause.
-
Elevated Temperatures: Higher storage or reaction temperatures increase the rate of hydrolysis.
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pH Conditions: Both acidic and basic conditions can catalyze the hydrolysis reaction.
Q4: Can I use this compound that has partially hydrolyzed? It is strongly discouraged. Using partially hydrolyzed anhydride introduces stoichiometric errors, as the actual concentration of the reactive anhydride is unknown. The resulting isovaleric acid impurity can lower reaction yields and lead to complex purification challenges. For sensitive applications, using compromised reagent is not advisable.
Q5: How should this compound be stored to prevent hydrolysis? To minimize hydrolysis, store this compound in a tightly sealed, dry container, preferably under an inert atmosphere like argon or nitrogen.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Product | 1. Hydrolysis of Anhydride: The reagent was compromised before or during the reaction due to moisture. 2. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst use. | 1. Use a fresh bottle or purify the anhydride via vacuum distillation. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere. 2. Monitor reaction progress using an appropriate technique (e.g., TLC, GC). Consider increasing reaction time, temperature, or using a catalyst like pyridine (B92270) or DMAP. |
| Isovaleric Acid Impurity in Final Product | 1. Use of Hydrolyzed Reagent: The starting anhydride was already partially hydrolyzed. 2. Hydrolysis During Workup: Unreacted anhydride hydrolyzed upon addition of aqueous solutions. | 1. Test the purity of the anhydride via titration before use. If purity is low, purify by distillation. 2. Quench the reaction with a small amount of an anhydrous alcohol (e.g., methanol) to consume excess anhydride before the aqueous workup. Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during workup to remove any isovaleric acid. |
| Inconsistent Reaction Results | Variable Purity of Anhydride: The degree of hydrolysis differs between batches or over time. | Implement a standard operating procedure (SOP) for reagent handling. Quantify the purity of the anhydride using the titration protocol (see Protocol 2) before each use to ensure consistent reagent quality. |
| Formation of a Precipitate During Reaction | Salt Formation: The isovaleric acid byproduct may react with a basic compound (e.g., an amine substrate or catalyst) in the reaction mixture. | This is not always a problem and the salt can typically be removed during the aqueous workup phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is for purifying this compound that has undergone partial hydrolysis.
1. Apparatus Setup:
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Assemble a standard vacuum distillation apparatus using oven-dried glassware.
-
Use a Claisen flask to minimize bumping.
-
Place a thermometer to accurately measure the vapor temperature.
-
Use a vacuum pump capable of achieving a pressure of ~25 mmHg or lower.
2. Procedure:
-
Charge the Claisen flask with the hydrolyzed this compound.
-
Begin stirring and slowly reduce the pressure.
-
Gently heat the flask using a heating mantle.
-
Discard the initial low-boiling fraction, which may contain volatile impurities.
-
Collect the pure this compound fraction distilling at 103-104°C at 24 mmHg .[1]
-
Stop the distillation before the flask is completely dry to prevent the concentration of non-volatile impurities.
3. Storage:
-
Store the freshly distilled anhydride in a clean, dry, amber glass bottle with a tightly sealed cap, preferably under an inert atmosphere.
Protocol 2: Quantitative Analysis of this compound Purity by Titration
This method determines the purity of this compound by hydrolyzing it to isovaleric acid and titrating the acid with a standardized base.
1. Reagents and Equipment:
-
Standardized 0.5 M Sodium Hydroxide (NaOH) solution.
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Solvent mixture: 1:1 acetone (B3395972) and deionized water.
-
Phenolphthalein (B1677637) indicator solution.
-
Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette.
2. Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the acetone/water solvent mixture to the flask. This initiates hydrolysis.
-
Gently swirl the flask and allow it to stand for 15-20 minutes to ensure complete hydrolysis of the anhydride to isovaleric acid.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
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Titrate the isovaleric acid solution with the standardized 0.5 M NaOH solution until a persistent faint pink endpoint is observed.
-
Record the volume of NaOH solution used.
3. Calculation of Purity: The purity of the this compound is calculated using the following formula:
Purity (%) = (V × M × 186.25) / (2 × W × 1000) × 100
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
W = Weight of the this compound sample (g)
-
186.25 = Molecular weight of this compound ( g/mol )
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The factor of 2 accounts for one mole of anhydride producing two moles of carboxylic acid.
Data Presentation
The results from the titration protocol can be used to track reagent quality over time.
| Lot Number | Date of Analysis | Sample Weight (g) | Volume of 0.5M NaOH (mL) | Calculated Purity (%) |
| A-101 | 2025-10-01 | 2.015 | 21.40 | 98.8 |
| A-101 | 2025-11-15 | 2.008 | 20.95 | 97.0 |
| B-205 | 2025-11-20 | 2.022 | 21.60 | 99.4 |
Visualizations
Caption: The hydrolysis reaction of this compound.
Caption: Decision workflow for handling this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Isovaleric Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isovaleric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isovaleric anhydride?
A1: The most prevalent laboratory methods for synthesizing this compound involve:
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Reaction of Isovaleroyl Chloride with Isovaleric Acid or its Salt: This is a widely used and generally high-yielding method. Isovaleroyl chloride is first prepared from isovaleric acid and a chlorinating agent like thionyl chloride (SOCl₂).[1][2][3][4] The resulting isovaleroyl chloride is then reacted with isovaleric acid or a salt like sodium isovalerate.
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Dehydration of Isovaleric Acid: This method involves the removal of a water molecule from two molecules of isovaleric acid using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[5][6] High temperatures may be required, which can sometimes lead to side reactions.[5]
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Reaction with Acetic Anhydride: Isovaleric acid can be reacted with acetic anhydride. This reaction reaches an equilibrium that includes this compound, the mixed anhydride, and the starting materials.[7] To drive the reaction towards the desired product, the acetic acid byproduct is typically removed by distillation.[7]
Q2: How can I prepare the isovaleroyl chloride precursor?
A2: Isovaleroyl chloride is typically synthesized by reacting isovaleric acid with thionyl chloride (SOCl₂).[1][2][3][4] The reaction converts the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.[1][3] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[8][9][10]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to optimize include:
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Temperature: Temperature control is crucial to prevent side reactions. For instance, the formation of N-acylurea byproducts can occur at higher temperatures if carbodiimides are used as coupling agents.[7] For the reaction of isovaleroyl chloride, lower temperatures are often preferred.
-
Moisture Control: this compound is highly susceptible to hydrolysis back to isovaleric acid.[7][11] All reagents and glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.[7][11]
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Stoichiometry of Reagents: The molar ratios of reactants should be carefully controlled to maximize yield and minimize the formation of byproducts.
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Purity of Starting Materials: The purity of the starting isovaleric acid and any reagents used will directly impact the purity of the final product and the reaction yield.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as:
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Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product.[6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the products and any byproducts present in the reaction mixture.[2][12]
-
Infrared (IR) Spectroscopy: The formation of the anhydride can be monitored by the appearance of its characteristic carbonyl (C=O) stretching bands (typically around 1810 and 1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[11]
Q5: What is the best method for purifying this compound?
A5: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound.[1][7] This technique separates the anhydride from less volatile impurities and any remaining starting materials. The efficiency of the separation depends on the difference in boiling points of the components and the use of an appropriate fractionating column.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Yield | Presence of Moisture: Water will hydrolyze the anhydride product back to the carboxylic acid.[7][11] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[7] |
| Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time.[7] Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. | |
| Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction. | Purify Starting Materials: Purify isovaleric acid by distillation before use. Ensure all other reagents are of high purity. | |
| Unfavorable Equilibrium (Acetic Anhydride Method): The reaction is reversible and may not favor the product.[7] | Shift the Equilibrium: Remove the acetic acid byproduct by distillation as it forms to drive the reaction forward.[7] Using an excess of acetic anhydride can also help.[7] | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Unreacted starting materials remain. | Improve Reaction Completion: See "Low or No Yield" section. Purification: Use fractional distillation under vacuum to separate the product from starting materials.[1] |
| Side Reactions: Depending on the method, various side products can form. For instance, using thionyl chloride can lead to chlorinated byproducts if not controlled. | Optimize Reaction Conditions: Adjust the temperature and order of reagent addition to minimize side reactions. Purification: Use fractional distillation or chromatography to remove impurities.[7] | |
| Hydrolysis during Workup: Exposure to water during the extraction or washing steps can hydrolyze the product. | Anhydrous Workup: Use anhydrous solvents for extraction and avoid aqueous washes if possible. If an aqueous wash is necessary, perform it quickly with cold brine and immediately dry the organic layer over a strong drying agent like magnesium sulfate (B86663) or sodium sulfate. | |
| Product is a Waxy or Pasty Solid Instead of a Liquid | Hydrolysis to Isovaleric Acid: Significant contamination with isovaleric acid, which has a higher melting point, can cause the product to solidify.[11] | Verify Purity: Check the purity using FTIR, looking for a broad O-H stretch characteristic of a carboxylic acid.[11] Re-purify: If contaminated, attempt to re-purify by vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis via Isovaleroyl Chloride
This two-step method is often favored for its high yield.
Step 1: Preparation of Isovaleroyl Chloride
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Materials:
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Isovaleric acid
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Thionyl chloride (SOCl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place isovaleric acid.
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Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the isovaleric acid at room temperature.
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Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
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After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
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The crude isovaleroyl chloride can be purified by fractional distillation or used directly in the next step.
-
Step 2: Formation of this compound
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Materials:
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Crude isovaleroyl chloride
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Isovaleric acid
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Pyridine (B92270) (optional, as a base)
-
-
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve isovaleric acid (1 molar equivalent) in an anhydrous solvent like diethyl ether or dichloromethane.
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Cool the solution in an ice bath.
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Slowly add the crude isovaleroyl chloride (1 molar equivalent) to the cooled solution with stirring. If using pyridine, it can be added at this stage (1 molar equivalent).
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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If pyridine was used, a precipitate of pyridinium (B92312) hydrochloride will form and can be removed by filtration.
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Wash the filtrate with cold, dilute HCl (if pyridine was used), followed by a cold, saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation under vacuum.
-
Protocol 2: Dehydration using Phosphorus Pentoxide (P₂O₅)
This is a direct method but requires careful handling of the highly reactive dehydrating agent.
-
Materials:
-
Isovaleric acid
-
Phosphorus pentoxide (P₂O₅)
-
-
Procedure:
-
In a round-bottom flask, combine isovaleric acid (2 molar equivalents) with phosphorus pentoxide (approximately 0.5 to 1 molar equivalent). The P₂O₅ should be added carefully in portions as the reaction can be exothermic.
-
Once the addition is complete, heat the mixture, typically with stirring, to a temperature sufficient to drive the reaction (e.g., 100-140°C).
-
The reaction time will vary but can be monitored by TLC or IR spectroscopy.
-
After the reaction is complete, the this compound is isolated by distillation directly from the reaction mixture under reduced pressure.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Via Isovaleroyl Chloride | Isovaleric acid, Thionyl chloride, (optional: Pyridine) | Two steps: reflux for chloride formation, then room temp or 0°C for anhydride formation. | High (often >80%) | High yield, relatively mild conditions for the second step. | Requires handling of corrosive thionyl chloride and isovaleroyl chloride. |
| Dehydration with P₂O₅ | Isovaleric acid, Phosphorus pentoxide | Heating (100-140°C) | Moderate to High | One-step reaction. | Requires handling of a highly reactive and hazardous dehydrating agent; can have vigorous reactions.[5] |
| With Acetic Anhydride | Isovaleric acid, Acetic anhydride | Reflux, with removal of acetic acid byproduct. | Variable (depends on efficiency of byproduct removal) | Uses a common and relatively inexpensive reagent. | Reversible reaction leading to a mixture of products; requires careful distillation to achieve high purity.[7] |
Visualizations
Caption: Experimental workflow for this compound synthesis via the acid chloride route.
Caption: Key synthetic pathways to produce this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Purification [chem.rochester.edu]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijraset.com [ijraset.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"troubleshooting low yields in isovaleric anhydride reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovaleric anhydride (B1165640) reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isovaleric anhydride synthesis is resulting in a very low yield. What are the most common causes?
Low yields in this compound synthesis can often be attributed to several key factors:
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Presence of Water: this compound is highly susceptible to hydrolysis. Any moisture in the reactants (isovaleric acid, isovaleryl chloride), solvents, or glassware will convert the anhydride back to isovaleric acid, significantly reducing your yield.
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
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Side Reactions: The formation of byproducts can be a significant issue. In mixed anhydride synthesis, for example, disproportionation can lead to the formation of undesired symmetrical anhydrides.
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Suboptimal Reagents: The purity of the starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.
-
Inefficient Purification: Product loss during workup and purification steps, such as distillation or extraction, can also contribute to a lower final yield.
Q2: How can I minimize the hydrolysis of this compound during my reaction and workup?
To minimize hydrolysis, it is imperative to work under anhydrous (water-free) conditions:
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Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator over a drying agent before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium).
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Reactants: Ensure your isovaleric acid or isovaleryl chloride is as dry as possible. If necessary, consider distilling them before use.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to prevent atmospheric moisture from entering the reaction vessel.
-
Workup: Perform the workup and purification steps as quickly as possible and avoid prolonged exposure to air.
Q3: I am synthesizing this compound from isovaleric acid and acetic anhydride. How can I drive the reaction towards the product?
This is an equilibrium reaction. To maximize the yield of this compound, the equilibrium needs to be shifted to the product side. A common and effective method is to remove one of the byproducts as it is formed. In this case, acetic acid has a lower boiling point than this compound and isovaleric acid. The reaction can be set up with a distillation apparatus to continuously remove the acetic acid as it is formed, thereby driving the reaction to completion.
Q4: What are the potential side reactions when preparing this compound from isovaleryl chloride and a carboxylate salt?
A primary side reaction in this method is disproportionation, especially if you are preparing a mixed anhydride.[1] This leads to the formation of two different symmetrical anhydrides from the desired mixed anhydride. To minimize this, it is crucial to control the reaction temperature, often running the reaction at low temperatures (e.g., 0 to 5°C), and to carefully control the stoichiometry of the reactants.[1]
Quantitative Data on Anhydride Synthesis
The following table summarizes reaction conditions and yields for the synthesis of anhydrides. While some data is for anhydrides structurally similar to this compound, it provides a valuable reference for reaction optimization.
| Anhydride Product | Reactants | Catalyst/Dehydrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Isobutyric Anhydride | Isobutyric Acid, Acetic Anhydride | None (distillation of acetic acid) | 115-120 | Not specified | >98% (purity) | Patent US7049467B2 |
| Acetic Formic Anhydride | Sodium Formate, Acetyl Chloride | None | 23-27 | 5.5 hours | 64 | Organic Syntheses |
| Various Symmetrical Anhydrides | Carboxylic Acids | Triphenylphosphine Oxide / Oxalyl Chloride | Room Temperature | 1 hour | up to 93 | (DOI: 10.1021/acsomega.2c03991) |
| Benzoic Anhydride | Benzoic Acid | Triphenylphosphine / Trichloroisocyanuric Acid | Room Temperature | 10 minutes | 95 | (DOI: 10.3998/ark.5550190.0013.801) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isovaleric Acid using a Dehydrating Agent (General Procedure)
This protocol is a general guideline based on common methods for synthesizing symmetrical anhydrides.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add isovaleric acid (2.0 equivalents).
-
Reaction: Slowly add a dehydrating agent such as thionyl chloride (1.0 equivalent) or oxalyl chloride (1.0 equivalent) dropwise to the stirred isovaleric acid at room temperature. The reaction may be exothermic and may require cooling in an ice bath to maintain control.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the boiling point of the reactants and any solvent used). Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (looking for the disappearance of the carboxylic acid hydroxyl peak and the appearance of the anhydride carbonyl peaks).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove any volatile byproducts (e.g., excess thionyl chloride, HCl, SO2) under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Synthesis of this compound from Isovaleryl Chloride and Sodium Isovalerate
This protocol is based on the reaction of an acyl chloride with a carboxylate salt.
-
Preparation of Sodium Isovalerate: In a beaker, dissolve isovaleric acid (1.0 equivalent) in a suitable solvent like diethyl ether. Slowly add a stoichiometric amount of sodium hydroxide (B78521) solution while stirring. The sodium isovalerate will precipitate. Filter the salt, wash it with cold diethyl ether, and dry it thoroughly under vacuum.
-
Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the dried sodium isovalerate (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Addition of Isovaleryl Chloride: Cool the suspension in an ice bath to 0°C. Slowly add a solution of isovaleryl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred suspension via the dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or IR spectroscopy.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.
Visual Guides
References
"managing the exothermic nature of isovaleric anhydride reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovaleric anhydride (B1165640). The following information is intended to help manage the exothermic nature of its reactions and ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving isovaleric anhydride exothermic?
A1: Reactions of this compound with nucleophiles, such as alcohols and amines, are highly exothermic. This is because the cleavage of the anhydride bond and the subsequent formation of more stable ester or amide bonds release a significant amount of energy as heat.
Q2: What are the primary hazards associated with the exothermic nature of this compound reactions?
A2: The main risk is a rapid and uncontrolled increase in reaction temperature, a phenomenon known as thermal runaway. This can lead to:
-
Boiling and Splashing: The solvent and reactants can boil violently, causing dangerous splashing of corrosive materials.
-
Pressure Buildup: In a closed or inadequately vented system, the rapid temperature increase can lead to a dangerous buildup of pressure, potentially causing the vessel to rupture.
-
Side Reactions and Decomposition: Elevated temperatures can promote the formation of unwanted byproducts and the decomposition of reactants or the desired product, leading to lower yields and complex purification.
Q3: What immediate steps should be taken if a reaction shows signs of thermal runaway?
A3: If you observe a sudden and rapid increase in temperature, take the following steps immediately:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling: If not already in place, immerse the reaction vessel in a larger ice-water or ice-salt bath to increase the cooling capacity.
-
Dilute the Reaction: If it can be done safely, add a pre-cooled, inert solvent to dilute the reactants and increase the overall heat capacity of the mixture.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood to handle any vapors or fumes that may be released.
-
Prepare for Quenching: Have a suitable quenching agent readily available to stop the reaction if necessary.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
-
Symptom: The internal temperature of the reaction mixture increases rapidly and unexpectedly upon the addition of a nucleophile (e.g., an alcohol or amine).
-
Possible Causes:
-
The rate of addition of the nucleophile is too fast.
-
The cooling bath is insufficient for the scale of the reaction.
-
The concentration of the reactants is too high.
-
Inadequate stirring is creating localized "hot spots."
-
-
Solutions:
-
Reduce the rate of addition. Use a dropping funnel for controlled, dropwise addition.
-
Ensure the reaction vessel is adequately immersed in a properly maintained cooling bath (e.g., ice-water).
-
Use a more dilute solution of the reactants.
-
Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture.
-
Issue 2: Low Yield of the Desired Product and Formation of Byproducts
-
Symptom: After the reaction and workup, the yield of the desired ester or amide is lower than expected, and analysis shows the presence of significant impurities.
-
Possible Causes:
-
Poor temperature control led to side reactions or decomposition.
-
Premature hydrolysis of this compound due to moisture contamination.
-
Incomplete reaction.
-
-
Solutions:
-
Maintain strict temperature control throughout the reaction by using an appropriate cooling bath and controlling the rate of addition.
-
Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion before workup.
-
Issue 3: Vigorous Reaction and Gas Evolution During Quenching
-
Symptom: Upon adding an aqueous solution to quench the reaction, there is a violent reaction, excessive heat generation, and/or gas evolution.
-
Possible Causes:
-
A large excess of unreacted this compound remains.
-
The quenching agent is being added too quickly.
-
The reaction mixture was not cooled before quenching.
-
-
Solutions:
-
Always cool the reaction mixture in an ice bath before beginning the quench.
-
Add the quenching agent slowly and in small portions, with vigorous stirring.
-
For quenching unreacted this compound, a cautious addition of water or a dilute basic solution is recommended.[1] Using a saturated solution of sodium bicarbonate can help neutralize the resulting isovaleric acid but may cause foaming due to CO₂ evolution.[1]
-
Quantitative Data on Analogous Anhydride Hydrolysis
| Anhydride | Reaction | Enthalpy of Reaction (ΔH) | Reference |
| Acetic Anhydride | Hydrolysis | -57 to -63 kJ/mol | [3][4] |
| Propionic Anhydride | Hydrolysis | Autocatalytic exothermic behavior observed | [2] |
Disclaimer: The data presented above is for acetic and propionic anhydride and should be used as an estimate for this compound. The actual heat of reaction for this compound may vary. It is crucial to perform a thorough safety assessment before conducting any new reaction.
Experimental Protocols
Protocol 1: Controlled Acylation of an Alcohol with this compound
This protocol outlines a general procedure for the acylation of a primary alcohol, emphasizing temperature control.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous pyridine (B92270) or a suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (or another suitable solvent)
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
-
Nitrogen or argon gas supply (optional)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
-
Reaction Setup:
-
To the round-bottom flask, add the primary alcohol and the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., pyridine).
-
Place the flask in an ice-water bath and begin stirring.
-
Insert a thermometer or thermocouple to monitor the internal temperature.
-
-
Addition of this compound:
-
Charge the dropping funnel with this compound.
-
Add the this compound dropwise to the stirred, cooled solution of the alcohol.
-
Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time or until the reaction is complete as monitored by TLC or another suitable method.
-
-
Workup:
-
Once the reaction is complete, proceed to the quenching and workup procedure (see Protocol 2).
-
Protocol 2: Safe Quenching of a Reaction Mixture Containing Excess this compound
This protocol describes a safe method for quenching a reaction mixture containing unreacted this compound.
Materials:
-
Reaction mixture from Protocol 1
-
Ice-water bath
-
Stir bar
-
Beaker or flask for quenching
-
Saturated aqueous sodium bicarbonate solution (or water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
Procedure:
-
Cooling:
-
Ensure the reaction mixture is cooled to 0 °C in an ice-water bath with efficient stirring.
-
-
Quenching:
-
Slowly and cautiously add the saturated aqueous sodium bicarbonate solution dropwise to the reaction mixture. Be aware that this may cause gas evolution (CO₂). Alternatively, water can be used.[1]
-
Monitor the temperature during the addition and ensure it remains below 10 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure all the excess anhydride has been hydrolyzed.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add the organic extraction solvent and water if necessary to dissolve any salts.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and proceed with the standard aqueous workup to isolate the product.
-
Visualizations
Caption: Workflow for controlled acylation using this compound.
Caption: Troubleshooting logic for managing exothermic reactions.
References
Technical Support Center: Reactions Involving Isovaleric Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions involving isovaleric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with isovaleric anhydride and its byproduct, isovaleric acid?
A1: Both this compound and isovaleric acid are corrosive and can cause severe skin burns and eye damage.[1][2] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhaling vapors and ensure an eyewash station and safety shower are readily accessible.[1]
Q2: How do I quench a reaction containing unreacted this compound?
A2: To quench residual this compound, you can cautiously add a protic solvent such as water, methanol, or ethanol.[3] This process converts the anhydride into the more manageable isovaleric acid. The reaction is exothermic, so it is advisable to perform the quench at a reduced temperature (e.g., in an ice bath) and add the quenching agent slowly to control the heat generated. For larger scale reactions, a preliminary quench with a less reactive alcohol like isopropanol (B130326) can be performed before the addition of water.[3]
Q3: What is the standard procedure for removing isovaleric acid from my reaction mixture after quenching?
A3: The most common method for removing isovaleric acid is through an aqueous basic wash.[4][5][6] By washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), the acidic isovaleric acid is converted to its corresponding carboxylate salt.[6] This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your desired product.[5]
Q4: My product is sensitive to strong bases. Are there alternative methods to remove isovaleric acid?
A4: If your product is base-sensitive, a milder basic wash with saturated sodium bicarbonate is recommended over stronger bases like sodium hydroxide. Alternatively, if your product is not water-sensitive, multiple washes with cold water can help to remove some of the isovaleric acid, although this is generally less effective than a basic wash. For nonpolar products, column chromatography can be employed to separate the product from the more polar isovaleric acid.[7][8]
Troubleshooting Guides
Problem 1: An emulsion has formed during the aqueous work-up.
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which makes separation difficult.
-
Cause:
-
Vigorous shaking of the separatory funnel.
-
Presence of fine solid particles at the interface.
-
High concentration of starting materials or byproducts acting as surfactants.
-
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion by removing particulate matter.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Problem 2: My product is partially soluble in the aqueous wash, leading to low yield.
-
Cause:
-
The product has some polarity, leading to partitioning between the organic and aqueous layers.
-
Use of an excessive volume of aqueous wash.
-
-
Solution:
-
Back-Extraction: After the initial separation, extract the aqueous layer one or more times with a fresh portion of the organic solvent.[4] Combine these organic extracts with your primary organic layer.
-
Use of Brine: As mentioned above, washing with brine can decrease the solubility of organic compounds in the aqueous phase, pushing them into the organic layer.[6]
-
Solvent Choice: Ensure you are using an appropriate organic solvent that has a high affinity for your product and low miscibility with water.
-
Problem 3: After the basic wash, I am unable to recover my acidic starting material by acidification of the aqueous layer.
-
Cause:
-
Insufficient acidification of the aqueous layer.
-
The carboxylate salt is too soluble in the aqueous solution even after protonation.
-
-
Solution:
-
Check pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. Add more acid if necessary.
-
Extraction: After acidification, extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the protonated, less water-soluble carboxylic acid.[9]
-
Salting Out: Before extraction, saturate the acidic aqueous layer with sodium chloride. This will decrease the solubility of the carboxylic acid in the aqueous phase and improve extraction efficiency.
-
Experimental Protocols
General Aqueous Work-up for Esterification with this compound
This protocol describes a typical work-up for a reaction where an alcohol has been acylated with this compound to form an ester.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water with stirring to quench any unreacted this compound.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[10]
-
Transfer: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with deionized water.[6] Separate the layers.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove isovaleric acid.[6] Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves. Repeat this wash until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[6]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester product.
-
Purification: The crude product can be further purified by distillation or column chromatography as needed.
Work-up for Friedel-Crafts Acylation with this compound
This protocol is adapted for a Friedel-Crafts acylation where an aromatic compound is acylated using this compound and a Lewis acid catalyst (e.g., AlCl₃).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (B109758) or diethyl ether.[1]
-
Separation: Separate the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove isovaleric acid and any remaining HCl.[1] Be sure to vent the funnel frequently.
-
Brine Wash: Wash the organic layer with brine.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Concentration and Purification: Filter and concentrate the organic layer to yield the crude product, which can then be purified by recrystallization or column chromatography.[2]
Data Presentation
Table 1: Typical Yields for Esterification of Isoamyl Alcohol with Isovaleric Acid under Different Catalytic Conditions.
| Catalyst | Molar Ratio (Alcohol:Acid) | Reaction Time (hours) | Temperature (°C) | Conversion Yield (%) |
| Sulfonated Organic Heteropolyacid Salts | 1:1 | 4 | 110 | 90.34[11] |
| Lipase (Novozym 435) | 1:1 | 8 | 50 | >95 |
| Sulfuric Acid | 1.2:1 | 2 | Reflux | ~60-70 |
Note: This table presents data for the esterification with isovaleric acid, which is expected to have a similar reactivity profile to this compound in these reactions, although reaction times with the anhydride are generally shorter.
Visualizations
Caption: General experimental workflow for the work-up of a reaction involving this compound.
Caption: Decision-making workflow for troubleshooting emulsion formation during aqueous work-up.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. DSpace [open.bu.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
"isovaleric anhydride handling spills and disposal"
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, spill management, and disposal of isovaleric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of isovaleric anhydride?
A1: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][2] Inhalation of mists or vapors can cause respiratory irritation.[2] It is a combustible liquid and is sensitive to moisture.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE setup is crucial when working with this compound. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[1]
-
Hand Protection: Wear impervious, acid-resistant gloves.[1]
-
Body Protection: An acid-resistant lab coat or protective suit is necessary to prevent skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] If vapor or mist generation is likely, a NIOSH-approved respirator with an appropriate cartridge is required.[1]
Q3: What should I do in case of accidental skin or eye contact?
A3: Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Q4: How should I store this compound?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2] The storage area should be designated for corrosive materials.[2]
Troubleshooting Guide for Spills
Problem: I have spilled a small amount of this compound on the lab bench.
Solution:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Ventilation: Work under a chemical fume hood or ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in the FAQs.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like sawdust.
-
Neutralize (Optional but Recommended): For small spills, cautiously neutralize the absorbed material with a weak base like sodium bicarbonate or soda ash.
-
Collect Absorbent Material: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose of Waste: Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[1]
Problem: A larger volume of this compound has been spilled.
Solution:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate the Area: Close doors to the affected area to prevent the spread of vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team or local hazardous materials team. Do not attempt to clean up a large spill on your own.
-
Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Strong, pungent, vinegar-like | [5] |
| Boiling Point | 215 °C (419 °F) | [2] |
| Flash Point | 91 °C (195.8 °F) | [2] |
| Solubility in Water | Reacts with water | [4] |
| Occupational Exposure Limits | No specific limits established for this compound. | [6] |
| (Reference) Acetic Anhydride OSHA PEL | 5 ppm (20 mg/m³) TWA | [5] |
| (Reference) Acetic Anhydride NIOSH REL | 5 ppm (20 mg/m³) Ceiling | [5] |
| (Reference) Acetic Anhydride ACGIH TLV | 5 ppm (21 mg/m³) TWA | [5] |
Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value), Ceiling (Concentration that should not be exceeded at any time).
Experimental Protocol: Small-Scale Spill Neutralization and Cleanup
Objective: To safely neutralize and clean up a small spill (less than 100 mL) of this compound in a laboratory setting.
Materials:
-
Spill kit containing:
-
Inert absorbent material (vermiculite or dry sand)
-
Sodium bicarbonate (or other weak base)
-
Scoop or dustpan (spark-proof)
-
Heavy-duty sealable bags or a labeled container for hazardous waste
-
Appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat)
-
-
pH indicator strips
-
Decontamination solution (e.g., 5% sodium bicarbonate solution)
-
Soap and water
Procedure:
-
Immediate Response: 1.1. Alert personnel in the immediate area. 1.2. If not already working in one, ensure the spill is in a well-ventilated area or move to a fume hood if safe to do so. 1.3. Don the required PPE.
-
Containment and Absorption: 2.1. Cover the spill with a generous amount of inert absorbent material, working from the outside in to prevent spreading.[4] 2.2. Ensure all the liquid is absorbed.
-
Neutralization: 3.1. Cautiously sprinkle sodium bicarbonate over the absorbed material. Be aware that this may cause some effervescence. 3.2. Mix gently with a spark-proof scoop until the effervescence ceases. 3.3. Moisten a pH indicator strip with water and touch it to the mixture to ensure the pH is neutral (around 7). Add more sodium bicarbonate if necessary.
-
Cleanup: 4.1. Carefully collect the neutralized absorbent material using a spark-proof scoop and place it into a heavy-duty sealable bag or a designated hazardous waste container.[2] 4.2. Seal the bag/container and label it clearly as "this compound Spill Debris" with the date.
-
Decontamination: 5.1. Wipe the spill surface with a 5% sodium bicarbonate solution, followed by a thorough wash with soap and water. 5.2. Place all used cleaning materials (wipes, gloves, etc.) into the hazardous waste container.
-
Disposal: 6.1. Dispose of the sealed hazardous waste container according to your institution's and local environmental regulations.[1] Do not dispose of it in the regular trash.
Logical Workflow for Spill Response
Caption: Decision workflow for handling this compound spills.
References
"improving the selectivity of isovaleric anhydride acylations"
Welcome to the Technical Support Center for improving the selectivity of isovaleric anhydride (B1165640) acylations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity challenges in isovaleric anhydride acylations?
The primary challenges involve differentiating between multiple nucleophilic sites on a substrate. Key issues include:
-
Chemoselectivity: Preferentially acylating one functional group over another, most commonly an amine (-NH₂) over a hydroxyl (-OH) or thiol (-SH) group.[1][2] Amines are generally more nucleophilic than alcohols or thiols, but reaction conditions can alter this selectivity.[3]
-
Regioselectivity: Selectively acylating one of several similar functional groups on a molecule (e.g., one of two different amine groups).
-
Over-acylation: The formation of di- or poly-acylated products when only mono-acylation is desired.[4]
Q2: My main byproduct is isovaleric acid. What is causing this and how can I prevent it?
The formation of isovaleric acid is due to the hydrolysis of this compound by water present in the reaction mixture.[4] Anhydrides are highly sensitive to moisture.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents and reagents.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[4]
-
Reagent Purity: Use a fresh bottle of this compound or purify it by distillation if its purity is questionable.[4]
-
Temperature Control: Since the rate of hydrolysis can increase with temperature, run the reaction at the lowest effective temperature.[4]
Q3: How can I selectively acylate an amine in the presence of a hydroxyl group (N-acylation vs. O-acylation)?
Achieving high N-selectivity is a common goal. The strategy depends on whether you use basic or acidic conditions.
-
Under Basic or Neutral Conditions: Amines are inherently more nucleophilic than alcohols. In many cases, the acylation of an amine will proceed much faster than the acylation of an alcohol without special catalysts.[1][3] Reactions can often be run in aqueous media or under catalyst-free conditions.[2][5]
-
Under Acidic Conditions: It is possible to achieve selective O-acylation. In a sufficiently acidic medium, the amine group becomes protonated (-NH₃⁺), which deactivates it as a nucleophile. The acylation then occurs preferentially on the hydroxyl group.[6] This method was historically developed for the O-acetylation of hydroxyamino acids using acetic anhydride with acids like HClO₄ or CF₃CO₂H.[6]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
If your acylation is slow or does not proceed to completion, consider the following optimization steps.
Solution Workflow: Addressing Low Reaction Conversion
Caption: Workflow for troubleshooting low conversion in acylation reactions.
-
Introduce a Catalyst: While some acylations proceed without a catalyst, many benefit from one.[5]
-
Base Catalysts: For neutral nucleophiles like alcohols and amines, a catalytic amount (0.1-5 mol%) of a base like 4-(N,N-dimethylamino)pyridine (DMAP) or pyridine (B92270) can dramatically increase the reaction rate.[7]
-
Lewis Acid Catalysts: For less reactive substrates, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), Copper(II) triflate (Cu(OTf)₂), or Yttrium(III) triflate (Y(OTf)₃) are highly effective.[7][8]
-
-
Increase Temperature: Gently heating the reaction mixture can increase the rate, but be cautious of potential side reactions or degradation of starting materials. For solvent-free acetylations, 60 °C has been shown to be effective.[9]
-
Change Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.
Problem 2: Poor Chemoselectivity (Mixture of N- and O-Acylated Products)
When reacting a substrate with both amine and hydroxyl groups (e.g., an amino alcohol), achieving high chemoselectivity is crucial.
Logic Diagram: Selecting Conditions for Chemoselectivity
Caption: Decision tree for achieving N- vs. O-acylation selectivity.
-
To Favor N-Acylation: Capitalize on the inherently higher nucleophilicity of the amine.
-
Method: Run the reaction under neutral or mildly basic conditions. Often, no catalyst is required.[5] Adding a non-nucleophilic base like pyridine or triethylamine (B128534) can help scavenge the isovaleric acid byproduct. The reaction of p-hydroxyaniline with acetic anhydride, for example, selectively acylates the more nucleophilic -NH₂ group.[3]
-
-
To Favor O-Acylation: Deactivate the amine group by protonating it.
-
Method: Conduct the reaction in a strongly acidic medium.[6] The amine forms a non-nucleophilic ammonium (B1175870) salt, allowing the this compound to react preferentially with the hydroxyl group.[6]
-
Data & Experimental Protocols
Data Summary Tables
Table 1: Catalyst Selection for this compound Acylations
| Catalyst Class | Examples | Target Reaction | Typical Conditions | Notes |
| Lewis Acids | Sc(OTf)₃, Y(OTf)₃, Cu(OTf)₂, Zeolite Hβ[7][8][10] | Acylation of less reactive substrates; Friedel-Crafts acylation.[10] | Catalytic amounts (0.1-5 mol%), anhydrous solvent (DCM, DCE), RT to reflux. | Highly efficient but require strictly anhydrous conditions. Can improve regioselectivity in aromatic acylations.[8] |
| Bases | DMAP, Pyridine, Triethylamine (TEA) | Acylation of alcohols, phenols, and amines.[7] | Catalytic (DMAP) or stoichiometric (Pyridine, TEA) amounts, anhydrous solvent, 0 °C to RT. | DMAP is a highly effective nucleophilic catalyst. Pyridine/TEA also act as acid scavengers.[7] |
| Solid Acids | Sulfated Zirconia, Amberlyst-15[11][12] | Friedel-Crafts acylation of aromatic compounds. | Heterogeneous conditions, often higher temperatures (80-120 °C). | Offer advantages in catalyst recovery and recycling, making the process more environmentally friendly.[10][11] |
| None | Catalyst-Free | Acylation of highly nucleophilic amines.[5] | Neat (solvent-free) or in aqueous media (with NaHCO₃), RT.[1][5] | Simplest method for primary and secondary amines. Often very fast (5-15 min) and high-yielding.[5] |
Detailed Experimental Protocols
Protocol 1: Selective N-Acylation of an Amino Alcohol (Basic/Neutral Conditions)
This protocol is adapted from general procedures for the chemoselective acylation of amines in the presence of hydroxyl groups.[1][5]
-
Reaction Setup: In a round-bottom flask, dissolve the amino alcohol substrate (1.0 equiv.) in an appropriate solvent (e.g., DCM, THF, or a water/NaHCO₃ mixture). If using an organic solvent, ensure it is anhydrous.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as pyridine or triethylamine (1.2 equiv.) to the solution to act as an acid scavenger.
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Anhydride Addition: Slowly add this compound (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated solution of ammonium chloride.
-
If using an organic solvent, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove isovaleric acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Selective O-Acylation of a Hydroxyamino Acid (Acidic Conditions)
This protocol is based on the principles described for the selective O-acetylation of hydroxyamino acids.[6]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend the hydroxyamino acid (1.0 equiv.) in glacial acetic acid or trifluoroacetic acid.
-
Acid Catalyst Addition: Cool the mixture to 0 °C and slowly add a strong acid catalyst such as perchloric acid (HClO₄) (catalytic to 1.0 equiv.). Caution: Perchloric acid is a strong oxidizer.
-
Anhydride Addition: While maintaining the temperature at 0 °C, slowly add this compound (1.5-2.0 equiv.) to the stirred suspension.
-
Reaction: Allow the mixture to stir at a low temperature (e.g., 0-5 °C) for several hours or until the reaction is complete, as monitored by TLC or LC-MS. The product may precipitate from the reaction mixture as an amine salt.[6]
-
Isolation:
-
Collect the precipitated product by filtration.
-
Wash the solid with a cold, anhydrous solvent like diethyl ether to remove excess anhydride and acid.
-
Dry the product under vacuum.
-
-
Purification: The resulting salt is often pure. If necessary, further purification can be achieved by recrystallization. The free ester can be liberated by careful neutralization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcps.org [ijcps.org]
- 11. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
"common mistakes to avoid when using isovaleric anhydride"
Welcome to the Technical Support Center for isovaleric anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of isovaleric anhydride in experimental settings.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the most critical handling precautions for this compound?
A1: this compound is a corrosive and moisture-sensitive liquid.[1][2][3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[3] It is crucial to work under anhydrous (dry) conditions to prevent hydrolysis.[2][5]
Q2: How should this compound be properly stored?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4][6] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture.[2] Keep it segregated from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[2]
Reaction Troubleshooting
Q3: I am experiencing a low yield in my acylation reaction with a primary amine. What are the common causes and how can I troubleshoot this?
A3: Low yields in the acylation of primary amines with this compound can stem from several factors. Here's a breakdown of potential issues and their solutions:
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Hydrolysis of this compound: The primary culprit for low yields is often the hydrolysis of the anhydride to isovaleric acid due to the presence of moisture.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and handle the anhydride under an inert atmosphere.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider gentle heating to drive the reaction forward.
-
Formation of Isovaleric Acid Salt of the Amine: The isovaleric acid byproduct formed during the reaction can react with the starting amine, forming a non-nucleophilic ammonium (B1175870) salt.[5] To prevent this, it is common practice to use two equivalents of the amine—one to react with the anhydride and one to act as a base to neutralize the isovaleric acid.[5] Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added to the reaction mixture.
-
Steric Hindrance: If your primary amine is sterically hindered, the reaction may be sluggish. In such cases, prolonged reaction times or gentle heating might be necessary.
Q4: My esterification reaction with an alcohol is not proceeding efficiently. What factors should I consider?
A4: For esterification reactions using this compound, consider the following to improve efficiency:
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Catalyst: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalyst can significantly increase the reaction rate. Common catalysts include acids like sulfuric acid or solid acid catalysts like Amberlyst-15.[3][7] For base-catalyzed reactions, 4-dimethylaminopyridine (B28879) (DMAP) is highly effective.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[8] Refluxing the reaction mixture is a common practice.
-
Water Removal: The isovaleric acid byproduct can inhibit the reaction. While not as critical as in Fischer esterification, removing it can be beneficial. A proper workup will remove the acid.
-
Purity of Reagents: Ensure both the this compound and the alcohol are pure and dry.
Q5: I am observing the formation of byproducts in my reaction. What are the likely impurities and how can I minimize them?
A5: The most common byproduct is isovaleric acid, formed from the hydrolysis of the anhydride.[5][7] To minimize its formation, strict anhydrous conditions are necessary. In reactions with amines, if only one equivalent of amine is used, the isovaleric acid salt of the amine can be a significant byproduct.[5] Using an excess of the amine or a non-nucleophilic base will mitigate this.[5]
Troubleshooting Guides
Guide 1: Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction is very slow or does not start | Insufficient activation of the carbonyl group. | Add a catalyst. For acid-catalyzed reactions, a few drops of concentrated sulfuric acid can be used. For base-catalyzed reactions, a catalytic amount of DMAP is effective. |
| Low conversion after extended reaction time | Reaction equilibrium is not favorable or the reaction is too slow at the current temperature. | Increase the reaction temperature, potentially to reflux. Ensure the alcohol is used in a slight excess if it is not the limiting reagent. |
| Product is contaminated with starting anhydride | Incomplete reaction. | Increase reaction time and/or temperature. Consider adding a catalyst if not already used. |
| Product is contaminated with isovaleric acid | Hydrolysis of the anhydride before or during the reaction. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
Guide 2: Issues in Amide Synthesis (Acylation of Amines)
| Symptom | Possible Cause | Suggested Solution |
| Yield is approximately 50% or less | The isovaleric acid byproduct is neutralizing the starting amine. | Use two equivalents of the starting amine or add one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). |
| Reaction stalls before completion | The amine salt has precipitated out of the solution, preventing further reaction. | Add a non-nucleophilic base to neutralize the isovaleric acid and keep the amine in solution. |
| Formation of a white precipitate upon adding the anhydride | The amine salt of isovaleric acid is forming. | Ensure a non-nucleophilic base is present in the reaction mixture before adding the anhydride. |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of an Alcohol with this compound
This protocol describes a general method for the synthesis of an isovalerate ester from an alcohol.
Materials:
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Alcohol (1.0 eq)
-
This compound (1.1 eq)
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Pyridine (1.2 eq) or DMAP (0.1 eq) as a catalyst
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Anhydrous dichloromethane (B109758) (DCM) as solvent
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1M HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) or DMAP (0.1 eq) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add this compound (1.1 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
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Once the reaction is complete, quench it by adding a small amount of water.
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Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography or distillation as needed.
Protocol 2: General Procedure for the Acylation of a Primary Amine with this compound
This protocol provides a general method for the synthesis of an N-alkyl isovaleramide.
Materials:
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Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
1M HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Benzyl Alcohol with this compound*
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | 80 | 24 | <10 |
| H₂SO₄ | 5 | 80 | 4 | ~85 |
| DMAP | 10 | 25 | 2 | >95 |
| Amberlyst-15 | 20 (w/w%) | 80 | 6 | ~90 |
*Representative data based on general principles of esterification with anhydrides. Actual results may vary depending on specific reaction conditions.
Table 2: Effect of Base on the Acylation of Aniline with this compound*
| Base | Equivalents of Base | Temperature (°C) | Reaction Time (h) | Yield of N-phenylisovaleramide (%) |
| None | - | 25 | 4 | ~45 |
| Aniline | 2.0 | 25 | 2 | >90 |
| Triethylamine | 1.1 | 25 | 1.5 | >95 |
| Pyridine | 1.2 | 25 | 2 | >90 |
*Representative data based on general principles of amine acylation. Actual results may vary.
References
- 1. youtube.com [youtube.com]
- 2. csub.edu [csub.edu]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
"analytical methods for monitoring isovaleric anhydride reaction progress"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovaleric anhydride (B1165640). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental monitoring of reaction progress.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of a reaction involving isovaleric anhydride?
A1: The most common analytical methods for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), in-situ Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on factors such as the reaction matrix, the need for real-time monitoring, and the desired level of quantitative detail.
Q2: How can I choose the best analytical method for my specific this compound reaction?
A2: The selection of an appropriate analytical method depends on several factors:
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For real-time, continuous monitoring: In-situ FTIR is an excellent choice as it provides real-time kinetic data without the need for sampling.[1]
-
For quantitative analysis of discrete samples: HPLC and GC are well-suited. HPLC is often preferred for its ability to separate non-volatile compounds and avoid thermal degradation of the anhydride.
-
For structural elucidation and absolute purity determination: NMR spectroscopy is a powerful tool.[2]
-
For rapid, qualitative checks: Thin-Layer Chromatography (TLC) can be a simple and effective way to quickly assess reaction progress.
Q3: What are the key spectral features to monitor in FTIR and NMR analysis of this compound reactions?
A3:
-
FTIR Spectroscopy: The consumption of this compound can be monitored by the decrease in the characteristic anhydride carbonyl (C=O) stretching bands, which typically appear as a pair of peaks. For non-cyclic anhydrides, these peaks are generally found around 1818 cm⁻¹ and 1750 cm⁻¹.[3] The formation of the product can be monitored by the appearance of its characteristic peaks, for example, an ester carbonyl stretch around 1740 cm⁻¹.
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NMR Spectroscopy: In ¹H NMR, the progress of the reaction can be followed by monitoring the disappearance of the proton signals corresponding to this compound and the appearance of new signals from the product. The chemical shifts for this compound and its corresponding acid, isovaleric acid, are distinct and can be used for quantification.[4][5]
Troubleshooting Guides
HPLC Analysis
Q4: I am having trouble separating this compound from isovaleric acid on my C18 column. What can I do?
A4: Separation of an anhydride from its corresponding acid can be challenging due to their similar polarities. Here are some troubleshooting steps:
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Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (e.g., using 0.1% phosphoric or formic acid) to suppress the ionization of the carboxylic acid group of isovaleric acid. This will increase its retention time and improve separation from the less polar anhydride.
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Organic Modifier: Adjust the gradient of your organic solvent (e.g., acetonitrile (B52724) or methanol). A shallower gradient can improve resolution.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Q5: My HPLC peaks for this compound are tailing. How can I improve the peak shape?
A5: Peak tailing in HPLC can be caused by several factors:
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Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the polar anhydride, causing tailing. Using a high-purity, end-capped column or adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Flush the column with a strong solvent or replace the guard column.
GC Analysis
Q6: I suspect my this compound is degrading in the GC inlet. How can I confirm and prevent this?
A6: Thermal degradation of anhydrides in the hot GC inlet is a common issue, which can lead to the formation of the corresponding carboxylic acid.
-
Confirmation: Inject a standard of isovaleric acid and compare its retention time to the suspected degradation peak in your sample chromatogram.
-
Prevention:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.
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Derivatization: Convert the anhydride and acid to more thermally stable derivatives, such as methyl esters, before analysis.[2][6] This can be achieved using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate.[6][7]
-
Use a Cool On-Column Inlet: This injection technique introduces the sample directly onto the column without passing through a hot inlet, minimizing the risk of thermal degradation.
-
Q7: I am seeing broad or tailing peaks in my GC analysis. What are the likely causes?
A7: Broad or tailing peaks in GC can result from:
-
Active Sites: The GC liner, column, or packing material may have active sites that interact with the polar anhydride. Using a deactivated liner and a high-quality, well-deactivated column is crucial.
-
Slow Injection: A slow injection speed can cause the sample to spread out before reaching the column. Ensure a fast, clean injection.
-
Column Contamination: Buildup of non-volatile material on the column can lead to poor peak shape. Bake out the column at a high temperature (within its specified limits) or trim the front end of the column.
In-situ FTIR Monitoring
Q8: The baseline of my in-situ FTIR spectrum is drifting during the reaction. What could be the cause?
A8: Baseline drift in in-situ FTIR can be caused by:
-
Temperature Fluctuations: Changes in the reaction temperature can affect the infrared absorption of the solvent and other components. Ensure your reactor has stable temperature control.
-
Changes in Refractive Index: As the reaction progresses, the composition of the mixture changes, which can alter the refractive index and affect the ATR crystal's interaction with the sample. This is often unavoidable but can sometimes be corrected for with software.
-
Probe Fouling: If a solid product or byproduct forms, it may coat the ATR probe, leading to a drifting baseline and attenuated signal. Ensure your reaction mixture remains homogeneous.
Data Presentation
Table 1: Comparison of Analytical Methods for Monitoring this compound Reactions
| Parameter | HPLC | GC | In-situ FTIR | NMR |
| Principle | Separation based on polarity | Separation based on volatility | Vibrational spectroscopy of functional groups | Nuclear magnetic resonance of atomic nuclei |
| Primary Use | Quantitative analysis of discrete samples | Quantitative analysis of volatile components | Real-time reaction kinetics and mechanism studies | Structural elucidation and quantitative analysis |
| Sample Preparation | Dilution and filtration | Derivatization may be required | None for in-situ | Dilution in a deuterated solvent |
| Typical Run Time | 5-30 minutes | 10-40 minutes | Continuous | 1-15 minutes per spectrum |
| Advantages | High precision and accuracy, suitable for non-volatile compounds | High sensitivity, excellent for volatile compounds | Real-time data, no sampling required, non-destructive | Provides detailed structural information, absolute quantification possible |
| Disadvantages | Requires sampling, potential for anhydride hydrolysis in aqueous mobile phases | Potential for thermal degradation, may require derivatization | Can be affected by changes in the reaction matrix, requires specialized probe | Lower sensitivity compared to other methods, higher instrument cost |
Experimental Protocols
Detailed Methodology: HPLC Analysis of this compound Reaction
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile (e.g., 900 µL) to prevent further reaction. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standards of known concentrations for this compound and the expected product. The progress of the reaction is determined by the decrease in the peak area of the anhydride and the increase in the peak area of the product over time.
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using chromatographic or spectroscopic methods.
Caption: Troubleshooting logic for poor HPLC separation of this compound and isovaleric acid.
References
- 1. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound(1468-39-9) 1H NMR [m.chemicalbook.com]
- 5. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]
- 6. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Degradation Pathways of Isovaleric Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of isovaleric anhydride (B1165640). It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isovaleric anhydride and what are its common applications?
This compound, also known as 3-methylbutanoic anhydride, is a chemical compound with the molecular formula C10H18O3.[1] It is a derivative of isovaleric acid. In research and development, it is often used as a reagent in the synthesis of esters, amides, and other organic compounds.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are:
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Hydrolysis: Reaction with water or moisture to form two molecules of isovaleric acid.[2][3] This is the most common degradation pathway.
-
Thermal Decomposition: Degradation at elevated temperatures, which can lead to the release of irritating gases and vapors.[4]
-
Aminolysis/Alcoholysis: Reaction with amines or alcohols to form amides or esters, respectively.[2][3] While these are often desired synthetic reactions, they can be considered degradation if they are unintended.
Q3: How can I prevent the degradation of this compound during storage?
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2] Using a desiccator for long-term storage is also recommended. The container should be flushed with an inert gas like nitrogen or argon before sealing to minimize contact with air and moisture.
Q4: What are the signs of this compound degradation?
The most common sign of degradation is the sharp, unpleasant odor of isovaleric acid (often described as smelling like cheese or sweaty feet), which is the product of hydrolysis.[5] You may also observe a change in the physical appearance of the liquid or the presence of solid precipitates. For quantitative assessment, analytical techniques like GC-MS or HPLC can be used to detect the presence of isovaleric acid and other degradation products.[6][7]
Q5: Is this compound hazardous?
Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: My reaction is not proceeding as expected, and I suspect the this compound has degraded.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Check for the odor of isovaleric acid. A strong, cheesy, or sweaty odor indicates significant hydrolysis. 2. Test the purity of the starting material. Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of isovaleric acid. 3. Use a fresh bottle of this compound. If degradation is confirmed, it is best to start with a fresh, unopened container. 4. Ensure anhydrous reaction conditions. Dry all glassware thoroughly and use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation | 1. Review the reaction temperature. Ensure the reaction is not being run at an unnecessarily high temperature. 2. Check for localized heating. Hot spots in the reaction vessel can cause decomposition. Ensure efficient stirring. |
| Incompatible Reagents | 1. Review the reaction components. this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Ensure that no such reagents are present unless they are a controlled part of the reaction. |
Issue 2: I observe unexpected byproducts in my reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Nucleophiles | 1. Identify the byproducts. Use analytical techniques like GC-MS or LC-MS to identify the structure of the unexpected byproducts. 2. Consider all nucleophiles present. Besides the intended nucleophile, other species in the reaction mixture (e.g., water, alcohols used as solvents) can react with the anhydride. 3. Control stoichiometry. Carefully control the molar equivalents of your intended nucleophile to minimize side reactions. |
| Degradation of the Product | 1. Assess the stability of the desired product under the reaction conditions. The product itself may be degrading. 2. Modify the workup procedure. A harsh workup can lead to the degradation of the product. Consider using milder conditions. |
Degradation Pathways Explained
Hydrolysis
Hydrolysis is the most common degradation pathway for this compound. It is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of two molecules of isovaleric acid.
References
Technical Support Center: Safe Quenching of Unreacted Isovaleric Anhydride
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted isovaleric anhydride (B1165640) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted isovaleric anhydride?
It is crucial to quench excess this compound to neutralize its reactivity before aqueous workup and purification.[1] Unreacted this compound is corrosive, moisture-sensitive, and can cause severe skin and eye burns.[1][2][3] Its reaction with water is exothermic and can lead to a dangerous increase in temperature and pressure within the reaction vessel if not controlled.[1] Quenching converts the anhydride into isovaleric acid, which can be more easily and safely removed during extraction.[1]
Q2: What is the primary chemical reaction that occurs during the quenching of this compound?
The primary reaction during quenching with an aqueous reagent is hydrolysis.[1] One molecule of this compound reacts with one molecule of water to produce two molecules of isovaleric acid.[1] This reaction does not require a catalyst.[4]
-
Reaction: [(CH₃)₂CHCH₂CO]₂O + H₂O → 2 (CH₃)₂CHCH₂COOH
Q3: What are the recommended quenching agents for this compound?
The choice of quenching agent depends on the stability of the desired product and the reaction scale. Common and effective agents include water, dilute aqueous bases (like sodium bicarbonate or sodium hydroxide), and alcohols (like isopropanol).[1]
Q4: How do I select the appropriate quenching agent for my experiment?
-
For Base-Sensitive Products: Use milder agents like cold water or a saturated sodium bicarbonate solution.[1]
-
For Neutral, Base-Stable Products: A dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) is highly effective. It not only quenches the anhydride but also converts the resulting isovaleric acid into its highly water-soluble sodium salt, which greatly simplifies its removal during aqueous extraction.[1][5][6]
-
For Controlled, Slower Quenching: Alcohols such as isopropanol (B130326) can be used for a more gentle reaction, which is beneficial for large-scale operations.[1][7]
Q5: The reaction is generating a significant amount of heat during quenching. What should I do?
This indicates the quenching is proceeding too rapidly. You should immediately slow down the rate of addition of the quenching agent.[1] Performing the quench in an ice-water bath (0–10°C) is a standard and critical safety measure to absorb the heat and maintain control over the reaction temperature.[1] For larger-scale reactions, using a pre-chilled quenching solution is also recommended.[1]
Q6: An emulsion has formed in my separatory funnel after quenching and extraction. How can I resolve this?
Emulsion formation is common, particularly after a basic quench which forms carboxylate salts that can act as surfactants.[1] To break the emulsion, you can:
-
Add a saturated aqueous solution of sodium chloride (brine).[1]
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.[1]
-
Filter the entire mixture through a pad of celite.[1]
Q7: What are the most critical safety precautions when quenching this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[8]
-
Ventilation: Perform the entire quenching procedure in a well-ventilated chemical fume hood.[7]
-
Inert Atmosphere: For highly sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) during the initial addition of the quenching agent can prevent unwanted side reactions.[9]
-
Temperature Control: Always use an ice bath to manage the exothermic reaction.[1]
-
Slow Addition: Add the quenching agent slowly and dropwise, while continuously stirring the reaction mixture.[1]
-
Proper Waste Disposal: The resulting aqueous waste will be acidic or basic and must be neutralized and disposed of according to local hazardous waste regulations.[9][10]
Data Presentation: Quenching Agent Comparison
The table below summarizes the characteristics of common quenching agents for this compound to aid in selection.
| Quenching Agent | Relative Speed | Exothermicity | Key Considerations & Use Case | Products Formed |
| Water (H₂O) | Moderate | Moderate | A mild agent suitable for products sensitive to strong bases.[1] | Isovaleric Acid |
| Saturated Sodium Bicarbonate (NaHCO₃ aq.) | Fast | High | Quenches and neutralizes the resulting acid in one step.[1] Generates CO₂ gas, requiring careful venting.[1][11] Ideal for general-purpose quenching of base-stable products. | Sodium Isovalerate, H₂O, CO₂ |
| 1M Sodium Hydroxide (NaOH aq.) | Very Fast | High | Highly effective for neutral products.[1] Converts all isovaleric acid to its highly water-soluble sodium salt, simplifying extraction.[1][6] The strong base may degrade sensitive products.[1] | Sodium Isovalerate, H₂O |
| Isopropanol (i-PrOH) | Slow | Low to Moderate | Allows for a more controlled, gentle quench.[1][7] Slower reaction time is advantageous for large-scale reactions. | Isopropyl Isovalerate, Isovaleric Acid |
Experimental Protocols
Protocol 1: Mild Quenching for Base-Sensitive Compounds
This protocol is recommended when the desired product is sensitive to degradation by strong bases.
-
Preparation:
-
Ensure all necessary PPE is worn (goggles, face shield, gloves, lab coat).
-
Place the reaction flask containing the mixture with unreacted this compound in an ice-water bath and allow it to cool to 0-5°C with magnetic stirring.
-
-
Quenching:
-
Slowly add cold, deionized water dropwise to the stirred reaction mixture using an addition funnel.
-
Carefully monitor the internal temperature with a thermometer to ensure it remains below 15°C. Adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20-30 minutes to ensure all the anhydride has been hydrolyzed.[1]
-
-
Workup:
-
Proceed with standard liquid-liquid extraction using an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove the isovaleric acid byproduct, followed by a wash with brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Basic Quenching for Neutral Compounds
This is the preferred method for robust, neutral products where efficient removal of the isovaleric acid byproduct is critical.
-
Preparation:
-
Wear all appropriate PPE.
-
Cool the reaction flask to 0-5°C in an ice-water bath with vigorous stirring.
-
-
Quenching:
-
Prepare a pre-chilled solution of 1M Sodium Hydroxide (NaOH).
-
Using an addition funnel, add the 1M NaOH solution dropwise to the reaction mixture. Be prepared for a significant exotherm.[1]
-
Maintain the internal temperature below 15°C by controlling the addition rate.
-
After the initial vigorous reaction subsides, continue stirring at 0-5°C for 15-20 minutes to ensure the reaction is complete.[1]
-
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the desired product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The sodium isovalerate salt will remain in the aqueous layer. Separate the layers.
-
Wash the organic layer with water and then brine to remove any remaining salts.[1]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to isolate the product.
-
Visualization: Quenching Workflow
The following diagram illustrates the logical decision-making process and workflow for the safe quenching of unreacted this compound.
Caption: Logical workflow for safely quenching this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quora.com [quora.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. fishersci.com [fishersci.com]
- 11. homework.study.com [homework.study.com]
Validation & Comparative
A Comparative Analysis of Isovaleric Anhydride and Valeric Anhydride via ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of isovaleric anhydride (B1165640) and its structural isomer, valeric anhydride. The data presented herein, supported by established experimental protocols, offers a clear distinction between these two important chemical synthons.
Comparison of ¹H and ¹³C NMR Spectral Data
The structural differences between isovaleric anhydride and valeric anhydride are clearly reflected in their respective ¹H and ¹³C NMR spectra. This compound's branched structure leads to more complex splitting patterns and distinct chemical shifts for the methyl protons, whereas the linear nature of valeric anhydride results in a more straightforward spectral pattern.
Below is a summary of the experimental ¹H and ¹³C NMR spectral data for this compound and valeric anhydride.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | 2.25 | Doublet | 7.0 | -CH₂- |
| ¹H | 2.10 | Multiplet | - | -CH- | |
| ¹H | 0.95 | Doublet | 6.5 | -CH(CH₃)₂ | |
| ¹³C | 172.5 | - | - | C=O | |
| ¹³C | 45.0 | - | - | -CH₂- | |
| ¹³C | 26.0 | - | - | -CH- | |
| ¹³C | 22.5 | - | - | -CH(CH₃)₂ | |
| Valeric Anhydride | ¹H | 2.40 | Triplet | 7.5 | α-CH₂- |
| ¹H | 1.65 | Sextet | 7.5 | β-CH₂- | |
| ¹H | 1.40 | Sextet | 7.5 | γ-CH₂- | |
| ¹H | 0.90 | Triplet | 7.5 | -CH₃ | |
| ¹³C | 172.0 | - | - | C=O | |
| ¹³C | 35.5 | - | - | α-CH₂- | |
| ¹³C | 27.0 | - | - | β-CH₂- | |
| ¹³C | 22.0 | - | - | γ-CH₂- | |
| ¹³C | 13.5 | - | - | -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid organic compounds such as isovaleric and valeric anhydride.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the anhydride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg of the sample in the same amount of solvent.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.
-
Transfer: Transfer the prepared solution into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
-
Spectrometer: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with its non-equivalent protons and carbons labeled to correspond with the NMR data provided in the table.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Interpreting the Infrared Spectrum of Isovaleric Anhydride: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and confirming the structure of molecules. This guide provides a detailed interpretation of the IR spectrum of isovaleric anhydride (B1165640), comparing it with its precursor, isovaleric acid, to highlight key spectral differences that confirm the conversion of the carboxylic acid to the anhydride.
Core Spectral Features of Isovaleric Anhydride
The IR spectrum of this compound is distinguished by the characteristic absorptions of a non-cyclic carboxylic acid anhydride. The most prominent features are the dual carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations, and a strong carbon-oxygen-carbon (C-O-C) stretching band.
Comparative Spectral Analysis: this compound vs. Isovaleric Acid
A direct comparison with the IR spectrum of isovaleric acid is crucial for confirming the successful synthesis of this compound. The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic anhydride peaks are definitive indicators of the reaction's completion.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Isovaleric Acid (cm⁻¹) | Interpretation |
| Carbonyl (C=O) | Asymmetric Stretch | ~1818 | - | Strong, characteristic peak for anhydrides.[1] |
| Carbonyl (C=O) | Symmetric Stretch | ~1750 | - | Strong, characteristic peak for anhydrides, typically less intense than the asymmetric stretch in non-cyclic anhydrides.[1] |
| Carbonyl (C=O) | Stretch | - | ~1710 | Strong, characteristic peak for a carboxylic acid dimer. |
| Hydroxyl (O-H) | Stretch | - | 2500-3300 (broad) | The absence of this very broad band is a key indicator of anhydride formation. |
| C-O-C | Stretch | ~1045 | - | Strong band indicative of the anhydride linkage. |
| C-O | Stretch | - | ~1210-1320 | Present in the carboxylic acid. |
| C-H | Stretch | 2870-2960 | 2870-2960 | Aliphatic C-H stretching, present in both molecules. |
Note: The exact peak positions for this compound can be referenced from the National Institute of Standards and Technology (NIST) database.[2]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates the decision-making process for interpreting the IR spectrum of an unknown compound to identify it as this compound.
Caption: Logical workflow for identifying this compound from an IR spectrum.
References
Mass Spectrometry Fragmentation Analysis: Isovaleric Anhydride vs. Isobutyric Anhydride
A Comparative Guide for Researchers
In the fields of metabolomics, flavor and fragrance analysis, and synthetic chemistry, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular characterization. Understanding the fragmentation patterns of molecules upon ionization is critical for structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of isovaleric anhydride (B1165640) and a close structural analog, isobutyric anhydride, supported by data from the NIST Mass Spectrometry Data Center and established fragmentation principles.
Comparative Fragmentation Data
The mass spectral data, obtained under electron ionization, reveals distinct fragmentation patterns for isovaleric anhydride and the predicted pattern for isobutyric anhydride. These differences, summarized below, allow for their clear differentiation.
| Feature | This compound | Isobutyric Anhydride (Predicted) |
| Molecular Ion (M+) | m/z 186 (low abundance or absent) | m/z 158 (low abundance or absent) |
| Base Peak | m/z 85 | m/z 71 |
| Key Fragment Ion 1 | m/z 57 | m/z 43 |
| Key Fragment Ion 2 | m/z 41 | m/z 43 |
| Proposed Key Structures | [C5H9O]+, [C4H9]+, [C3H5]+ | [C4H7O]+, [C3H7]+ |
Fragmentation Pathways and Mechanisms
The fragmentation of linear and branched anhydrides under electron ionization (70 eV) is driven by the initial loss of an electron to form a molecular ion (M+•). This high-energy species rapidly undergoes a series of bond cleavages to yield more stable charged fragments.
This compound Fragmentation
The fragmentation of this compound is initiated by the cleavage of the C-O bond within the anhydride linkage, a common pathway for such molecules. This is followed by subsequent fragmentation of the resulting acylium ion.
Caption: Proposed EI fragmentation pathway for this compound.
The primary fragmentation steps for this compound are:
-
Formation of the Acylium Ion (m/z 85): The molecular ion undergoes cleavage of the anhydride bond to lose an isovaleroyloxy radical, forming a stable isovaleryl cation. This fragment is observed as the base peak.[1]
-
Formation of the Butyl Cation (m/z 57): The acylium ion at m/z 85 can lose a molecule of carbon monoxide (CO) to form a butyl cation.[1]
-
Formation of the Allyl Cation (m/z 41): The butyl cation at m/z 57 can undergo rearrangement and lose a molecule of methane (B114726) (CH4) to form the highly stable allyl cation.[1]
Isobutyric Anhydride (Predicted Fragmentation)
For isobutyric anhydride, a similar fragmentation cascade is expected.
-
Formation of the Acylium Ion (m/z 71): Cleavage of the anhydride bond would result in the formation of an isobutyryl cation, which would be the base peak.
-
Formation of the Propyl Cation (m/z 43): Loss of CO from the m/z 71 fragment would yield a propyl cation.
The distinct masses of the initial acylium ions (m/z 85 vs. m/z 71) and their subsequent fragments provide a clear basis for distinguishing between these two isomers via mass spectrometry.
Experimental Protocols
The data presented and predicted are based on standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis protocols.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, 250 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS)
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-350
Caption: Standard GC-MS experimental workflow for small molecule analysis.
Conclusion
The mass spectrometry fragmentation patterns of this compound and isobutyric anhydride, while originating from similar chemical structures, are readily distinguishable. The key differentiators are the mass-to-charge ratios of the primary acylium ions and their subsequent neutral loss fragments. This guide provides researchers with the fundamental data and pathways to confidently identify these compounds in complex mixtures. The provided experimental protocol serves as a robust starting point for method development in GC-MS analysis.
References
A Comparative Guide to Isovaleric Anhydride and Other Acylating Agents in Synthetic Chemistry
In the landscape of organic synthesis, particularly in drug development and the creation of fine chemicals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of isovaleric anhydride (B1165640) with other common acylating agents, supported by representative experimental data and detailed protocols.
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation for the protection of functional groups, such as amines and alcohols, and for the synthesis of amides and esters. The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids. This reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
This guide will focus on the comparison of isovaleric anhydride with other frequently used acylating agents:
-
Acetic Anhydride: A common and cost-effective acetylating agent.
-
Propionic Anhydride: An analogue with a slightly larger alkyl chain.
-
Pivalic Anhydride: A sterically hindered acylating agent.
-
Acetyl Chloride: A highly reactive acetylating agent.
-
Benzoyl Chloride: A reactive agent for introducing an aromatic acyl group.
-
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride): Primarily used for the protection of amines as their tert-butoxycarbonyl derivatives.[1]
-
Trifluoroacetic Anhydride (TFAA): A highly reactive agent used for introducing the trifluoroacetyl group.[2][3]
Performance Comparison of Acylating Agents
To provide a quantitative comparison, we present representative data for the N-acylation of benzylamine (B48309), a common primary amine substrate. The data illustrates the trade-offs between reactivity, steric hindrance, and reaction conditions.
Table 1: Comparative N-Acylation of Benzylamine
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Byproduct |
| This compound | ((CH₃)₂CHCH₂CO)₂O | 186.25 | 3 | 92 | Isovaleric acid |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1 | 98 | Acetic acid |
| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | 1.5 | 97 | Propionic acid |
| Pivalic Anhydride | ((CH₃)₃CCO)₂O | 186.25 | 6 | 85 | Pivalic acid |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.5 | 99 | HCl |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 1 | 96 | HCl |
| Di-tert-butyl dicarbonate | ((CH₃)₃COCO)₂O | 218.25 | 2 | >99 | t-Butanol + CO₂ |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 0.25 | >99 | Trifluoroacetic acid |
Note: The data presented in this table is representative and based on established chemical principles. Actual yields and reaction times may vary depending on the specific reaction conditions and substrate.
A similar comparison for the O-acylation of a primary alcohol, benzyl (B1604629) alcohol, highlights the differences in reactivity and steric effects.
Table 2: Comparative O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst/Base | Reaction Time (h) | Yield (%) |
| This compound | DMAP (cat.) | 5 | 88 |
| Acetic Anhydride | DMAP (cat.) | 2 | 95 |
| Propionic Anhydride | DMAP (cat.) | 3 | 93 |
| Pivalic Anhydride | DMAP (cat.) | 12 | 75 |
| Acetyl Chloride | Pyridine | 1 | 98 |
| Benzoyl Chloride | Pyridine | 2 | 94 |
| Trifluoroacetic Anhydride | Pyridine | 0.5 | >99 |
Note: The data presented in this table is representative and based on established chemical principles. Actual yields and reaction times may vary depending on the specific reaction conditions and substrate. DMAP (4-Dimethylaminopyridine) is a common catalyst for acylation reactions with anhydrides.
Experimental Protocols
Below are detailed protocols for the N-acylation of benzylamine and O-acylation of benzyl alcohol with this compound. These can be adapted for other acylating agents with appropriate adjustments to reaction times and purification procedures.
Protocol 1: N-Acylation of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-benzylisovaleramide.
Protocol 2: O-Acylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol
-
This compound
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in dichloromethane, add this compound (1.2 eq) at room temperature.
-
Stir the reaction mixture for 5 hours, or until the starting material is consumed as indicated by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude benzyl isovalerate can be purified by flash column chromatography.
Visualization of Acylation in a Biological Context
Acylation is a critical post-translational modification in many biological signaling pathways. The Hedgehog (HH) signaling pathway, essential for embryonic development and tissue homeostasis, relies on the N-acylation of the Sonic hedgehog (SHH) protein for its proper function.[4][5][6][7]
Caption: Acylation in the Hedgehog signaling pathway.
The diagram above illustrates the critical N-palmitoylation of the Sonic hedgehog (SHH) protein by Hedgehog Acyltransferase (HHAT) in the endoplasmic reticulum. This acylation is essential for the secretion and subsequent signaling activity of the mature SHH protein.
Conclusion
The choice of an acylating agent is a multifactorial decision that depends on the substrate, desired reactivity, and reaction conditions. This compound represents a moderately reactive acylating agent, suitable for introducing a branched alkyl acyl group. Its reactivity is generally lower than that of the corresponding acyl chloride but comparable to other aliphatic anhydrides. The steric bulk of the isovaleryl group can influence reaction rates, particularly with hindered substrates, when compared to less bulky agents like acetic anhydride. For highly efficient and rapid acylations, more reactive agents like trifluoroacetic anhydride or acyl chlorides are preferable, provided their greater hazards and more corrosive byproducts are managed. For the specific application of amine protection, Boc anhydride remains a superior choice due to the stability and selective deprotection of the resulting carbamate. This guide provides researchers with a comparative framework to aid in the rational selection of the most appropriate acylating agent for their synthetic needs.
References
- 1. Fatty acylation of Wnt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide: The Advantages of Isovaleric Anhydride Over Mixed Anhydrides in Acylation Reactions
In the precise world of chemical synthesis, particularly in drug development and peptide chemistry, the choice of an acylating agent is a critical decision that directly influences reaction efficiency, product purity, and the complexity of purification processes. While mixed anhydrides, especially those derived from alkyl chloroformates, are widely used, symmetrical anhydrides like isovaleric anhydride (B1165640) offer distinct advantages in terms of reaction specificity and purity. This guide provides an objective comparison of isovaleric anhydride against common mixed anhydrides, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Core Advantage: Regioselectivity and Product Purity
The primary advantage of a symmetrical anhydride like this compound lies in its unambiguous reactivity. Possessing two identical acyl groups, its reaction with a nucleophile (such as an amine or alcohol) yields only one possible acylated product. This eliminates the potential for the formation of isomeric by-products, simplifying reaction work-up and purification, and ultimately leading to higher purity of the target molecule.
Mixed anhydrides, by contrast, present a challenge of regioselectivity. A mixed anhydride has two non-identical carbonyl groups, both of which are susceptible to nucleophilic attack. In peptide synthesis, for instance, a mixed carbonic anhydride is formed between an N-protected amino acid and an alkyl chloroformate (e.g., isobutyl chloroformate). The incoming nucleophile (the amino group of another amino acid) can attack either the desired amino acid carbonyl or the carbonate carbonyl. Attack at the carbonate carbonyl results in the formation of an undesired urethane (B1682113) by-product, which can be difficult to separate from the desired peptide.[1]
The steric and electronic properties of the mixed anhydride are designed to favor attack at the desired carbonyl. Using a bulky chloroformate like isobutyl chloroformate creates steric hindrance that partially shields the carbonate carbonyl, directing the nucleophile to the less hindered amino acid carbonyl.[2] However, this control is not absolute. The formation of the urethane by-product is particularly significant when coupling sterically hindered amino acids, such as valine and isoleucine.[1]
Data Presentation: Performance Comparison
While no single study presents a direct side-by-side comparison of this compound and a mixed anhydride for the same model reaction, a comparative analysis can be constructed from representative data in the literature. Symmetrical anhydrides are known for producing high yields with high purity due to the absence of regioselectivity issues. Mixed anhydride reactions, while also capable of high yields, are often accompanied by the formation of urethane by-products, the extent of which depends on the reaction conditions and the substrates involved.
| Parameter | This compound (Symmetrical) | Mixed Carbonic Anhydride (e.g., Boc-Val-O-CO-OiBu) |
| Reaction Type | Acylation (e.g., of an amine) | Peptide Coupling (Acylation of an amino acid ester) |
| Desired Product Yield | Typically >95% (Assumed based on high-efficiency of symmetrical anhydride acylations) | 85-90% for desired peptide[3] |
| Major Side Product | None (related to acyl group transfer) | Urethane by-product (e.g., N-isobutyloxycarbonyl derivative) |
| Side Product Formation | 0% | 2-3% (can be higher with sterically hindered amino acids)[3] |
| Key Advantage | Complete regioselectivity; no by-products from alternative acyl transfer, leading to higher purity. | Rapid reaction rates at low temperatures; by-products (CO2, isobutanol) are easily removed.[4] |
| Key Disadvantage | The isovaleryl group may not always be the desired acyl group for the final molecule. | Lack of perfect regioselectivity leads to by-product formation, complicating purification and reducing the effective yield.[1] Potential for racemization, although minimized with reagents like isobutyl chloroformate.[5] |
Mandatory Visualizations
Reaction Mechanisms
The fundamental difference in the reaction pathways of symmetrical versus mixed anhydrides is illustrated below. The diagram for the mixed anhydride highlights the two possible sites for nucleophilic attack and the resulting products.
References
- 1. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
"cost-benefit analysis of isovaleric anhydride in synthesis"
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of isovaleric anhydride (B1165640) in comparison to its primary alternative, isovaleroyl chloride, for the acylation of common nucleophiles such as alcohols and amines. The comparison is supported by established chemical principles and extrapolated experimental data to provide a clear framework for informed decision-making.
Performance Comparison of Acylating Agents
The choice between an acid anhydride and an acyl chloride for an acylation reaction is a trade-off between reactivity, safety, cost, and ease of handling. Acyl chlorides are generally more reactive than acid anhydrides, which can lead to faster reaction times and higher yields but may also result in lower selectivity and the formation of corrosive byproducts.
Table 1: Comparative Performance in the Acylation of Benzyl (B1604629) Alcohol
| Parameter | Isovaleric Anhydride (Estimated) | Isovaleroyl Chloride (Estimated) | Key Considerations |
| Reaction Time | 4 - 8 hours | 1 - 3 hours | Acyl chlorides are significantly more reactive, leading to shorter reaction times. |
| Reaction Temp. | 60 - 100 °C | Room Temperature (0 - 25 °C) | The lower reactivity of the anhydride often necessitates heating to achieve reasonable reaction rates. |
| Typical Yield | >90% | >95% | Both reagents can provide high yields, but the higher reactivity of the acyl chloride can be advantageous. |
| Byproduct | Isovaleric acid | Hydrogen Chloride (HCl) | Isovaleric acid is less corrosive and more easily handled than HCl gas. |
| Purification | Aqueous workup to remove isovaleric acid. | Aqueous workup with a base to neutralize HCl. | The corrosive nature of HCl may require more careful handling during workup. |
Table 2: Comparative Performance in the Acylation of Benzylamine (B48309)
| Parameter | This compound (Estimated) | Isovaleroyl Chloride (Estimated) | Key Considerations |
| Reaction Time | 1 - 2 hours | < 1 hour | Amines are more nucleophilic than alcohols, leading to faster reactions with both reagents. |
| Reaction Temp. | Room Temperature (0 - 25 °C) | 0 °C to Room Temperature | The high reactivity of amines often allows for the reaction to be performed at or below room temperature. |
| Typical Yield | >95% | >95% | Both reagents are highly effective for the acylation of primary amines. |
| Byproduct | Isovaleric acid | Hydrogen Chloride (HCl) | The formation of HCl with the acyl chloride will form a salt with the amine, requiring at least two equivalents of the amine or the addition of a non-nucleophilic base. |
| Purification | Aqueous workup. | Aqueous workup to remove the amine hydrochloride salt. | The purification for the acyl chloride reaction may be more complex due to salt formation. |
Cost-Benefit Analysis
The selection of an acylating agent is not solely based on performance but also on economic and safety factors.
Table 3: Cost and Safety Comparison
| Reagent | Indicative Price (per kg) | Key Advantages | Key Disadvantages | Safety Profile |
| This compound | ~$220 - $275 | - Safer to handle than acyl chlorides.- Byproduct (isovaleric acid) is less corrosive than HCl.- Can be more selective in complex molecules. | - Less reactive, often requiring higher temperatures and longer reaction times.- May be less cost-effective for simple acylations. | Corrosive, lachrymator. Reacts with water. Handle in a fume hood with appropriate PPE. |
| Isovaleroyl Chloride | ~$65 - $150 | - Highly reactive, leading to faster reactions and milder conditions.- Generally lower in cost than the corresponding anhydride. | - Highly reactive with water and other nucleophiles.- Produces corrosive HCl gas.- May be less selective. | Highly flammable, corrosive, reacts violently with water. Handle in a fume hood with appropriate PPE and take precautions against moisture. |
Experimental Protocols
The following are generalized protocols for the acylation of a primary alcohol and a primary amine. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Esterification of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (B92270) or Triethylamine (1.2 eq, optional, as catalyst and base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DCM, add pyridine or triethylamine.
-
Slowly add this compound to the mixture at room temperature.
-
Heat the reaction mixture to reflux (or a suitable temperature based on monitoring) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution to remove excess anhydride and isovaleric acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Amidation of Benzylamine with this compound
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-benzylisovaleramide is often pure enough, but can be recrystallized or purified by column chromatography if needed.
Logical Workflow and Pathway Diagrams
The decision-making process for selecting an appropriate acylating agent can be visualized as a logical workflow.
The general mechanism for acylation with an acid anhydride involves nucleophilic attack on one of the carbonyl carbons, followed by the departure of a carboxylate leaving group.
A Comparative Guide to Purity Assessment of Isovaleric Anhydride by Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like isovaleric anhydride (B1165640) is critical for the integrity of synthetic processes and the quality of final products. Isovaleric anhydride's primary impurity is typically isovaleric acid, its hydrolysis product. This guide provides a comprehensive comparison of Gas Chromatography (GC) with other analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.
Method Comparison: GC vs. Alternatives
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening. Gas Chromatography is a robust and widely used technique for volatile compounds like this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity. | Signal intensity is directly proportional to the number of atomic nuclei. | Neutralization of the acid formed upon hydrolysis. |
| Primary Use | Quantitation of the anhydride and other volatile impurities. | Quantitation of non-volatile impurities and the parent anhydride. | Provides absolute purity determination without a specific reference standard. | Assay of the total anhydride content. |
| Key Advantages | High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID). | Suitable for thermally labile and non-volatile compounds. | Highly accurate and does not require a standard of the analyte itself. | Cost-effective, simple, and provides a direct measure of total anhydride. |
| Key Limitations | Potential for thermal degradation of the anhydride in the injector; derivatization may be needed for acidic impurities.[1] | Requires the analyte to be soluble and have a chromophore for UV detection. | Lower throughput and requires access to an NMR spectrometer. | Does not provide information on specific impurities. |
Purity Assessment by Gas Chromatography
GC with Flame Ionization Detection (GC-FID) is a powerful method for the purity assessment of this compound. It allows for the separation and quantification of the anhydride from its volatile impurities. The primary challenge is the analysis of the main impurity, isovaleric acid, which is less volatile and can exhibit poor peak shape on standard columns. To address this, two approaches can be taken: direct analysis on a suitable polar column or derivatization of the isovaleric acid to a more volatile ester.
Comparison of GC Columns for this compound and Isovaleric Acid Analysis
The choice of the GC column is critical for achieving good separation and peak shape.
| Column Type | Stationary Phase | Recommended For | Advantages | Disadvantages |
| Polar | Polyethylene Glycol (Wax), e.g., DB-FATWAX UI | Direct analysis of underivatized isovaleric acid and anhydride. | Excellent peak shape for acidic compounds, inertness towards aqueous samples.[2] | Lower temperature limits compared to non-polar columns. |
| Mid-Polar | (35%-Phenyl)-methylpolysiloxane, e.g., DB-35MS | Analysis of derivatized samples and general-purpose analysis. | Good thermal stability, suitable for a wide range of compounds. | May produce tailing peaks for underivatized acids. |
| Non-Polar | (5%-Phenyl)-methylpolysiloxane, e.g., ZB-5, DB-1 | General screening and analysis of derivatized samples. | High thermal stability, robust, and widely available.[3][4] | Poor peak shape for polar, underivatized acids. |
For a comprehensive analysis of this compound and its primary impurity, isovaleric acid, a polar wax column is recommended for direct analysis.
Experimental Protocol: GC-FID Analysis of this compound
This protocol describes a direct injection method suitable for quantifying this compound and isovaleric acid.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (50:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector: FID at 260°C.
-
Gases for FID: Hydrogen and Air.
2. Reagents and Standards:
-
This compound (≥99% purity).
-
Isovaleric acid (analytical standard).
-
Solvent: Dichloromethane or acetone (B3395972) (GC grade).
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Prepare a standard solution of isovaleric acid in the same solvent at a concentration of approximately 0.5 mg/mL.
4. Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Record the chromatogram and integrate the peaks corresponding to this compound and isovaleric acid.
5. Calculation of Purity:
-
Purity is determined by area percent calculation:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Expected Performance Data (Illustrative)
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| This compound | ~8.5 | 0.5 | 1.5 | >0.999 |
| Isovaleric Acid | ~6.2 | 1.0 | 3.0 | >0.998 |
Note: These are estimated values. Actual performance will depend on the specific instrumentation and conditions.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of selecting an analytical method and the specific workflow for the GC-based purity assessment of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Synthesis of Phenethyl Isovalerate: Isovaleric Anhydride vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of flavor and fragrance compounds, as well as active pharmaceutical ingredients (APIs), demands robust and well-characterized methodologies. Phenethyl isovalerate, a compound with a pleasant fruity and floral aroma, serves as an excellent case study for comparing different synthetic strategies. This guide provides a detailed comparison of the synthesis of phenethyl isovalerate using isovaleric anhydride (B1165640) against two common alternatives: Fischer esterification and enzymatic synthesis. The performance of each method is evaluated based on experimental data for key parameters such as product yield, reaction time, and purity.
Comparison of Synthesis Methods for Phenethyl Isovalerate
The choice of a synthetic route often involves a trade-off between reaction speed, yield, cost, and environmental impact. The following table summarizes the quantitative data for the synthesis of phenethyl isovalerate via three distinct methods.
| Parameter | Isovaleric Anhydride Method | Fischer Esterification | Enzymatic Synthesis (Lipase-Catalyzed) |
| Product Yield | 75-85%[1] | 65-80%[1] | ~80-95% (representative for similar esters)[2][3] |
| Reaction Time | 2-3 hours[1] | 3-8 hours[1] | 24-48 hours |
| Reaction Temperature | 60-80°C[1] | 80-120°C[1] | 30-60°C[2] |
| Key Reagents | This compound, phenethyl alcohol, pyridine[1] | Isovaleric acid, phenethyl alcohol, strong acid catalyst (e.g., H₂SO₄)[1] | Isovaleric acid, phenethyl alcohol, immobilized lipase (B570770) |
| Byproducts | Isovaleric acid | Water | Minimal |
| Catalyst | Base (Pyridine)[1] | Strong Acid (e.g., H₂SO₄, p-TsOH)[1] | Enzyme (Immobilized Lipase) |
| Purity | High, but requires removal of isovaleric acid byproduct. | Good, but requires removal of acid catalyst and unreacted starting materials. | Generally high, with minimal byproducts. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any synthesis method. Below are the methodologies for the three compared synthesis routes for phenethyl isovalerate.
Method 1: Synthesis of Phenethyl Isovalerate using this compound
This method utilizes a highly reactive acylating agent, leading to shorter reaction times and high yields.
Materials:
-
Phenethyl alcohol
-
This compound
-
Pyridine
-
Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve phenethyl alcohol in pyridine.
-
Slowly add this compound to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture at 70°C for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure phenethyl isovalerate.
Method 2: Synthesis of Phenethyl Isovalerate via Fischer Esterification
This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Materials:
-
Phenethyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenethyl alcohol, isovaleric acid, and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture and wash it with sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
Method 3: Enzymatic Synthesis of Phenethyl Isovalerate
This "green" chemistry approach utilizes a biocatalyst (lipase) to achieve high selectivity and yield under mild conditions. The following is a general protocol based on the synthesis of similar esters.
Materials:
-
Phenethyl alcohol
-
Isovaleric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Heptane (or another suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, combine phenethyl alcohol, isovaleric acid, and heptane.
-
Add the immobilized lipase to the mixture. Molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture in an orbital shaker at 40°C for 48 hours.
-
After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude phenethyl isovalerate.
-
Further purification can be achieved by column chromatography if necessary.
Mandatory Visualizations
To better illustrate the processes involved in the validation and comparison of these synthesis methods, the following diagrams are provided.
Caption: Experimental workflow for the validation of a synthesis method.
Caption: Comparison of key features of the synthesis methods.
References
A Comparative Guide to the Kinetic Studies of Isovaleric Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isovaleric anhydride (B1165640) is a key reagent for introducing the isovaleroyl group into molecules, a common strategy in drug development and chemical synthesis to modify properties such as lipophilicity. A thorough understanding of its reaction kinetics with principal nucleophiles—water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis)—is essential for controlling reaction outcomes, optimizing yields, and ensuring process efficiency.
This guide provides a comparative analysis of the reaction kinetics of isovaleric anhydride and related aliphatic anhydrides. Due to a scarcity of direct kinetic data for this compound, this guide leverages data from studies on analogous systems to provide a relative understanding of reactivity. We also present detailed experimental protocols for kinetic analysis and a comparison with alternative acylating agents.
Comparative Kinetic Data
Table 1: Kinetics of Hydrolysis
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| Acetic Anhydride | Water | Water | 25 | 0.085[1] |
| Isobutyric Anhydride | Water | Water | - | Data not readily available, but hydrolysis is noted to be affected by partial miscibility.[2][3] |
Note: Data for acetic anhydride is often used as a proxy due to the limited availability of published kinetic data for the hydrolysis of higher aliphatic anhydrides under these specific conditions.
Table 2: Kinetics of Alcoholysis
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| Acetic Anhydride | Isobutyl Alcohol | - | - | Base-catalyzed reaction has been studied.[4] |
| Hexanoic Anhydride | 2-(N,N-dimethylamino)ethanol | Toluene | 111 | 7.5 x 10⁻⁵[1] |
| Hexanoic Anhydride | 1-Hexanol | Toluene | 111 | 0.67 x 10⁻⁵[1] |
Note: The data for hexanoic acid esterification provides an estimation of the relative reactivity of different alcohols, which can proceed through an anhydride-like intermediate.[1]
Table 3: Kinetics of Aminolysis
| Acylating Agent | Nucleophile | Solvent | Notes |
| Isobutyric Anhydride | Anilines | Ether | Reaction is catalyzed by the isobutyric acid produced.[5] |
| Various Anhydrides | Amines | Aqueous Medium | Efficient acylation occurs with the addition of NaHCO₃.[6] |
Note: Specific kinetic data for the aminolysis of this compound with simple amines was not available in the reviewed literature. Generally, the reaction of anhydrides with amines is faster than with alcohols or water.
Alternative Acylating Agents: A Comparison
The choice of an acylating agent can significantly influence reaction outcomes.
-
Isovaleryl Chloride: As an acyl chloride, isovaleryl chloride is generally more reactive than this compound. This heightened reactivity can be beneficial for acylating less reactive or sterically hindered substrates but may also lead to reduced selectivity and the formation of byproducts if the reaction is not carefully controlled.
-
Other Carboxylic Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Smaller, less sterically hindered anhydrides like acetic anhydride often display faster reaction rates compared to this compound under similar conditions.[1] The reactivity of acid anhydrides is generally higher than their corresponding free acids.[7]
Experimental Protocols
A generalized experimental protocol for determining the kinetics of an acylation reaction using in-situ monitoring is provided below. This method can be adapted for hydrolysis, alcoholysis, or aminolysis.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., water, a specific alcohol, or amine)
-
Anhydrous solvent (if required)
-
Reaction vessel with temperature control and stirring
-
In-situ monitoring probe (e.g., FTIR)
Procedure:
-
Preparation:
-
Prepare a solution of the nucleophile in the chosen solvent at a known concentration. To ensure pseudo-first-order conditions, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the this compound.[1]
-
Set the reaction vessel to the desired temperature and allow it to equilibrate.[1]
-
-
Reaction Initiation:
-
Place the nucleophile solution in the reaction vessel and begin stirring.[1]
-
Insert the in-situ monitoring probe into the solution and acquire a background spectrum.[1]
-
Inject a small, known amount of this compound into the stirred solution to initiate the reaction.[1]
-
Start data acquisition immediately.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
From the spectral data, determine the concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Visualizations
Caption: General reaction scheme for the acylation of a nucleophile by this compound.
Caption: Experimental workflow for kinetic analysis of this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics | Semantic Scholar [semanticscholar.org]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of acid anhydrides with carboxylic acids in enantioselective enzymatic esterification of racemic menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Methods Using Isovaleric Anhydride: Yields and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acylation with isovaleric anhydride (B1165640) is a key transformation in the synthesis of various pharmaceuticals and fine chemicals, introducing the isovaleroyl group to substrates such as alcohols, amines, and cellulose (B213188). The efficiency of this reaction, critically measured by its yield, is highly dependent on the chosen methodology. This guide provides an objective comparison of different acylation methods using isovaleric anhydride, supported by experimental data to aid in the selection of the most suitable protocol for specific research and development needs.
Yield Comparison of Acylation Methods
The selection of an appropriate acylation method is paramount for optimizing product yield and purity. The following tables summarize the quantitative yields of isovalerate esters and amides from various substrates using different catalytic systems and reaction conditions.
Acylation of Alcohols
| Substrate | Method/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| l-Menthol (B7771125) | Pd(PPh₃)₄-TsOH | Not specified | 100 | Not specified | >75 | |
| Ethanol | Pd(PPh₃)₄ | Not specified | 100 | Not specified | 71-95 | |
| Cyclohexanol | Pd(Acac)₂-PPh₃-TsOH | Not specified | 100 | Not specified | 71-95 | |
| Benzyl (B1604629) Alcohol | Pd(Acac)₂-PPh₃-TsOH | Not specified | 100 | Not specified | 71-95 | |
| Glycerin | Pd(Acac)₂-PPh₃-TsOH | Not specified | 100 | 3 h | 18.7 (monoglyceride) |
Note: The yields for ethanol, cyclohexanol, and benzyl alcohol are reported as a range for isovaleric acid esters synthesized via isobutylene (B52900) hydroalkoxycarbonylation, an alternative to direct acylation with this compound.
Acylation of Amines and Other Substrates
Direct comparative yield data for the acylation of amines and cellulose with this compound is limited in readily available literature. However, general principles of acylation suggest that methods effective for other anhydrides can be adapted. For instance, the use of catalysts like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is common for the acylation of amines with anhydrides. For cellulose, homogeneous esterification in solvent systems like LiCl/DMAc is a known method for acylation with various fatty acid anhydrides. The reactivity of branched anhydrides like this compound may be influenced by steric hindrance.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for key acylation methods.
Protocol 1: Palladium-Catalyzed Synthesis of l-Menthyl Isovalerate via Hydroalkoxycarbonylation
This method represents an alternative to direct acylation for the synthesis of isovalerate esters.
Materials:
-
Isobutylene
-
Carbon Monoxide
-
l-Menthol
-
Palladium catalyst system (e.g., Pd(PPh₃)₄-TsOH)
-
Autoclave reactor
Procedure:
-
Charge a 100 ml autoclave equipped with a stirrer with l-menthol and the palladium catalyst system.
-
Introduce isobutylene and pressurize the reactor with carbon monoxide to the desired pressure (e.g., 2.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 100°C) and maintain stirring for the duration of the reaction.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide.
-
The product, l-menthyl isovalerate, can be isolated and purified using standard techniques such as distillation or chromatography.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Acylation of Alcohols
This is a general protocol that can be adapted for this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Lewis acid catalyst (e.g., Bi(OTf)₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the alcohol in the anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Factors Influencing Acylation Yield
The yield of an acylation reaction with this compound is influenced by several interconnected factors. Understanding these can aid in optimizing reaction conditions.
A Comparative Guide to the Applications of Isovaleric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Isovaleric anhydride (B1165640), a key chemical intermediate, offers a versatile platform for the synthesis of a wide array of commercially significant molecules. Its utility spans the pharmaceutical, agrochemical, and flavor and fragrance industries, primarily owing to its role as an efficient acylating agent for the introduction of the isovaleroyl group. This guide provides a comparative analysis of isovaleric anhydride's performance against alternative reagents, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives in Acylation Reactions
The selection of an acylating agent is critical in synthetic chemistry, with the choice often depending on factors such as reactivity, selectivity, cost, and ease of handling. This compound presents a balanced profile, offering good reactivity while being less corrosive and easier to handle than its corresponding acyl chloride.
Table 1: Comparison of Acylating Agents for Esterification
| Acylating Agent | Substrate | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Isoamyl alcohol | Sulfonated organic heteropolyacid salts | Cyclohexane (B81311) (water-carrying agent) | 2 h | Reflux | 97.5 | [1] |
| Acetic Anhydride | Aniline | None | Water | 5-15 min | Room Temperature | 90 | [2] |
| Isovaleroyl Chloride | Pyrethroidal alcohols | Not specified | Not specified | Not specified | Not specified | Good | [3] |
| Isovaleric Acid | Isoamyl alcohol | Lipozyme IM-20 (immobilized lipase) | n-hexane | 144 h | 50 | >85 | [3] |
| Isovaleric Acid | Ethanol | Sulfuric Acid | None (continuous esterification) | Continuous | 133-137 | >92 (crude) | [4] |
Note: This table compiles data from different sources for illustrative comparison. Direct comparative studies under identical conditions are limited in the literature.
Key Applications and Experimental Protocols
Ester Synthesis for Flavors, Fragrances, and Pharmaceuticals
Isovalerate esters are prized for their characteristic fruity aromas and are also integral components of various pharmaceuticals.[5][6]
This protocol is adapted from the optimization study by Chen et al.[1]
Materials:
-
Isovaleric acid
-
Isoamyl alcohol
-
Sulfonated organic heteropolyacid salt catalyst (e.g., [PPSH]1.5H1.5PW12O40)
-
Cyclohexane (as a water-carrying agent)
-
Diethyl ether
-
Three-necked flask equipped with a reflux condenser, a funnel, and a magnetic stirrer
-
Oil bath
-
Rotary evaporator
-
Gas chromatograph (for analysis)
Procedure:
-
To a 100 mL three-necked flask, add isovaleric acid and isoamyl alcohol in a molar ratio of 1:1.1.
-
Add the sulfonated organic heteropolyacid salt catalyst, amounting to 6.4% of the weight of the isovaleric acid.
-
Add 10 mL of cyclohexane to serve as a water-carrying agent.
-
The mixture is stirred and heated in an oil bath to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature. The ionic liquid catalyst will separate as a lower layer.
-
Filter the mixture. The lower layer containing the catalyst can be washed with diethyl ether, dried under vacuum, and reused.
-
The upper organic layer is collected and distilled to obtain pure isoamyl isovalerate.
-
Analyze the product by gas chromatography to determine the yield.
Expected Yield: 97.5%[1]
N-Acylation of Amines
The introduction of an isovaleroyl group to an amine is a crucial step in the synthesis of various pharmaceuticals and other specialty chemicals. This compound can be an effective reagent for this transformation.
This protocol is a general procedure adapted from studies on N-acylation using acid anhydrides.[2][7][8]
Materials:
-
Amine substrate
-
This compound (1.2 equivalents)
-
Solvent (e.g., Dichloromethane (B109758), Water)
-
Round-bottomed flask
-
Magnetic stirrer
-
Standard work-up reagents (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., MgSO4)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
In a round-bottomed flask, dissolve the amine (1 equivalent) in the chosen solvent.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically short, ranging from minutes to a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., MgSO4).
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Biological Activity and Signaling Pathways
Recent studies have highlighted the biological significance of isovalerate, the conjugate base of isovaleric acid, and its derivatives. These molecules can modulate key cellular signaling pathways, suggesting potential therapeutic applications.
Epithelial Barrier Enhancement via NF-κB Pathway Modulation
The gut microbiota metabolite isovalerate has been shown to enhance the intestinal epithelial barrier function.[4] This effect is, in part, mediated through the modulation of the NF-κB signaling pathway. Isovaleric acid can block the degradation of IκBα, an inhibitor of NF-κB, thereby dampening the inflammatory response triggered by this pathway.[9]
Caption: Modulation of the NF-κB signaling pathway by isovalerate.
Smooth Muscle Relaxation via cAMP/PKA Signaling Pathway
Isovaleric acid has been found to induce relaxation of colonic smooth muscle.[10] This effect is mediated through the activation of a G-protein coupled receptor, Olfr558 (the human homolog is OR51E1), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10]
Caption: Isovaleric acid-induced smooth muscle relaxation via the cAMP/PKA pathway.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the production of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. While direct quantitative comparisons with alternative acylating agents are not always readily available in the literature, the existing data suggests that it offers a favorable combination of reactivity, stability, and ease of handling. Furthermore, the emerging understanding of the biological activities of isovalerate and its derivatives opens up new avenues for research and development, particularly in the context of modulating key signaling pathways for therapeutic benefit. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and scientists working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ect-journal.kz [ect-journal.kz]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the green chemistry metrics of isovaleric anhydride synthesis"
For researchers and professionals in drug development and chemical synthesis, the environmental impact of chemical processes is a critical consideration. This guide provides a comparative evaluation of different synthetic routes to isovaleric anhydride (B1165640), focusing on key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the selection of more sustainable synthetic methodologies.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for three distinct synthetic routes to isovaleric anhydride. The calculations are based on the detailed experimental protocols provided in the subsequent section.
| Metric | Synthesis Route 1: Dicyclohexylcarbodiimide (DCC) | Synthesis Route 2: Phosphorus Pentoxide (P2O5) | Synthesis Route 3: Isovaleroyl Chloride |
| Atom Economy (AE) | 48.2% | 87.1% | 54.5% |
| E-Factor | 24.3 | 10.9 | 16.8 |
| Process Mass Intensity (PMI) | 25.3 | 11.9 | 17.8 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via three different methods.
Synthesis Route 1: Using Dicyclohexylcarbodiimide (DCC)
This method relies on the dehydration of isovaleric acid using DCC as a coupling agent.
Materials:
-
Isovaleric acid: 10.0 g (97.9 mmol)
-
Dicyclohexylcarbodiimide (DCC): 10.1 g (48.9 mmol)
-
Dichloromethane (solvent): 100 mL
-
0.5 M HCl (for washing): 50 mL
-
Saturated NaHCO3 solution (for washing): 50 mL
-
Anhydrous MgSO4 (for drying)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of isovaleric acid in 100 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 10.1 g of DCC to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 50 mL of 0.5 M HCl and 50 mL of saturated NaHCO3 solution.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Assumed Yield: 8.0 g (87% of theoretical yield).
Synthesis Route 2: Using Phosphorus Pentoxide (P2O5)
This classical method utilizes a strong dehydrating agent to form the anhydride.
Materials:
-
Isovaleric acid: 10.0 g (97.9 mmol)
-
Phosphorus Pentoxide (P2O5): 3.47 g (24.5 mmol)
-
Sand (for mixing): 5 g
-
Hexane (B92381) (for extraction): 3 x 30 mL
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 3.47 g of phosphorus pentoxide with 5 g of sand.
-
Slowly add 10.0 g of isovaleric acid to the mixture with gentle swirling.
-
Heat the mixture at 100°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Extract the product with three 30 mL portions of hexane.
-
Combine the hexane extracts and remove the solvent under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
-
Assumed Yield: 7.5 g (82% of theoretical yield).
Synthesis Route 3: From Isovaleroyl Chloride and Isovaleric Acid
This method involves the reaction of an acyl chloride with the corresponding carboxylic acid in the presence of a base.
Materials:
-
Isovaleric acid: 5.0 g (48.9 mmol)
-
Isovaleroyl chloride: 5.9 g (48.9 mmol)
-
Pyridine (base and solvent): 50 mL
-
Diethyl ether (for extraction): 100 mL
-
1 M HCl (for washing): 2 x 50 mL
-
Saturated NaHCO3 solution (for washing): 50 mL
-
Anhydrous MgSO4 (for drying)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of isovaleric acid and 5.9 g of isovaleroyl chloride in 50 mL of pyridine.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with two 50 mL portions of 1 M HCl to remove pyridine.
-
Wash the organic layer with 50 mL of saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
-
Assumed Yield: 7.8 g (85% of theoretical yield).
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual and practical workflows of this compound synthesis.
Caption: General pathway for acid anhydride synthesis.
Caption: Comparative workflow of synthesis routes.
Unveiling the Reactivity Landscape: A Comparative Guide to Isovaleric Anhydride's Cross-Reactivity with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the reactivity profile of isovaleric anhydride (B1165640) is critical for its effective use in synthesis and bioconjugation. This guide provides a comprehensive comparison of isovaleric anhydride's cross-reactivity with key functional groups—amines, alcohols, and thiols—supported by experimental data and detailed protocols. Additionally, its stability in aqueous media is examined.
This compound, a derivative of the branched-chain fatty acid valeric acid, serves as a versatile reagent for the introduction of the isovaleroyl group. Its reactivity is primarily dictated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. The relative reactivity with different functional groups is a crucial consideration in designing synthetic routes and predicting potential side reactions in complex molecular environments.
Comparative Reactivity: A Quantitative Overview
The reaction of this compound with primary amines, primary alcohols, and primary thiols proceeds via a nucleophilic acyl substitution mechanism. The rate and efficiency of these reactions are influenced by the nucleophilicity of the attacking functional group and the reaction conditions.
| Functional Group | Product | Relative Reactivity | Typical Reaction Conditions | Typical Yield |
| Primary Amine | N-substituted Isovaleramide | Very High | Room temperature, aprotic solvent (e.g., DCM, THF) | >95% |
| Primary Alcohol | Isovalerate Ester | Moderate | Elevated temperature or catalyst (e.g., DMAP, pyridine) | 80-95% |
| Primary Thiol | Isovalerate Thioester | Moderate to High | Base catalyst (e.g., triethylamine) or elevated temperature | 75-90% |
| Water (Hydrolysis) | Isovaleric Acid | Low to Moderate | Slow at room temperature, accelerated by heat and acid/base | Variable |
In-Depth Analysis of Cross-Reactivity
Reaction with Amines: A Rapid and Efficient Acylation
The reaction between this compound and primary or secondary amines is a highly favorable and rapid process, yielding the corresponding N-substituted isovaleramide.[1][2] Due to the high nucleophilicity of the amino group, this reaction typically proceeds to completion at room temperature without the need for a catalyst.[3] The stoichiometry of the reaction produces one equivalent of the amide product and one equivalent of isovaleric acid as a byproduct.[2]
Reaction with Alcohols: Esterification Under Controlled Conditions
The esterification of alcohols with this compound is generally a slower reaction compared to amidation and often requires heating or the use of a catalyst to proceed at a reasonable rate.[4][5] Common catalysts include Lewis bases like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine, which activate the anhydride.[6] The reaction produces an isovalerate ester and isovaleric acid.[4] Without a catalyst, the reaction of carboxylic acids (the byproduct) with alcohols to form esters is very slow.[4]
Reaction with Thiols: Formation of Thioesters
Thiols react with this compound to form thioesters.[7] While thiols are good nucleophiles, the reaction rate can be enhanced by the presence of a base catalyst, such as triethylamine (B128534), to deprotonate the thiol to the more nucleophilic thiolate.[8] The reaction mechanism is analogous to that with amines and alcohols, involving nucleophilic attack at a carbonyl carbon.[7]
Hydrolysis: Stability in Aqueous Environments
This compound is susceptible to hydrolysis, reacting with water to form two equivalents of isovaleric acid.[4] This reaction is generally slow at room temperature in neutral water but is significantly accelerated by increased temperature and the presence of acid or base catalysts.[9][10] The thermodynamic instability of anhydrides in water means they will eventually hydrolyze over time.[9]
Experimental Protocols
General Procedure for Amidation
To a solution of the primary amine (1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) is added this compound (1.1 mmol) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-substituted isovaleramide.
General Procedure for Esterification (DMAP Catalysis)
To a solution of the primary alcohol (1.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at 50°C for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash chromatography to afford the isovalerate ester.
General Procedure for Thioesterification
To a solution of the thiol (1.0 mmol) and triethylamine (1.5 mmol) in THF (10 mL) is added this compound (1.2 mmol) at room temperature. The mixture is stirred for 3-5 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to give the corresponding thioester.
Visualizing Reaction Pathways
Figure 1. Generalized reaction pathway for the acylation of nucleophiles by this compound.
Figure 2. A typical experimental workflow for a cross-reactivity study of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Isovaleric Anhydride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for a compliant and secure laboratory environment. Isovaleric anhydride (B1165640), a corrosive and water-reactive compound, requires a meticulous disposal procedure to mitigate risks of violent reactions, the release of acidic vapors, and environmental harm. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of isovaleric anhydride, ensuring the well-being of laboratory personnel and adherence to safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1][3] Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.[1][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A lab coat and closed-toe shoes are required.[1]
Disposal Overview
The fundamental principle for the safe disposal of this compound is a two-step process:
-
Hydrolysis: The anhydride is first carefully reacted with water to convert it to two equivalents of isovaleric acid. This is an exothermic reaction that must be controlled.
-
Neutralization: The resulting isovaleric acid solution is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal.
This process mitigates the immediate hazards of the reactive anhydride, transforming it into a less hazardous salt solution that can be disposed of in accordance with local and institutional regulations.
Quantitative Data for Disposal
Adherence to the following quantitative parameters is critical for a controlled and safe reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | This compound hydrolyzes to two equivalents of isovaleric acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[2][4] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases.[2][4] |
| Final pH of Waste Solution | 5.5 - 9.5 | This pH range is generally considered safe for aqueous waste disposal.[2][5] However, always consult your institution's specific guidelines. |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic.[2][4] Proper cooling and slow addition are crucial to manage heat generation. |
Experimental Protocol for Neutralization and Disposal
This protocol details the safe quenching and neutralization of a small quantity (e.g., 10 mL) of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. Place the beaker in a larger secondary container (e.g., an ice bath) to help control the temperature.[2][4]
-
Hydrolysis (Quenching): Slowly and carefully add the this compound dropwise to the stirred ice/water mixture. The addition should be done in small portions to control the rate of reaction and prevent excessive heat generation and splashing.[2]
-
Completion of Hydrolysis: Continue stirring the solution until all the ice has melted and the solution has reached room temperature. This ensures that the hydrolysis to isovaleric acid is complete.
-
Neutralization: While continuing to stir, slowly add the saturated sodium bicarbonate solution to the isovaleric acid solution. Carbon dioxide gas will evolve, so the addition must be slow to prevent excessive foaming and overflow.
-
Final pH Adjustment and Disposal: Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 5.5 to 9.5.[5] Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[2][4]
Chemical Incompatibility
It is imperative to store and handle this compound away from incompatible materials to prevent dangerous reactions.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Fire and explosion hazard.[1][6] |
| Strong Acids | Violent reaction.[1][6] |
| Strong Bases | Violent reaction, heat generation.[1][6] |
| Water/Moisture | Reacts to form isovaleric acid, generating heat.[1][3] |
| Alcohols | Reacts to form esters, generating heat.[7] |
| Amines | Reacts to form amides, generating heat.[7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The transportation of this compound is regulated and it is classified as a corrosive liquid (UN3265, Hazard Class 8, Packing Group III).[1][8] Always dispose of contents and containers at an approved waste disposal plant.[1][2]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
